(R)-(-)-1-Methyl-3-phenylpropylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-phenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUIGDEWBNQJJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-52-0 | |
| Record name | (-)-1-Methyl-3-phenylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbutan-2-amine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PHENYLBUTAN-2-AMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4F6H42UWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-(-)-1-Methyl-3-phenylpropylamine molecular structure
Topic: (R)-(-)-1-Methyl-3-phenylpropylamine: Structural Architecture & Pharmaceutical Utility Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]
Executive Summary
This compound (CAS: 937-52-0) is a critical chiral building block in the pharmaceutical industry, serving as the primary amine precursor for the synthesis of Dilevalol , the (R,R)-diastereomer of the antihypertensive drug Labetalol.[1] Structurally defined as (2R)-4-phenylbutan-2-amine, this molecule is characterized by a phenylpropyl backbone with a chiral amine at the C2 position.[1] Its stereochemical purity is paramount, as the pharmacological potency of the final drug substance—specifically its
Molecular Specifications & Physicochemical Profile
This section consolidates the core identity and physical data necessary for analytical verification and process handling.
Chemical Identity
| Parameter | Data |
| IUPAC Name | (2R)-4-Phenylbutan-2-amine |
| Common Name | This compound |
| CAS Number | 937-52-0 (Specific for (R)-isomer); 22374-89-6 (Racemic) |
| Molecular Formula | C |
| Molecular Weight | 149.23 g/mol |
| SMILES | CN |
| InChI Key | WECUIGDEWBNQJJ-SECBINFHSA-N |
Physical Properties
| Property | Value / Condition |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 228–232 °C (at 760 mmHg) |
| Density | 0.922 g/mL (at 25 °C) |
| Refractive Index | |
| Optical Rotation | |
| Solubility | Soluble in ethanol, chloroform, toluene; slightly soluble in water.[1] |
| pKa | ~10.5 (Typical for primary aliphatic amines) |
Stereochemical Analysis
The biological activity of downstream APIs like Dilevalol relies on the absolute configuration of this intermediate.
Cahn-Ingold-Prelog (CIP) Assignment
The chiral center is located at the C2 position (using IUPAC numbering for butane chain).[1] The priority of substituents attached to the chiral center is determined by atomic number and connectivity:
-
-NH
(Nitrogen, Atomic No.[1] 7) → Priority 1 -
-CH
CH Ph (Carbon bonded to C, H, H) → Priority 2 [1] -
-CH
(Carbon bonded to H, H, H) → Priority 3 -
-H (Hydrogen) → Priority 4 (Lowest)[1]
Configuration: With the Hydrogen atom oriented away from the viewer (dashed bond), the sequence 1 → 2 → 3 traces a Clockwise direction.[1] Therefore, the absolute configuration is (R) .[2][3]
Stereochemical Visualization
Figure 1: The substituent priority 1 (NH₂) → 2 (Phenethyl) → 3 (Methyl) follows a clockwise path when H is in the rear, confirming the (R)-configuration.[1]
Synthetic Pathways & Resolution
Industrial production typically employs one of two strategies: Kinetic Resolution of the racemate or Asymmetric Synthesis.
Method A: Reductive Amination + Kinetic Resolution
This is the classical route, robust for large-scale manufacturing.
-
Condensation: Benzylacetone (4-phenyl-2-butanone) reacts with ammonia to form the imine.[1]
-
Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) yields racemic (±)-1-methyl-3-phenylpropylamine.[1]
-
Resolution: The racemate is resolved using a chiral acid (e.g., N-acetyl-L-leucine or tartaric acid) or via enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) which selectively acylates the (R)-amine or leaves it unreacted depending on the enzyme specificity.[1]
Method B: Asymmetric Transamination (Biocatalytic)
A more modern, green chemistry approach utilizes
-
Reagent: Isopropylamine (amine donor).[1]
-
Catalyst: (R)-selective
-Transaminase.[1] -
Outcome: Direct formation of (R)-1-methyl-3-phenylpropylamine with >99% ee, eliminating the need for resolution steps.[1]
Synthesis Workflow Diagram
Figure 2: Workflow for the production of the enantiopure amine from benzylacetone.
Pharmaceutical Utility: The Dilevalol Connection[1][6][9]
The primary pharmaceutical application of this compound is in the synthesis of Dilevalol .[1]
-
Labetalol vs. Dilevalol: Labetalol is a mixture of four stereoisomers.[2] Dilevalol is the specific (R,R)-stereoisomer, which exhibits potent
-adrenergic blocking activity with intrinsic sympathomimetic activity (ISA) at -receptors, contributing to vasodilation.[1][2] -
Mechanism: The (R)-amine intermediate provides one of the two chiral centers in the final drug molecule.[1]
-
Reaction: The (R)-amine is reacted with 5-bromoacetylsalicylamide (or an epoxide equivalent) to form the secondary amine linkage.[1]
Synthesis of Dilevalol
Figure 3: The (R)-amine is the nucleophile that establishes the core stereochemistry of the Dilevalol side chain.[1]
Safety & Handling Protocols
As a primary amine, this compound poses specific hazards that must be managed in a laboratory or industrial setting.
-
Corrosivity: Classified as Skin Corr. 1B (H314) . It causes severe skin burns and eye damage.
-
PPE Requirements:
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent reaction with atmospheric CO
(carbamate formation).[1] Keep cool (2–8 °C recommended).
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 31160, 1-Methyl-3-phenylpropylamine. [Link][1]
-
Pharmaceutical Application (Dilevalol): Lalonde, R. L., et al. "Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension."[5] Pharmacotherapy 10.1 (1990): 15-28.[1] [Link]
-
Synthesis & Resolution: Chen, H., et al. "Upgraded Bioelectrocatalytic N2 Fixation: From N2 to Chiral Amine Intermediates." Journal of the American Chemical Society 141.12 (2019): 4963-4971.[1] [Link][1]
-
Metabolic Pathway: Gilbert, R. B., et al. "A labetalol metabolite with analytical characteristics resembling amphetamines." Journal of Analytical Toxicology 19.2 (1995): 84-86.[1] [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Dilevalol – Chiralpedia [chiralpedia.com]
- 3. biosynth.com [biosynth.com]
- 4. (+)-Labetalol | C19H24N2O3 | CID 134044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemical Guide to 1-Methyl-3-phenylpropylamine (4-Phenylbutan-2-amine)
[1]
Introduction & Chemical Identity
1-Methyl-3-phenylpropylamine (Systematic Name: 4-phenylbutan-2-amine ) is a chiral primary amine serving as a pivotal building block in the synthesis of mixed
Understanding the stereochemistry of this molecule is non-trivial; while Labetalol is marketed as a mixture of four stereoisomers, the specific pharmacological profile of the (R,R)-isomer (Dilevalol) highlights the critical need for enantiopurity in modern drug development.
Chemical Data Profile
| Parameter | Details |
| Systematic Name | 4-phenylbutan-2-amine |
| Common Synonyms | 1-methyl-3-phenylpropylamine; |
| Molecular Formula | |
| Molecular Weight | 149.23 g/mol |
| Chiral Center | C2 (The carbon bearing the amine group) |
| CAS (Racemic) | 22374-89-6 |
| CAS (R)-Enantiomer | 937-52-0 |
| CAS (S)-Enantiomer | 4187-57-9 |
Stereochemical Fundamentals
The chirality of 1-methyl-3-phenylpropylamine arises from the C2 carbon.[1] Assignment of absolute configuration follows the Cahn-Ingold-Prelog (CIP) priority rules.[1]
CIP Priority Assignment
-
-NH2 (Nitrogen) : Priority 1 (Highest atomic number).[1]
-
-CH2CH2Ph (Phenethyl group) : Priority 2 (Carbon bonded to Carbon).[1]
-
-CH3 (Methyl group) : Priority 3 (Carbon bonded to Hydrogen).[1]
-
-H (Hydrogen) : Priority 4 (Lowest).[1]
Configuration Logic:
-
R-Configuration: When the Hydrogen (lowest priority) is oriented away from the viewer, the sequence 1
2 3 traces a clockwise direction. -
S-Configuration: The sequence traces a counter-clockwise direction.
Optical Rotation:
Caption: CIP Priority assignment for 4-phenylbutan-2-amine. Nitrogen holds the highest priority.
Synthesis & Resolution Strategies
For pharmaceutical applications requiring high enantiomeric excess (ee), simple racemic synthesis via reductive amination of benzylacetone is insufficient. Two advanced strategies are employed: Enzymatic Kinetic Resolution (EKR) and Asymmetric Synthesis .[1]
Strategy A: Enzymatic Kinetic Resolution (Recommended)
This method utilizes the high stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B) to acylate one enantiomer selectively.
Mechanism: CAL-B typically follows the empirical Kazlauskas rule, preferentially acylating the (R)-enantiomer of secondary amines when using an ester acyl donor.
Protocol Workflow:
-
Substrate: Racemic 4-phenylbutan-2-amine.
-
Acyl Donor: Ethyl acetate or Isopropyl acetate (acts as both solvent and reactant).[1]
-
Catalyst: Immobilized CAL-B (Novozym 435).
-
Reaction: The (R)-amine is converted to the (R)-amide, leaving the (S)-amine unreacted.[1]
-
Separation: Acid-base extraction separates the basic (S)-amine from the neutral (R)-amide.[1]
-
Hydrolysis: The (R)-amide is hydrolyzed (acidic conditions) to yield pure (R)-amine.[1]
Caption: Workflow for the enzymatic kinetic resolution of racemic 4-phenylbutan-2-amine using CAL-B.
Strategy B: Classical Resolution
Historically, resolution was achieved via fractional crystallization using chiral acids such as (L)-(+)-Tartaric acid or N-Acetyl-L-leucine .[1] While effective, this method is labor-intensive and has lower theoretical yields (max 50%) compared to dynamic kinetic resolution methods.[1]
Analytical Characterization
Validating the stereochemical integrity of the product is mandatory before use in API synthesis.
Chiral HPLC Method
High-Performance Liquid Chromatography (HPLC) on polysaccharide-based chiral stationary phases (CSPs) is the gold standard for determining Enantiomeric Excess (% ee).[1]
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm or 254 nm |
| Temperature | 25°C |
| Elution Order | Typically (S)-enantiomer elutes before (R)-enantiomer (Verify with standards) |
Optical Rotation
Specific rotation is a quick purity check but should not replace chiral HPLC.[1]
-
Standard:
( , neat) for the (R)-isomer .[1] -
Note: Solvent effects can drastically alter the magnitude and sign of rotation. Always compare conditions exactly to literature values.
Industrial Relevance: Labetalol & Dilevalol[6]
The industrial significance of 1-methyl-3-phenylpropylamine lies in its role as the "amine fragment" of the beta-blocker Labetalol .[1]
-
Labetalol: A mixture of 4 stereoisomers (due to two chiral centers: one at the amine, one at the alcohol).[3][4]
-
Dilevalol: The specific (R,R)-isomer of Labetalol.[3][5][4]
-
Structure: (R,R)-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl}salicylamide.[1][6]
-
Crucial Insight: To synthesize Dilevalol, one must start with (R)-1-methyl-3-phenylpropylamine .[1][7]
-
Safety Note: Dilevalol was associated with hepatotoxicity, leading to its withdrawal in several markets.[1][3] This underscores the necessity of rigorous stereochemical control in drug development, as individual isomers can exhibit distinct toxicological profiles compared to the racemate.
-
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2023).[1][3] PubChem Compound Summary for CID 2734033, (R)-1-Methyl-3-phenylpropylamine. Retrieved from [Link]
-
Enzymatic Resolution: Gotor, V., et al. (2000).[1] Enzymatic resolution of amines and amino alcohols using CAL-B. Journal of Organic Chemistry. (General reference for CAL-B amine resolution protocols).
-
Labetalol Stereochemistry: FDA Access Data. (2008).[1] Labetalol Hydrochloride Label Information. Retrieved from [Link]
-
Analytical Methods: Phenomenex Application Guide. Chiral HPLC Separation of Amine Enantiomers on Lux Polysaccharide Columns. Retrieved from [Link]
Sources
- 1. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(-)-1-Methyl-3-phenylpropylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Dilevalol – Chiralpedia [chiralpedia.com]
- 4. Labetalol - Wikipedia [en.wikipedia.org]
- 5. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DD150457A5 - PROCESS FOR PREPARING THE (R, R) OPTICALLY ISOMERIC COMPOUNDS OF LABETALOL - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic data for 1-Methyl-3-phenylpropylamine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-3-phenylpropylamine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Methyl-3-phenylpropylamine (also known as 4-phenylbutan-2-amine), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers not only the raw spectral data but also a detailed interpretation grounded in established chemical principles. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring a robust and reproducible approach to characterization.
Introduction: The Analytical Imperative for 1-Methyl-3-phenylpropylamine
1-Methyl-3-phenylpropylamine (C₁₀H₁₅N, Molar Mass: 149.23 g/mol ) is a primary amine with a versatile molecular structure, featuring both an aromatic phenyl ring and a chiral aliphatic chain.[1][2] This structure makes it a valuable building block in organic synthesis and an important intermediate in the production of various compounds.[3] Accurate and unambiguous structural confirmation is paramount for its application in research and development, where purity and identity directly impact reaction outcomes and biological activity.
Spectroscopic analysis provides a definitive, non-destructive fingerprint of a molecule. This guide synthesizes data from NMR, IR, and MS to create a holistic analytical profile of the compound. The subsequent sections are structured to empower the researcher to not only verify the identity of 1-Methyl-3-phenylpropylamine but also to understand the logic behind the spectral features observed.
Caption: Molecular Structure of 1-Methyl-3-phenylpropylamine with Key Atoms Labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. Experiments are typically conducted in a deuterated solvent, such as deuterated chloroform (CDCl₃), which is chemically inert and has a well-characterized residual signal.[4][5]
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-3-phenylpropylamine in ~0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard due to its excellent solvating power for a wide range of organic molecules and its single, easily identifiable residual peak at ~7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and simplifies spectral interpretation.
-
Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
The following table summarizes the expected ¹H NMR signals for 1-Methyl-3-phenylpropylamine in CDCl₃.[1]
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (Ar-H) | ~7.1 - 7.3 | Multiplet (m) | 5H |
| Methine (Cα-H) | ~3.0 | Multiplet (m) | 1H |
| Benzylic (Cγ-H₂) | ~2.6 | Triplet (t) | 2H |
| Methylene (Cβ-H₂) | ~1.7 | Multiplet (m) | 2H |
| Amine (NH₂) | ~1.5 | Broad Singlet (br s) | 2H |
| Methyl (Cδ-H₃) | ~1.1 | Doublet (d) | 3H |
-
Aromatic Region (δ ~7.1-7.3): The multiplet integrating to 5H is characteristic of a monosubstituted benzene ring, confirming the presence of the phenyl group.
-
Aliphatic Chain (δ ~1.1-3.0):
-
The doublet at ~1.1 ppm (3H) corresponds to the terminal methyl group (Cδ-H₃). Its splitting into a doublet indicates it is adjacent to a single proton, the methine proton (Cα-H).
-
The methine proton (Cα-H) at ~3.0 ppm is adjacent to the nitrogen atom, which deshields it. It appears as a complex multiplet due to coupling with both the methyl protons (Cδ-H₃) and the adjacent methylene protons (Cβ-H₂).
-
The triplet at ~2.6 ppm (2H) is assigned to the benzylic methylene protons (Cγ-H₂). Their downfield shift is due to the proximity of the aromatic ring, and the triplet pattern arises from coupling to the adjacent Cβ-H₂ group.
-
The multiplet at ~1.7 ppm (2H) is assigned to the Cβ-H₂ group, which is coupled to both the Cα-H and Cγ-H₂ protons, resulting in a complex signal.
-
-
Amine Protons (δ ~1.5): The broad singlet is characteristic of primary amine (NH₂) protons.[6] These protons often undergo rapid chemical exchange, which averages out coupling to adjacent protons and broadens the signal. This signal may shift or even disappear upon shaking the sample with D₂O due to proton-deuterium exchange.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides a count of the non-equivalent carbon atoms in the molecule. Spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a single sharp line.
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrument Setup: Acquire the spectrum on a 75 MHz (or higher) spectrometer using a standard broadband proton-decoupling pulse sequence.
-
Data Acquisition: A greater number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
The table below details the expected ¹³C NMR chemical shifts in CDCl₃.[1]
| Assigned Carbon | Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C-Ar) | ~142 |
| Aromatic (CH-Ar) | 126 - 129 |
| Methine (Cα) | ~48 |
| Benzylic (Cγ) | ~40 |
| Methylene (Cβ) | ~35 |
| Methyl (Cδ) | ~23 |
-
Aromatic Region (δ ~126-142): The signals between 126-129 ppm correspond to the protonated carbons of the phenyl ring. The lower intensity signal around 142 ppm is the quaternary carbon to which the propyl chain is attached. Quaternary carbons are often weaker in intensity.[7]
-
Aliphatic Region (δ ~23-48):
-
The signal at ~48 ppm is assigned to the Cα carbon, which is directly bonded to the electronegative nitrogen atom, causing a downfield shift.
-
The signals at ~40 ppm and ~35 ppm correspond to the Cγ (benzylic) and Cβ carbons, respectively.
-
The most upfield signal at ~23 ppm is characteristic of the terminal methyl carbon (Cδ).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Sample Preparation: As 1-Methyl-3-phenylpropylamine is a liquid, a neat spectrum can be obtained.[4] A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Background Collection: A background spectrum of the empty spectrometer is collected to subtract atmospheric (H₂O, CO₂) absorptions.
-
Sample Analysis: The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[4]
The following table lists the key diagnostic absorption bands for 1-Methyl-3-phenylpropylamine.[1]
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium |
| C-H Out-of-Plane Bend | 675 - 900 | Strong |
-
N-H Stretch (3300-3500 cm⁻¹): The presence of a primary amine is definitively confirmed by two medium, broad bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretches (2850-3100 cm⁻¹): The strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic (sp³) carbons. The weaker bands just above 3000 cm⁻¹ are characteristic of the C-H stretching of the aromatic (sp²) carbons in the phenyl ring.
-
Aromatic Region (1450-1600 cm⁻¹ & 675-900 cm⁻¹): The absorptions in the 1450-1600 cm⁻¹ range are due to C=C bond stretching within the aromatic ring. The strong bands in the 675-900 cm⁻¹ region result from C-H out-of-plane bending and can be indicative of the substitution pattern on the benzene ring.
-
C-N Stretch (1020-1250 cm⁻¹): This medium intensity band corresponds to the stretching vibration of the C-N bond of the aliphatic amine.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. For a compound like 1-Methyl-3-phenylpropylamine, Electron Ionization (EI) is a common technique.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the sample from any impurities before it enters the mass spectrometer.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion ([M]⁺•).
-
Mass Analysis: The molecular ion and any fragment ions produced by its decomposition are accelerated and separated based on their mass-to-charge ratio (m/z).
The molecular formula C₁₀H₁₅N gives an exact mass of 149.12 Da.[8] The primary amine nitrogen results in an odd nominal molecular weight (149), consistent with the Nitrogen Rule.
| m/z Value | Proposed Fragment Identity | Significance |
| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion (M⁺•) |
| 132 | [M - NH₃]⁺• | Loss of ammonia from [M+H]⁺ (in MS/MS)[8] |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 44 | [C₂H₆N]⁺ | α-cleavage fragment |
The fragmentation of primary amines is highly characteristic.[9]
-
Molecular Ion (m/z 149): The molecular ion peak for aliphatic amines is often weak or absent in an EI spectrum because the initial radical cation fragments very readily.
-
Base Peak (m/z 44): The most characteristic fragmentation for aliphatic amines is α-cleavage (cleavage of the bond adjacent to the C-N bond). For 1-Methyl-3-phenylpropylamine, this involves the cleavage of the Cα-Cβ bond, resulting in the formation of a stable, resonance-stabilized iminium cation [CH₃-CH=NH₂]⁺ with an m/z of 44. This is typically the most abundant ion (the base peak) in the spectrum.[8]
-
Tropylium Ion (m/z 91): The presence of a strong peak at m/z 91 is a classic indicator of a benzyl group or a group that can rearrange to form the highly stable tropylium cation ([C₇H₇]⁺). This occurs via cleavage of the Cβ-Cγ bond.
-
MS/MS Fragmentation (m/z 133): In tandem mass spectrometry (MS/MS) with a precursor ion of [M+H]⁺ (m/z 150), a prominent fragment is observed at m/z 133.[8] This corresponds to the loss of ammonia (NH₃, 17 Da) from the protonated molecule, a common fragmentation pathway for protonated primary amines.
Caption: Proposed Mass Spectrometry Fragmentation Pathway for 1-Methyl-3-phenylpropylamine.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating analytical framework for the characterization of 1-Methyl-3-phenylpropylamine. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework, IR spectroscopy identifies the key primary amine and aromatic functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important chemical compound.
References
-
ResearchGate. (n.d.). Quantum chemical study on 1-Methyl-3-phenylpropylamine with combined an experimental (NMR, FT-IR and FT-Raman): The structural and spectroscopic characterization. Retrieved February 6, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 6, 2026, from [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved February 6, 2026, from [Link]
-
Biocompare. (n.d.). 1-Methyl-3-phenylpropylamine from Aladdin Scientific. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-3-phenylpropylamine | C10H15N | CID 31160. National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 6, 2026, from [Link]
-
Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine. Retrieved February 6, 2026, from [Link]
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- 5. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Synthesis of racemic 1-Methyl-3-phenylpropylamine from benzylacetone
Topic: Synthesis of Racemic 1-Methyl-3-phenylpropylamine from Benzylacetone Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Target Molecule: 1-Methyl-3-phenylpropylamine (IUPAC: 4-phenylbutan-2-amine) CAS Registry Number: 22374-89-6 Primary Precursor: Benzylacetone (4-phenylbutan-2-one)[1]
Executive Summary & Retrosynthetic Analysis
1-Methyl-3-phenylpropylamine is a critical primary amine intermediate used in the synthesis of antihypertensive agents (e.g., Labetalol) and as a corrosion inhibitor in industrial applications.[1] Structurally, it is a homologue of amphetamine, possessing an extended propyl chain which alters its pharmacological profile and lipophilicity.
This guide details three distinct synthetic pathways to access the racemic amine from benzylacetone. The selection of the method depends on available equipment (high-pressure autoclaves vs. standard glassware) and reagent restrictions (metal hydrides vs. formate salts).
Retrosynthetic Logic
The synthesis relies on the introduction of nitrogen at the ketone functionality of benzylacetone, followed by reduction. The carbon skeleton remains intact throughout the process.
Figure 1: Retrosynthetic disconnection showing the central role of the nitrogen-carbon bond formation.
Method A: Direct Reductive Amination (Borohydride Route)
Best for: Laboratory scale, high purity, mild conditions.[1] Mechanism: Nucleophilic attack of ammonia on the ketone to form a hemiaminal/imine, followed by in situ hydride reduction.
Technical Rationale
This method utilizes Sodium Cyanoborohydride (
Experimental Protocol
Reagents:
-
Benzylacetone (1.0 eq)[1]
-
Ammonium Acetate (
) (10.0 eq) - Source of Ammonia -
Sodium Cyanoborohydride (
) (1.5 eq)[1][2] -
Solvent: Methanol (anhydrous)[1]
-
Molecular Sieves (3Å) - Optional, to promote imine formation
Step-by-Step Methodology:
-
Imine Formation:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Benzylacetone (e.g., 14.8 g, 100 mmol) in Methanol (150 mL).
-
Add Ammonium Acetate (77.1 g, 1000 mmol). The excess is crucial to drive the equilibrium toward the imine.
-
Add 5 g of activated 3Å molecular sieves to scavenge water.[1]
-
Stir at room temperature (25°C) for 1-2 hours under an inert atmosphere (
).
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Cautiously add Sodium Cyanoborohydride (9.4 g, 150 mmol) in small portions. Warning: Toxic HCN gas can evolve if pH drops too low; ensure proper ventilation.
-
Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor via TLC (Eluent: DCM/MeOH/NH4OH 90:9:1) or GC-MS.[1]
-
-
Workup (Acid-Base Extraction):
-
Quench: Acidify the mixture to pH < 2 using concentrated HCl. This decomposes excess hydride and hydrolyzes any boron complexes.[1] Caution: Hydrogen gas evolution.
-
Solvent Removal: Evaporate the methanol under reduced pressure.[1]
-
Wash: Dissolve the residue in water (100 mL) and wash with Diethyl Ether (3 x 50 mL). Discard the organic layer (contains unreacted ketone/alcohol).
-
Basify: Adjust the aqueous phase to pH > 12 using 20% NaOH solution.[1] The amine will separate as an oil.[1][3]
-
Extract: Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL).[1]
-
Dry & Concentrate: Dry the combined DCM layers over anhydrous
, filter, and concentrate in vacuo.
-
Figure 2: Workflow for the reductive amination using borohydride reagents.
Method B: The Leuckart-Wallach Reaction
Best for: Large scale, robust precursors, avoidance of expensive hydrides. Mechanism: Condensation of the ketone with ammonium formate to form an N-formyl intermediate, followed by acid hydrolysis.[4]
Technical Rationale
The Leuckart reaction proceeds at high temperatures (150-180°C).[1] The ammonium formate acts as both the ammonia source and the reducing agent (hydride donor via decarboxylation).[4]
Experimental Protocol
Reagents:
Step-by-Step Methodology:
-
Condensation:
-
Place Benzylacetone (100 mmol) and Ammonium Formate (400 mmol) in a round-bottom flask equipped with a distillation head (Claisen adapter) and a thermometer.
-
Heat the mixture gradually. At ~140-150°C, the mixture melts and water/ammonia/CO2 begin to evolve.[1]
-
Continue heating to 160-180°C. Distill off the water formed during the reaction to drive the equilibrium.
-
Maintain temperature for 3-6 hours until ketone is consumed.[1]
-
Result: Crude N-formyl-1-methyl-3-phenylpropylamine (an oil).[1]
-
-
Hydrolysis:
-
Cool the reaction mixture to < 100°C.
-
Add 6M HCl (50 mL) directly to the flask.
-
Reflux the mixture for 2-4 hours. This cleaves the formyl group (
).[1]
-
-
Workup:
Method C: Oxime Reduction
Best for: Situations where high pressure or borohydrides are unavailable.[1]
Mechanism: Formation of a crystalline oxime followed by reduction with Zinc/Acetic Acid or
Protocol Summary:
-
Oxime Formation: Reflux Benzylacetone with Hydroxylamine Hydrochloride (
) and Sodium Acetate in Ethanol/Water.[1] Isolate the oxime (often a solid or viscous oil). -
Reduction:
Characterization & Data
The following data validates the identity of the synthesized racemic amine.
| Property | Value | Notes |
| Physical State | Colorless to pale yellow liquid | Amine odor |
| Boiling Point | 228 - 232 °C | @ 760 mmHg |
| Boiling Point (Vacuum) | 135 - 140 °C | @ 8 mbar |
| Density | 0.922 g/mL | @ 25 °C |
| Refractive Index | ||
| Solubility | Soluble in organic solvents; Slightly soluble in water | Forms salts with acids |
Spectroscopic Data:
-
NMR (300 MHz,
):- 7.15-7.30 (m, 5H, Ar-H)
- 2.85-3.00 (m, 1H, CH-N)
-
2.60-2.75 (m, 2H,
) -
1.65-1.80 (m, 2H,
) -
1.30 (s, 2H,
, exchangeable) -
1.10 (d, 3H,
)
-
IR (Neat): 3300-3400
(N-H stretch, broad), 1600 (C=C aromatic), 700/750 (Mono-substituted benzene).[1]
Safety & Regulatory Compliance
-
Toxicity: 1-Methyl-3-phenylpropylamine is classified as Acute Tox. 3 (Oral/Dermal) and causes Severe Skin Burns (Cat 1B) .[1]
-
Handling: Always use a fume hood.[1] Wear nitrile gloves, safety goggles, and a lab coat.
-
Cyanoborohydride: Highly toxic.[1][6][7] Contact with acid releases HCN gas.[1] Quench in a dedicated hood with bleach/base traps.[1]
-
Regulatory: While not a controlled substance in many jurisdictions (unlike its lower homologue amphetamine), it is a chemical intermediate.[1] Verify local regulations (e.g., TSCA, REACH) before scale-up.[1]
References
-
BenchChem. "1-Methyl-3-phenylpropylamine | CAS 22374-89-6."[1] BenchChem Database.[1] Accessed 2026.[1][8] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 31160, 1-Methyl-3-phenylpropylamine."[1] PubChem. Accessed 2026.[1][8] Link
-
Crossley, F. S., & Moore, M. L. "Studies on the Leuckart Reaction." The Journal of Organic Chemistry, 9(6), 529-536. Link[1]
-
Sigma-Aldrich. "Product Specification: 1-Methyl-3-phenylpropylamine."[1][7] Merck KGaA.[1] Accessed 2026.[1][8] Link[1]
-
Organic Chemistry Portal. "Reduction of Oximes to Amines." Organic Chemistry Portal. Accessed 2026.[1][8] Link
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- 2. 1-Methyl-3-phenylpropylamine|CAS 22374-89-6|RUO [benchchem.com]
- 3. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 5. 2-Amino-4-phenylbutane synthesis - chemicalbook [chemicalbook.com]
- 6. 1-Methyl-3-phenylpropylamine | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methyl-3-phenylpropylamine 98 22374-89-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Commercial Availability & Technical Monograph: Racemic 1-Methyl-3-Phenylpropylamine
The following is an in-depth technical guide regarding the commercial availability, technical specifications, and procurement protocols for racemic 1-methyl-3-phenylpropylamine.
CAS: 22374-89-6 | IUPAC: 4-Phenylbutan-2-amine
Executive Summary
Racemic 1-methyl-3-phenylpropylamine (4-phenylbutan-2-amine) is a critical aliphatic amine intermediate used primarily in the synthesis of antihypertensive agents (e.g., Labetalol) and as a chiral resolution substrate in organic chemistry. While structurally homologous to controlled phenethylamines (e.g., amphetamine), it possesses a distinct regulatory profile and chemical behavior.
This guide details the procurement landscape, synthesis routes affecting impurity profiles, and mandatory quality control (QC) protocols for researchers and drug development professionals.
Chemical Identity & Specifications
Precise nomenclature is vital to avoid confusion with regulated isomers like methamphetamine or phentermine.
| Parameter | Specification |
| IUPAC Name | 4-Phenylbutan-2-amine |
| Common Synonyms | |
| CAS Number | 22374-89-6 (Racemic); 54-49-9 (General/Unspecified) |
| Molecular Formula | |
| Molecular Weight | 149.23 g/mol |
| Appearance | Colorless to pale yellow liquid (Free base); White crystalline solid (HCl salt) |
| Boiling Point | 223 °C (at 760 mmHg) |
| Solubility | Miscible in ethanol, DMSO, DCM; Sparingly soluble in water (Free base) |
Commercial Availability Landscape
Supplier Tiers & Purity Grades
The market is segmented into bulk industrial suppliers (for pharmaceutical intermediates) and fine chemical vendors (for R&D).
-
Tier 1: Bulk/Process Scale (kg to ton)
-
Primary Source: Custom synthesis houses in China and India (e.g., LeapChem, specialized API intermediate manufacturers).
-
Typical Purity: Technical Grade (95-97%).
-
Lead Time: 4–8 weeks.
-
Use Case: Labetalol manufacturing; polymer additives.
-
-
Tier 2: R&D/Catalog Suppliers (mg to kg)
-
Primary Source: Sigma-Aldrich (Merck), Apollo Scientific, Enamine, Combi-Blocks.
-
Typical Purity: >98% (GC).
-
Availability: Stock items (25g, 100g pack sizes).[1]
-
Use Case: Analytical standards, metabolic studies, chiral resolution optimization.
-
Procurement Decision Logic
The following workflow illustrates the decision process for sourcing, ensuring regulatory compliance and technical suitability.
Figure 1: Strategic sourcing workflow for 4-phenylbutan-2-amine, prioritizing regulatory verification prior to receipt.
Synthesis & Impurity Profile
Understanding the synthesis allows researchers to anticipate impurities. The commercial racemate is predominantly produced via Reductive Amination .
Industrial Synthesis Route
The standard route utilizes Benzylacetone (4-phenylbutan-2-one) as the starting material.
-
Condensation: Benzylacetone reacts with ammonia (
) to form the imine intermediate. -
Reduction: The imine is hydrogenated using a catalyst (Raney Nickel or Pd/C) under pressure.
Key Impurities:
-
Benzylacetone (Starting Material): Incomplete conversion.
-
Secondary Amines: Formation of bis(1-methyl-3-phenylpropyl)amine if ammonia concentration is too low.
-
Alcohol Derivative: Reduction of the ketone to 4-phenylbutan-2-ol (if reductive conditions favor C=O reduction over C=N).
Figure 2: Reductive amination pathway showing the origin of potential impurities.
Regulatory & Compliance (E-E-A-T)
Critical Note: While 4-phenylbutan-2-amine is a legitimate industrial chemical, it is a constitutional isomer of Methamphetamine (
-
USA (DEA): It is not currently listed as a Schedule I or II controlled substance. However, it is a "chemical of interest."
-
Federal Analogue Act: If sold for human consumption, it could theoretically be treated as an analogue due to structural similarity to phenethylamines.
-
Forensic Interference: It is a known metabolite of Labetalol. Researchers analyzing biological samples must differentiate it from amphetamines using specific chiral columns or mass spectral fragmentation patterns (see Section 6).
Recommendation: Always maintain strict chain-of-custody documentation and use only for "Research Use Only" (RUO) or approved industrial manufacturing.
Quality Control & Analytical Protocols
To validate commercial batches, the following self-validating analytical system is recommended.
GC-FID Method (Purity)
Gas Chromatography is preferred over HPLC for the free base due to its volatility.
-
Column: HP-5 or DB-5MS (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 80°C (1 min) → 10°C/min → 280°C (5 min).
-
Detection: FID @ 300°C.
-
Acceptance Criteria: Main peak >98.0%; Benzylacetone <0.5%.
Chiral Separation (Enantiomeric Excess)
Since the commercial product is racemic, chiral resolution or analysis may be required.
-
Column: Astec CHIRALDEX G-TA or equivalent cyclodextrin-based phase.
-
Derivatization: Trifluoroacetic anhydride (TFA) derivatization improves peak shape and separation factors for the enantiomers.
Handling & Safety
-
Corrosivity: As a primary amine, it is corrosive to skin and eyes (Skin Corr. 1B).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation from atmospheric
. -
Incompatibility: Avoid strong oxidizing agents and acid chlorides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 326655, 4-Phenylbutan-2-amine. Retrieved from [Link]
-
Gilbert, R. B., et al. (1995). A labetalol metabolite with analytical characteristics resembling amphetamines.[2] Journal of Analytical Toxicology. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 1-methyl-3-phenylpropylamine.[3] Retrieved from [Link]
-
United States Drug Enforcement Administration (DEA). Lists of Scheduling Actions and Controlled Substances. Retrieved from [Link]
Sources
Introduction: A Tale of Two Scaffolds - From Vasopressor to Vasodilator
An In-depth Technical Guide to the Antihypertensive Properties of 1-Methyl-3-phenylpropylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The β-phenylethylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of neuropharmacological agents. Within this structural class, subtle molecular modifications can dramatically pivot biological activity from agonism to antagonism or from a pressor to a depressor response. A classic example is phenylpropanolamine (PPA), a sympathomimetic amine known for its vasoconstrictive properties, which has been reported to cause elevated blood pressure.[1][2] This inherent pressor effect of the parent structure underscores the intricate challenge and remarkable opportunity in designing derivatives with opposing, therapeutically beneficial antihypertensive effects. The exploration of 1-Methyl-3-phenylpropylamine derivatives is a compelling journey into the chemical nuances that transform a simple sympathomimetic backbone into a sophisticated antihypertensive agent. This guide will elucidate the mechanisms, structure-activity relationships, and experimental protocols that define this promising class of compounds.
Part 1: Unraveling the Mechanisms of Antihypertensive Action
The antihypertensive effects of 1-Methyl-3-phenylpropylamine derivatives are not attributed to a single, universal mechanism. Instead, different structural analogues appear to leverage distinct pharmacological pathways to achieve blood pressure reduction. The most prominently studied mechanisms involve the modulation of key enzymes in the catecholamine biosynthetic pathway.
Dual Inhibition of Dopamine β-Hydroxylase (DBH) and Monoamine Oxidase (MAO)
A significant breakthrough in understanding the antihypertensive potential of this class comes from studies on sulfur-containing analogues of phenylpropylamine.[3] These derivatives have been shown to be effective substrates for dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine. By acting as alternative substrates, they competitively inhibit the synthesis of norepinephrine, a potent vasoconstrictor. A reduction in norepinephrine levels leads to decreased sympathetic tone and subsequent vasodilation, contributing to a hypotensive effect.
Furthermore, some of these analogues, particularly those lacking a methyl group alpha to the terminal amino group, also serve as substrates for monoamine oxidase (MAO), an enzyme critical for the degradation of catecholamines.[3] The dual action of inhibiting norepinephrine synthesis and promoting its degradation presents a powerful synergistic approach to reducing adrenergic activity.
Below is a diagram illustrating the proposed mechanism of action involving DBH and MAO.
Caption: Mechanism of action via DBH and MAO modulation.
Central α-Adrenergic Agonism
While peripheral mechanisms are well-documented, the potential for central nervous system (CNS) activity should not be overlooked, especially for more lipophilic derivatives that can cross the blood-brain barrier.[3] Centrally acting antihypertensive agents, such as α-methyldopa, exert their effects by being converted to active metabolites like α-methylnorepinephrine, which then act on α2-adrenergic receptors in the brainstem.[4] This central α2-agonism leads to a reduction in sympathetic outflow from the CNS, resulting in decreased peripheral vascular resistance and blood pressure. It is plausible that certain 1-Methyl-3-phenylpropylamine derivatives could share this mechanism, representing an important avenue for future investigation.
Other Potential Mechanisms
The vast structural diversity achievable with this scaffold suggests that other antihypertensive mechanisms may be at play. These could include:
-
Calcium Channel Blockade: Phenylalkylamines are a known class of L-type calcium channel blockers, with verapamil being a prominent example.[5][6][7] It is conceivable that specific 1-Methyl-3-phenylpropylamine derivatives could be designed to interact with and block these channels in vascular smooth muscle, leading to vasodilation.
-
Renin-Angiotensin System (RAS) Inhibition: The RAS is a critical regulator of blood pressure, and its components, such as angiotensin-converting enzyme (ACE) and renin, are major drug targets.[8][9][10][11] While not yet demonstrated for this specific class of compounds, the potential for designing derivatives that inhibit key enzymes of the RAS remains an intriguing possibility.
-
Novel Mechanisms: Some studies on related propanolamine derivatives have shown antihypertensive activity independent of β-adrenoceptor antagonism, hinting at the existence of novel pathways yet to be fully characterized.[12]
Part 2: Structure-Activity Relationships (SAR)
The antihypertensive activity of 1-Methyl-3-phenylpropylamine derivatives is exquisitely sensitive to their chemical structure. The parent structure of many adrenergic drugs is β-phenylethylamine, and modifications to this backbone influence mechanism of action, receptor selectivity, and pharmacokinetic properties.[13]
Key Structural Modifications and Their Impact
| Structural Modification | Impact on Antihypertensive Activity | Rationale / Mechanistic Implication |
| Addition of a Sulfur-Containing Moiety | Enhances antihypertensive activity. | Can improve interaction with the active sites of DBH and MAO.[3] |
| Absence of a Methyl Group α to the Amino Group | Increases substrate activity for MAO. | The presence of an α-methyl group can sterically hinder binding to the MAO active site.[3] |
| Increased Lipophilicity | Potentially enables CNS activity. | Facilitates crossing of the blood-brain barrier, allowing for potential central α-adrenergic agonism.[3] |
| Modifications to the Phenyl Ring | Can modulate potency and selectivity. | Substituents on the aromatic ring can influence electronic and steric properties, affecting binding to target enzymes or receptors. |
| Stereochemistry | Critical for activity. | The (1R) configuration is often more potent for direct-acting sympathomimetic amines.[13] |
Part 3: Experimental Protocols
The validation of antihypertensive properties of novel 1-Methyl-3-phenylpropylamine derivatives requires a combination of in vivo and in vitro assays.
In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a standard procedure for evaluating the acute antihypertensive effects of a test compound in a well-established animal model of hypertension.[3]
Step 1: Animal Acclimatization and Baseline Measurement
-
House male Spontaneously Hypertensive Rats (SHR) under standard laboratory conditions for at least one week to allow for acclimatization.
-
Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.
Step 2: Compound Administration
-
Dissolve the test derivative in a suitable vehicle (e.g., saline, DMSO).
-
Administer the compound to the SHR via oral gavage or intraperitoneal injection at a predetermined dose.
-
A control group should receive the vehicle only.
Step 3: Post-Dosing Blood Pressure Monitoring
-
Measure SBP and HR at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration.
Step 4: Data Analysis
-
Calculate the change in SBP and HR from baseline for both the treated and control groups.
-
Statistically analyze the data to determine the significance of the blood pressure-lowering effect.
The following diagram illustrates the experimental workflow for the in vivo assessment.
Caption: Workflow for in vivo antihypertensive assessment.
In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of a compound on DBH activity.
Step 1: Enzyme and Substrate Preparation
-
Purify DBH from a suitable source (e.g., bovine adrenal glands) or use a commercially available enzyme.
-
Prepare a solution of the substrate, tyramine, in an appropriate buffer.
Step 2: Incubation
-
In a reaction vessel, combine the DBH enzyme, the test derivative at various concentrations, and necessary cofactors (ascorbic acid, catalase).
-
Initiate the reaction by adding the tyramine substrate.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
Step 3: Reaction Termination and Product Quantification
-
Stop the reaction by adding an acid or by heat inactivation.
-
Quantify the amount of the product, octopamine, formed using a suitable analytical method such as high-performance liquid chromatography (HPLC) or a spectrophotometric assay.
Step 4: IC50 Determination
-
Plot the percentage of DBH inhibition against the concentration of the test derivative.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Conclusion
The 1-Methyl-3-phenylpropylamine scaffold represents a versatile platform for the development of novel antihypertensive agents. Through targeted chemical modifications, it is possible to steer the pharmacological activity away from the pressor effects of parent compounds like phenylpropanolamine and towards potent and multifaceted antihypertensive mechanisms. The dual inhibition of DBH and MAO is a particularly promising strategy, though the potential for central α-adrenergic agonism and other novel mechanisms warrants further exploration. Rigorous in vivo and in vitro testing, guided by a deep understanding of the structure-activity relationships, will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.
References
-
Chemical Structure of antihypertensive drugs containing sulfonamide moiety | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
The effect of single-dose phenylpropanolamine on blood pressure in patients with hypertension controlled by beta blockers - PubMed. Available at: [Link]
-
Centrally Acting Antihypertensive Agents: An Update - PMC - NIH. Available at: [Link]
-
Antihypertensive activities of phenyl aminoethyl sulfides, a class of synthetic substrates for dopamine beta-hydroxylase - PubMed. Available at: [Link]
-
Phenylpropanolamine and Blood Pressure: A Review of Prospective Studies - PubMed. Available at: [Link]
-
The acute effect of phenylpropanolamine and brompheniramine on blood pressure in controlled hypertension: a randomized double-blind crossover trial - PubMed. Available at: [Link]
-
The effect of phenylpropanolamine on ambulatory blood pressure - PubMed. Available at: [Link]
-
Synthesis and QSAR studies on hypotensive 1-[3-(4-substituted phenylthio) propyl]-4-(substituted phenyl) piperazines | Request PDF - ResearchGate. Available at: [Link]
-
Marine-Derived Peptides with Anti-Hypertensive Properties: Prospects for Pharmaceuticals, Supplements, and Functional Food - MDPI. Available at: [Link]
-
Fluoxetine - Wikipedia. Available at: [Link]
-
The impact of oral phenylpropanolamine on blood pressure: a meta-analysis and review of the literature - ResearchGate. Available at: [Link]
-
Flavones. 1. Synthesis and antihypertensive activity of (3-phenylflavonoxy)propanolamines without beta-adrenoceptor antagonism - PubMed. Available at: [Link]
-
Angiotensin-converting enzyme inhibitors. 9. Novel [[N-(1-carboxy-3-phenylpropyl)amino]acyl]glycine derivatives with diuretic activity - PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation Of Potent Antihypertensive Activity: 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-Yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Renin-angiotensin-system (RAS)-acting agents - referral | European Medicines Agency (EMA). Available at: [Link]
-
(PDF) Phenylalkylamines as calcium channel blockers - ResearchGate. Available at: [Link]
-
Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed. Available at: [Link]
-
Pharmacological properties of beta-adrenoceptor blocking drugs - Krause und Pachernegg. Available at: [Link]
-
Phenylalkylamines as calcium channel blockers - Indian Academy of Sciences. Available at: [Link]
-
Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PubMed Central. Available at: [Link]
-
Creation of Novel Antihypertensive Agent via Structure-Activity Relationship Study on Phytochemicals towards Vasorelaxant Activity - ResearchGate. Available at: [Link]
-
Structure Activity Relationships | PDF | Amine | Pharmacology - Scribd. Available at: [Link]
-
Nitroso-Derivatives of β-blocker and β-agonists - Efpia. Available at: [Link]
-
Neuroleptics of the diphenylbutylpiperidine series are potent calcium channel inhibitors - PubMed. Available at: [Link]
-
New and existing drugs interfering with the renin-angiotensin (Ang)... - ResearchGate. Available at: [Link]
-
Renin inhibitors. Dipeptide analogues of angiotensinogen utilizing a structurally modified phenylalanine residue to impart proteolytic stability - PubMed. Available at: [Link]
-
Calcium Channel Blockers - StatPearls - NCBI Bookshelf. Available at: [Link]
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- 4. Centrally Acting Antihypertensive Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Renin-angiotensin-system (RAS)-acting agents - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Renin inhibitors. Dipeptide analogues of angiotensinogen utilizing a structurally modified phenylalanine residue to impart proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavones. 1. Synthesis and antihypertensive activity of (3-phenylflavonoxy)propanolamines without beta-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
Technical Guide: Solubility Profile & Solvent Thermodynamics of (R)-(-)-1-Methyl-3-phenylpropylamine
[1]
Executive Summary & Chemical Identity
This compound (also known as (R)-3-amino-1-phenylbutane ) is a critical chiral building block.[1] Unlike solid active pharmaceutical ingredients (APIs) where "solubility" refers to the saturation limit of a crystal lattice, this compound is a liquid at ambient conditions .[1]
Therefore, this guide redefines "solubility" for this specific analyte into three operational categories critical for research and scale-up:
-
Miscibility: For homogeneous reaction monitoring.
-
Partitioning (LLE): For extractive workups and purification.[1]
-
Salt Crystallization (SLE): The thermodynamic limit of its solid derivatives (HCl, Tartrates) used for enantiomeric resolution.[1]
Physicochemical Profile
| Property | Value | Implication for Solvation |
| CAS Number | 22374-89-6 | Specific to the (R)-enantiomer.[1][2] |
| Molecular Formula | Lipophilic tail ( | |
| Physical State | Liquid (Oil) | Miscible with most organics; no crystal lattice energy to overcome in free base form.[1] |
| Boiling Point | 222–232 °C | High boiler; requires high-vacuum distillation or salt formation for isolation.[1] |
| LogP (Predicted) | ~2.18 | Moderately lipophilic; prefers organic phase in biphasic systems.[1] |
| pKa | ~10.0 (Amine) | Protonates in acidic media (pH < 8), drastically changing solubility.[1] |
Solvent Miscibility & Phase Behavior (Free Base)
As a free base, the molecule exhibits amphiphilic behavior .[1] The hydrophobic phenylbutyl chain drives solubility in non-polar solvents, while the primary amine allows hydrogen bonding in polar protic solvents.[1]
Miscibility Matrix
Data represents the free base liquid form at 25°C.
| Solvent Class | Solvent Examples | Solubility Status | Mechanistic Insight |
| Alcohols (Protic) | Methanol, Ethanol, IPA | Miscible | Strong H-bonding between solvent -OH and amine -NH2.[1] Ideal for reaction media.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Excellent solvation of the aromatic ring; preferred for extraction from water.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | |
| Ethers | THF, MTBE, Diethyl Ether | Miscible | Good solubility; MTBE is often used for washing due to low water miscibility.[1] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | Soluble due to the alkyl chain, but may phase separate at very low temperatures (<-20°C).[1] |
| Water | Water | Partially Soluble | ~8.5 g/L. The hydrophobic tail disrupts the water network, limiting solubility despite the amine group.[1] |
Thermodynamic Modeling of Salt Solubility (Solid-Liquid Equilibrium)
Since the free base is an oil, researchers often convert it to a solid salt (e.g., Hydrochloride or Tartrate) for purification.[1] The solubility of these salts follows the Solid-Liquid Equilibrium (SLE) framework.[1]
Thermodynamic Framework (Modified Apelblat Model)
To predict the solubility of the salt form in binary solvent mixtures (e.g., Ethanol + Water), the Modified Apelblat equation is the industry standard for correlation:
Where:
- : Mole fraction solubility of the salt.[1]
- : Absolute temperature (K).[1]
- : Empirical parameters derived from the crystal lattice energy and solvation enthalpy.
Expert Insight: For this compound salts, solubility generally increases with temperature (Endothermic dissolution,
).[1] In anti-solvent crystallization, adding a non-polar solvent (like Heptane) to an alcoholic solution of the salt will drive precipitation.[1]
Experimental Protocol: Gravimetric Determination
To determine the precise solubility limit of the Hydrochloride salt :
-
Saturation: Add excess salt to the solvent in a jacketed vessel at constant
. -
Equilibration: Stir for 24 hours (ensure equilibrium, not just dissolution).
-
Sampling: Stop stirring, allow settling for 1 hour.
-
Filtration: Filter supernatant through a 0.45 µm heated syringe filter (prevents crash-out).
-
Quantification: Evaporate solvent and weigh (Gravimetric) or analyze by HPLC.
Application: Chiral Resolution & Process Workflow
The primary driver for solubility studies of this compound is enantiomeric resolution .[1] The (R)-isomer is often separated from the racemate using a chiral acid (e.g., N-acetyl-L-leucine or Dibenzoyl-L-tartaric acid).[1]
Workflow Visualization
The following diagram illustrates the solubility-driven decision tree for isolating the (R)-enantiomer.
Caption: Solubility-driven workflow for the chiral resolution of 1-Methyl-3-phenylpropylamine via diastereomeric salt formation.
Critical Protocol: pH-Dependent Extraction (LLE)
For researchers isolating the compound from aqueous reaction mixtures (e.g., enzymatic synthesis), understanding the pH-solubility relationship is vital.[1]
-
pH < 9 (Protonated): The molecule exists as
.[1] It is highly water-soluble and insoluble in non-polar organics (Hexane, Toluene).[1] -
pH > 11 (Free Base): The molecule exists as
.[1] It is hydrophobic (LogP ~2.[1]18) and extracts efficiently into organic phases.[1]
Standard Extraction Protocol:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 31160, 1-Methyl-3-phenylpropylamine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-methyl-3-phenylpropylamine.[1] Retrieved from [Link][1]
-
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (General reference for amine solubility modeling).
- Van Dijk, J., et al.Resolution of 1-methyl-3-phenylpropylamine. Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on chiral resolution of this class).
Methodological & Application
Application Note: Chiral Resolution of Racemic 1-Methyl-3-phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chiral resolution of racemic 1-methyl-3-phenylpropylamine, a critical process for the synthesis of enantiomerically pure compounds in pharmaceutical development. The protocol details the classical method of diastereomeric salt formation using a chiral resolving agent, fractional crystallization, and subsequent liberation of the desired enantiomer. This application note is designed to offer both a practical, step-by-step procedure and a deeper understanding of the principles governing this stereochemical separation.
Introduction: The Significance of Chirality
1-Methyl-3-phenylpropylamine is a key building block in the synthesis of various biologically active molecules. As with many pharmaceuticals, the therapeutic efficacy and safety profile are often linked to a single enantiomer. The presence of the other enantiomer can lead to reduced efficacy, off-target effects, or even toxicity. Consequently, the ability to efficiently resolve the racemic mixture into its constituent (R)- and (S)-enantiomers is of paramount importance.
The most established and industrially scalable method for such separations is chiral resolution via the formation of diastereomeric salts.[1][2] This technique leverages the reaction of a racemic base, such as 1-methyl-3-phenylpropylamine, with an enantiomerically pure acid. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, possess different physicochemical properties, most notably solubility.[3] This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes preferentially, enabling its isolation, after which the pure enantiomer of the amine can be regenerated.[1][3]
This guide will focus on a protocol utilizing L-(+)-tartaric acid, a readily available and cost-effective chiral resolving agent derived from natural sources.[3][4]
Principle of Resolution
The core of this protocol is the reaction between racemic 1-methyl-3-phenylpropylamine and an enantiopure resolving agent, L-(+)-tartaric acid. This acid-base reaction forms two diastereomeric salts:
-
(R)-1-methyl-3-phenylpropylammonium L-(+)-tartrate
-
(S)-1-methyl-3-phenylpropylammonium L-(+)-tartrate
These diastereomers exhibit different spatial arrangements and can interact differently with the solvent and with each other, leading to distinct solubilities. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized from the solution.
The entire process can be visualized as a multi-stage workflow:
Figure 1: Workflow for Chiral Resolution. This diagram illustrates the key stages from the initial reaction to the isolation of the pure enantiomer.
Materials and Equipment
Chemicals
| Chemical | Formula | CAS No. | Purity | Supplier |
| Racemic 1-Methyl-3-phenylpropylamine | C₁₀H₁₅N | 22374-89-6 | ≥98% | Sigma-Aldrich |
| L-(+)-Tartaric Acid | C₄H₆O₆ | 87-69-4 | ≥99.5% | Sigma-Aldrich |
| Methanol (Anhydrous) | CH₃OH | 67-56-1 | ≥99.8% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | ≥98% | Merck |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | ≥99.8% | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 7757-82-6 | Granular | Sigma-Aldrich |
| Deionized Water | H₂O | 7732-18-5 | - | In-house |
Equipment
-
Magnetic stirrer with heating capabilities
-
Erlenmeyer flasks (various sizes)
-
Beakers and graduated cylinders
-
Büchner funnel and vacuum flask
-
Vacuum source (aspirator or pump)
-
Filter paper (Whatman No. 1 or equivalent)
-
Separatory funnel
-
Rotary evaporator
-
pH indicator strips or pH meter
-
Analytical balance (±0.001 g)
-
Ice bath
-
Polarimeter
-
Chiral HPLC system
Detailed Experimental Protocol
This protocol is based on general procedures for the resolution of primary amines and may require optimization for scale and desired purity.[3]
Part A: Formation and Crystallization of the Diastereomeric Salt
-
Dissolution of the Racemic Amine: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (approximately 0.067 moles) of racemic 1-methyl-3-phenylpropylamine in 50 mL of warm anhydrous methanol. Stir gently with a magnetic stir bar until the amine is fully dissolved.
-
Rationale: Methanol is a common solvent for this type of resolution, offering good solubility for both the amine and the tartaric acid at elevated temperatures, while allowing for differential solubility of the diastereomeric salts upon cooling.[5] Using anhydrous methanol is recommended to prevent any water from interfering with the crystallization process.
-
-
Preparation of the Resolving Agent Solution: In a separate 100 mL flask, dissolve 5.03 g (0.0335 moles, 0.5 equivalents) of L-(+)-tartaric acid in 50 mL of warm anhydrous methanol.
-
Rationale: Using a sub-stoichiometric amount (0.5 equivalents) of the resolving agent is a common strategy.[6] This ensures that the less soluble diastereomeric salt is preferentially formed and crystallized, leading to a higher enantiomeric excess in the solid phase after the first crystallization.
-
-
Formation of the Diastereomeric Salts: Slowly add the warm tartaric acid solution to the stirred amine solution. A precipitate may form immediately.
-
Rationale: The acid-base reaction is typically rapid. A controlled addition helps to manage the initial precipitation and prevent the trapping of impurities.
-
-
Heating to Dissolution: Gently heat the mixture on a hot plate with continuous stirring until all the solids redissolve, forming a clear solution. Avoid boiling the methanol.
-
Rationale: This step ensures that both diastereomeric salts are fully in solution, setting the stage for a controlled, selective crystallization as the solution cools.
-
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, subsequently place the flask in an ice bath for at least 1-2 hours.[3]
-
Rationale: Slow cooling is crucial for the formation of well-defined crystals and for achieving high diastereoselectivity. Rapid cooling can cause both diastereomers to precipitate, reducing the effectiveness of the resolution.
-
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (approx. 10-15 mL) to remove any adhering mother liquor.
-
Rationale: Washing with cold solvent minimizes the loss of the desired crystalline product while removing the dissolved, more soluble diastereomer.
-
-
Drying: Dry the collected crystals under vacuum or in a desiccator to a constant weight. Retain the filtrate (mother liquor) for the potential recovery of the other enantiomer.
Part B: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt crystals in approximately 50 mL of deionized water in a beaker or flask.
-
Basification: With stirring, add a 2 M sodium hydroxide (NaOH) solution dropwise until the salt is completely dissolved and the solution is basic (pH > 11, check with pH paper). The free amine will separate as an oily layer.
-
Rationale: The strong base deprotonates the ammonium salt, regenerating the free amine, which is typically insoluble in aqueous solutions.[4]
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the liberated amine with dichloromethane (3 x 30 mL). Combine the organic extracts.
-
Rationale: Dichloromethane is a dense, water-immiscible organic solvent that is effective for extracting the free amine from the aqueous layer. Multiple extractions ensure a high recovery rate.
-
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-methyl-3-phenylpropylamine as an oil.
Characterization and Analysis
Yield Calculation
The theoretical maximum yield for a single enantiomer in a classical resolution is 50%, assuming no racemization and recycling of the unwanted enantiomer.[2] The actual yield should be calculated based on the initial amount of the racemic amine.
-
Yield (%) = (Mass of pure enantiomer / (0.5 * Mass of initial racemic amine)) * 100
Polarimetry
Optical rotation is a fundamental method for assessing the enantiomeric purity of the final product.
-
Prepare a solution of the purified amine of a known concentration (e.g., c = 1.0 g/100 mL) in a specified solvent (e.g., chloroform).
-
Measure the optical rotation using a polarimeter at a standard wavelength (Sodium D-line, 589 nm) and temperature (25°C).
-
Calculate the specific rotation [α] and compare it to the literature value for the pure enantiomer to estimate the enantiomeric excess (e.e.).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most accurate method for determining the enantiomeric excess (e.e.) of the resolved amine.
| Parameter | Value |
| Column | Chiralcel OD-H or equivalent |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25°C |
The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2):
-
e.e. (%) = (|A1 - A2| / (A1 + A2)) * 100
Troubleshooting and Further Optimization
-
No Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal from a previous successful resolution can also be effective.
-
Low Enantiomeric Excess: The enantiomeric purity of the product can often be improved by recrystallizing the diastereomeric salt from the same solvent system.[4]
-
Solvent Screening: The choice of solvent is critical.[7] If methanol is not effective, other alcohols (ethanol, isopropanol) or solvent mixtures should be screened to find conditions that maximize the solubility difference between the diastereomeric salts.
Conclusion
This application note provides a robust and detailed protocol for the chiral resolution of racemic 1-methyl-3-phenylpropylamine using L-(+)-tartaric acid. The principles of diastereomeric salt formation and fractional crystallization are explained to provide a comprehensive understanding of the process. By following this guide, researchers can effectively separate the enantiomers of this important amine, a crucial step in the development of stereochemically pure active pharmaceutical ingredients.
References
-
National Center for Biotechnology Information. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Google Patents. (n.d.). EP0396596A1 - Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine.
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
ACS Publications. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The-Synthesis-of-S-1Methyl3-phenylpropylamine-by-Inversion-of-Amines.pdf. Retrieved from [Link]
- Google Patents. (n.d.). HU212667B - Process for optical resolution of metamphetamine.
-
National Center for Biotechnology Information. (n.d.). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. Retrieved from [Link]
-
ACS Publications. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. Retrieved from [Link]
-
ACS Publications. (2025). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
-
ACS Publications. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. Retrieved from [Link]
Sources
Using N-formyl-L-phenylalanine for optical resolution of amines
Application Note: Optical Resolution of Racemic Amines using N-Formyl-L-Phenylalanine
Executive Summary
This application note details the protocol for the optical resolution of racemic amines using N-Formyl-L-Phenylalanine (NFLP) as a chiral resolving agent. While tartaric acid and mandelic acid are common resolving agents, NFLP offers distinct industrial advantages: it is chemically stable, inexpensive to synthesize from L-phenylalanine, and, crucially, allows for the use of water as the primary solvent for crystallization. This guide focuses on the resolution of 1-methyl-3-phenylpropylamine (a key intermediate for pharmaceuticals like Labetalol) as a validated case study, demonstrating high yields (>70%) and excellent resolving agent recovery (>90%).
Mechanistic Principle
The resolution relies on the formation of diastereomeric salts via an acid-base reaction between the racemic amine (
Key Drivers of Separation:
-
Differential Solubility: The
salt is significantly less soluble in water than its diastereomeric counterpart, allowing for separation via fractional crystallization. -
Hydrophobic Stacking: The phenyl ring of the NFLP interacts via
- stacking with the aromatic moiety of the target amine, enhancing the lattice energy and stability of the precipitating crystal. -
pH-Switchable Recovery: The N-formyl group lowers the pKa of the amino acid slightly and prevents zwitterion interference. The resolving agent precipitates at pH < 2, while the amine is extracted at pH > 12.
Materials & Equipment
Reagents:
-
Racemic Amine: 1-methyl-3-phenylpropylamine (or structurally similar lipophilic amine).[1][2][3]
-
Resolving Agent: N-Formyl-L-Phenylalanine (NFLP).[2] Note: Commercially available or synthesized via formylation of L-Phe with formic acid/acetic anhydride.
-
Solvent: Deionized Water (Primary), Toluene or Dichloromethane (Extraction), NaOH (50% w/w), HCl (Conc.).
Equipment:
-
Jacketed glass reactor with overhead stirring.
-
Thermostat for controlled cooling ramps (
). -
Vacuum filtration setup.[4]
-
pH meter.
Experimental Protocol
Phase A: Diastereomeric Salt Formation & Crystallization
Objective: To selectively precipitate the (R)-Amine salt.
-
Preparation: In a reactor, suspend 1.0 molar equivalent of N-Formyl-L-Phenylalanine in 6.5 volumes of deionized water (relative to NFLP weight).
-
Addition: Add 1.0 molar equivalent of racemic 1-methyl-3-phenylpropylamine to the suspension.
-
Dissolution: Heat the mixture to 60°C with moderate stirring (200 RPM). The suspension should become a clear, homogeneous solution.
-
Crystallization Ramp:
-
Cool slowly from 60°C to 45°C over 1 hour. Seeding with pure salt crystals may be performed at 50°C if spontaneous nucleation is slow.
-
Continue cooling to 20°C over 2 hours.
-
Hold at 20°C for 4–24 hours to maximize yield.
-
-
Isolation: Filter the white crystalline solid. Wash the cake with 0.5 volumes of cold water (5°C).
-
Solid: Enriched
-Amine NFLP salt.[5] -
Filtrate: Enriched
-Amine (Mother Liquor).
-
Phase B: Purification (Recrystallization)
Objective: To upgrade chiral purity to >99% ee.
-
Dissolve the wet cake from Phase A in 3.0 volumes of hot water (60°C).
-
Cool slowly to 20°C.
-
Filter and wash with minimal cold water.
-
Dry the solid in a vacuum oven at 50°C.
-
Target:
diastereomeric excess (de).
-
Phase C: Liberation of Amine & Recovery of Resolving Agent
Objective: To isolate the optically pure amine and recycle the NFLP.
-
Resuspension: Suspend the purified salt in water (4 volumes).
-
Basification (Amine Release): Adjust pH to 12.5–13.0 using 30% NaOH. The amine will separate as an oil.
-
Extraction: Extract the aqueous mixture with Toluene or DCM (
volumes). -
Acidification (NFLP Recovery): Cool the aqueous layer to 10°C. Slowly add concentrated HCl to adjust pH to 2.0 .
-
Precipitation: Stir for 2 hours. NFLP will precipitate as a white solid.
-
Filtration: Collect NFLP, wash with water, and dry.[7]
-
Recovery Yield: Typically 90–95%.
-
Process Visualization
The following diagram illustrates the closed-loop resolution cycle, highlighting the efficiency of the aqueous system.
Caption: Workflow for the optical resolution of amines using N-formyl-L-phenylalanine, featuring an integrated recovery loop.
Performance Data & Analysis
The following data represents typical results for the resolution of 1-methyl-3-phenylpropylamine (10 mole scale).
| Parameter | Value | Notes |
| Solvent System | Water (100%) | Economical and eco-friendly. |
| Salt Yield (Crude) | 83% (Theoretical) | Based on (R)-enantiomer content. |
| Purity (Crude) | 90% de | Before recrystallization.[5] |
| Purity (Final) | >97.3% ee | After one recrystallization.[5] |
| Amine Recovery | 36% (Overall) | Max theoretical is 50%. |
| NFLP Recovery | 90 - 95% | High stability allows multiple re-uses. |
| NFLP Stability | pH 2.0 - 13.0 | Stable against hydrolysis at |
Note on Stability: Unlike other amino acid derivatives (e.g., esters) which may hydrolyze under basic extraction conditions, the N-formyl amide bond is robust enough to withstand the short duration of the pH 12 extraction step at room temperature.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Solution too dilute or temp too high. | Concentrate solution by 20% or cool to 5°C. Seed with pure salt. |
| Low Chiral Purity | Cooling rate too fast (Occlusion). | Re-heat to 60°C and cool at 5°C/hour. Ensure stirring is gentle. |
| Emulsion during Extraction | pH not high enough. | Ensure pH is >12.5. Add brine to aqueous layer to break emulsion. |
| NFLP Loss | pH not low enough during recovery. | Ensure pH is adjusted to ≤ 2.0. NFLP is soluble at pH 4-5. |
References
-
Felder, E. et al. (1990). Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine.[1][2][3] European Patent EP0396596A1.
-
Fogassy, E. et al. (1995). Optical resolution of amines by N-formyl-L-phenylalanine.[3][5][6] Tetrahedron: Asymmetry, 6(1), 123-128.
-
BenchChem. (2024). 1-Methyl-3-phenylpropylamine: Protocol 1: Classical Resolution using N-formyl-L-phenylalanine.[1][2]
-
Kajihara, Y. et al. (1990). Process for removing an N-formyl group.[1][5][6][8][9] U.S. Patent 4,071,511 (Context on N-formyl stability).
Sources
- 1. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика [gmpua.com]
- 2. 1-Methyl-3-phenylpropylamine|CAS 22374-89-6|RUO [benchchem.com]
- 3. (R)-(-)-1-Methyl-3-phenylpropylamine | 937-52-0 | Benchchem [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HUT56050A - Process for resolving 2-amino-4phenyl-butane - Google Patents [patents.google.com]
- 6. EP0396596A1 - Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]
- 9. EP1380570A1 - Process for producing n-formylamino acid and utilization thereof - Google Patents [patents.google.com]
Application Note: Asymmetric Synthesis of (R)-(-)-1-Methyl-3-phenylpropylamine
[1]
Part 1: Strategic Overview & Causality
The synthesis of (R)-1-methyl-3-phenylpropylamine presents a classic problem in chiral amine construction: installing a stereocenter at the
Why These Methods?
-
Method A: Biocatalytic Transamination (Recommended for Scale)
-
Causality: Traditional chemical resolution yields a maximum of 50% (unless dynamic). Transaminases (ATAs) bypass this by kinetically favoring the formation of the (R)-amine directly from the prochiral ketone (4-phenyl-2-butanone).[1]
-
Mechanism:[1][2][3] An (R)-selective
-transaminase transfers an amino group from a sacrificial donor (isopropylamine or alanine) to the ketone.[1] The equilibrium is shifted by removing the volatile coproduct (acetone).
-
-
Method B: Ellman’s Sulfinamide Auxiliary (Recommended for R&D)
-
Causality: When specific enzymes are unavailable, chemical diastereoselective synthesis is required.[1] The condensation of (R)-tert-butanesulfinamide with the ketone yields a chiral sulfinimine.[1]
-
Mechanism:[1][2][3] The bulky tert-butyl group directs the hydride attack (from NaBH4 or L-Selectride) to a specific face of the imine, locking the stereochemistry before the auxiliary is cleaved.
-
Part 2: Detailed Experimental Protocols
Protocol A: Biocatalytic Synthesis using (R)- -Transaminase[1]
Objective: Direct conversion of 4-phenyl-2-butanone to (R)-amine. Enzyme Source: Commercially available (R)-selective transaminases (e.g., Arthrobacter sp.[1] variants, Codexis ATA-117 homologs).[1]
Reagents & Buffer Preparation[1]
-
Substrate: 4-phenyl-2-butanone (Benzylacetone) [50 mM final].
-
Amine Donor: Isopropylamine (IPA) [1.0 M] (Note: High concentration drives equilibrium).
-
Cofactor: Pyridoxal-5'-phosphate (PLP) [1 mM].[1]
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Enzyme: (R)-
-Transaminase lyophilized powder [5–10 g/L loading].[1]
Step-by-Step Workflow
-
Buffer Setup: Dissolve PLP in the phosphate buffer. Adjust pH to 7.5. Critical: PLP is light-sensitive; wrap vessel in foil.
-
Donor Addition: Add Isopropylamine (IPA) to the buffer. Caution: IPA is basic; re-adjust pH to 7.5 using 6M HCl.
-
Substrate Addition: Add 4-phenyl-2-butanone. If solubility is poor, add 10% (v/v) DMSO as a cosolvent.[1]
-
Reaction Initiation: Add the enzyme powder. Incubate at 30°C with orbital shaking (200 rpm).
-
Equilibrium Shift: Leave the reaction vessel slightly open (covered with perforated parafilm) or apply a gentle nitrogen sweep to remove the acetone byproduct formed from IPA. This drives the reaction to completion.
-
Monitoring: Sample at 24h. Quench with 1M NaOH, extract with Ethyl Acetate, and analyze via Chiral HPLC (see QC section).
-
Workup:
Protocol B: Diastereoselective Synthesis via Ellman’s Auxiliary
Objective: Chemical synthesis using (R)-tert-butanesulfinamide.
Reagents
-
Substrate: 4-phenyl-2-butanone (1.0 equiv).
-
Auxiliary: (R)-(+)-tert-butanesulfinamide (1.1 equiv).[1]
-
Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv).
-
Reductant: Sodium Borohydride (NaBH4) (3.0 equiv).
-
Solvent: Dry THF.
Step-by-Step Workflow
-
Imine Formation:
-
In a flame-dried flask under Nitrogen, mix 4-phenyl-2-butanone and (R)-tert-butanesulfinamide in dry THF.
-
Add Ti(OEt)4 dropwise. Observation: Solution may turn slightly yellow.[1]
-
Stir at reflux (65°C) for 24h. Monitor by TLC for disappearance of ketone.
-
Quench: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting Titanium salts through Celite.
-
Concentrate filtrate to obtain the crude N-sulfinyl ketimine.[1]
-
-
Diastereoselective Reduction:
-
Dissolve the crude ketimine in dry THF at -48°C (or -78°C for higher selectivity).
-
Add NaBH4 (or L-Selectride for maximal diastereoselectivity).[1]
-
Stir for 4h, allowing to warm slowly to RT.
-
Mechanism:[1][2][3] The "R" configuration of the sulfur auxiliary blocks one face, forcing hydride attack from the opposite side, yielding the (R,R)-sulfinamide intermediate.
-
-
Hydrolysis (Deprotection):
Part 3: Quality Control & Validation
Data Presentation: Comparison of Methods
| Feature | Biocatalysis (Method A) | Ellman's Auxiliary (Method B) |
| Enantiomeric Excess (ee) | >99% (Typical) | 90-98% (Requires recrystallization) |
| Yield | 85-95% | 70-80% |
| Atom Economy | High | Moderate (Auxiliary is stoichiometric) |
| Scalability | Excellent (kg to ton) | Good (g to kg) |
| Cost Driver | Enzyme | Chiral Auxiliary & Ti reagent |
Analytical Methods:
-
Chiral HPLC:
-
Optical Rotation:
- (c=1, Ethanol) for the (R)-isomer. Note: Verify sign with specific salt form; HCl salts may differ.
Part 4: Pathway Visualization
The following diagram illustrates the two parallel workflows described above.
Caption: Dual-pathway workflow comparing Biocatalytic Transamination (Green) and Organometallic Sulfinamide Synthesis (Blue).[1]
References
Application Note: High-Efficiency Synthesis of 1-Methyl-3-phenylpropylamine via Reductive Amination
Abstract
This application note details the optimized protocol for the synthesis of 1-Methyl-3-phenylpropylamine (also known as 4-phenylbutan-2-amine) via the reductive amination of 4-phenyl-2-butanone (Benzylacetone). While reductive amination is a staple transformation in medicinal chemistry, the synthesis of primary amines from ketones using ammonia sources presents specific challenges, primarily the formation of secondary amine dimers. This guide provides a robust, self-validating methodology using Sodium Cyanoborohydride (
Introduction & Strategic Considerations
The transformation of 4-phenyl-2-butanone to 1-Methyl-3-phenylpropylamine is a critical step in the synthesis of various pharmaceutical intermediates and forensic standards. The core challenge in this reaction is chemoselectivity .
The Competitive Landscape
In the presence of a reducing agent, the newly formed primary amine (
To circumvent this, our protocol leverages Le Chatelier's principle and kinetic control :
-
Excess Ammonia Source: We utilize a 10-fold molar excess of Ammonium Acetate. This saturates the equilibrium, favoring the formation of the primary imine over the secondary imine.
-
Selective Reduction: Sodium Cyanoborohydride is chosen over Sodium Borohydride (
). At pH 6-7, effectively reduces the protonated iminium ion but is kinetically slow to reduce the ketone carbonyl, preventing the formation of the alcohol byproduct (4-phenyl-2-butanol).
Reaction Scheme
The reaction proceeds via the formation of a carbinolamine intermediate, followed by dehydration to an imine, which is then reduced.[1]
Substrate: 4-phenyl-2-butanone (
Mechanism of Action (Visualized)
The following diagram illustrates the stepwise conversion and the critical hydride transfer point.
Figure 1: Mechanistic pathway of reductive amination. Note the critical competitive pathway (red dotted line) which is suppressed by high ammonia concentration.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |
| 4-phenyl-2-butanone | 148.20 | 1.0 | Substrate |
| Ammonium Acetate | 77.08 | 10.0 | Nitrogen Source / Buffer |
| Sodium Cyanoborohydride | 62.84 | 0.7 - 1.0 | Reducing Agent |
| Methanol (MeOH) | - | Solvent | Reaction Medium |
| HCl (conc.) | - | - | Quenching / pH Adjustment |
| NaOH (aq) | - | - | Basification |
Step-by-Step Methodology
Phase 1: Imine Formation[3]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate (10 equiv) in Methanol (concentration ~0.5 M relative to acetate).
-
Note: The dissolution is endothermic. Allow the solution to equilibrate to room temperature.
-
-
Addition: Add 4-phenyl-2-butanone (1 equiv) to the methanolic ammonia solution.
-
Stirring: Stir the mixture at room temperature (20-25°C) for 15-30 minutes.
-
Insight: This pre-incubation allows the ketone-ammonia-imine equilibrium to establish before the reducing agent is introduced.
-
Phase 2: Selective Reduction
-
Reduction: Carefully add Sodium Cyanoborohydride (
) (0.7 equiv initially) in portions.-
Safety:
is highly toxic. Handle in a fume hood.
-
-
Monitoring: Monitor the pH. It should be approximately 6.0-7.0. If the pH rises above 7.5, the reaction rate slows significantly; adjust carefully with glacial acetic acid if necessary.
-
Reaction Time: Stir the reaction mixture at room temperature for 24–48 hours.
Phase 3: Workup & Purification
-
Quenching: Slowly add concentrated HCl until the pH is < 2. This decomposes the remaining borohydride and converts the amine to its hydrochloride salt.
-
Warning: This step generates HCN gas if cyanide is present. Perform strictly in a high-efficiency fume hood.
-
-
Solvent Removal: Evaporate the methanol under reduced pressure (Rotavap).
-
Washing: Dissolve the residue in water. Wash the acidic aqueous layer with Diethyl Ether or Dichloromethane (DCM) (3x).
-
Purpose: This removes unreacted ketone and any non-basic organic impurities (e.g., alcohols). The product remains in the aqueous phase as the ammonium salt.
-
-
Basification: Basify the aqueous layer with 6M NaOH or KOH to pH > 12. The solution will become cloudy as the free base amine separates.
-
Extraction: Extract the free amine into DCM (3x).
-
Drying: Dry the combined organic layers over anhydrous
or . -
Isolation: Filter and concentrate in vacuo to yield the crude oil.
-
Distillation (Optional): For high purity, distill the oil under high vacuum (bulb-to-bulb or fractional).
Process Validation & Quality Control
Expected Analytical Data
-
Appearance: Colorless to pale yellow oil.
-
GC-MS: Molecular ion peak
at m/z 149. Major fragment at m/z 44 ( ), characteristic of -methyl amines. -
1H-NMR (CDCl3):
-
1.1 (d, 3H,
) -
1.5-1.7 (m, 2H,
) -
2.6-2.7 (m, 2H, benzylic
) -
2.9 (m, 1H,
) -
7.1-7.3 (m, 5H,
)
-
1.1 (d, 3H,
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete imine formation | Increase reaction time or |
| Secondary Amine Impurity | Low Ammonia concentration | Ensure 10:1 ratio of |
| Alcohol Byproduct | pH too low (< 5) | |
| No Reaction | pH too high (> 8) | Iminium ion not formed. Add Acetic Acid.[4] |
Safety & Handling (Critical)
-
Cyanide Hazard: Sodium Cyanoborohydride generates highly toxic cyanide waste. All aqueous waste streams must be treated with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.
-
HCN Generation: Acidification of the reaction mixture generates Hydrogen Cyanide gas. This must never be done outside of a functioning fume hood.
-
Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles are mandatory.
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
[Link]
-
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.
-
[Link]
-
-
Organic Chemistry Portal. "Reductive Amination.
-
Master Organic Chemistry.
-
[Link]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Enzymatic Synthesis of Chiral Amines using ω-Transaminases
[1][2][3][4][5][6][7][8]
Executive Summary
The synthesis of chiral amines is a cornerstone of modern pharmaceutical manufacturing, with over 40% of active pharmaceutical ingredients (APIs) containing a chiral amine moiety. While transition-metal catalysis (e.g., Rh/Ir-catalyzed asymmetric hydrogenation) has historically dominated this field, ω-transaminases (ω-TAs) have emerged as the superior alternative for generating high optical purity (>99% ee) under mild, aqueous conditions.
This guide details the operational framework for deploying ω-TAs, moving from mechanistic understanding to preparative-scale protocols. It specifically addresses the critical challenge of thermodynamic equilibrium displacement , providing validated strategies to drive conversion to completion.
Mechanistic Foundation & Thermodynamics
To successfully engineer a transaminase reaction, one must understand the Ping-Pong Bi-Bi mechanism . Unlike simple Michaelis-Menten kinetics, the enzyme oscillates between two forms: the pyridoxal-5'-phosphate (PLP) bound form and the pyridoxamine-5'-phosphate (PMP) bound form.
The Thermodynamic Challenge
The reaction is reversible and often thermodynamically unfavorable (
-
Half-Reaction 1: The amine donor (e.g., Isopropylamine or Alanine) transfers an amino group to the PLP-enzyme, releasing a ketone coproduct (e.g., Acetophenone or Pyruvate) and generating the PMP-enzyme.
-
Half-Reaction 2: The PMP-enzyme transfers the amino group to the prochiral ketone substrate, generating the desired chiral amine and regenerating the PLP-enzyme.
Critical Insight: If the coproduct (e.g., acetophenone) is not removed, it will compete with the substrate for the enzyme active site (product inhibition) and drive the reverse reaction.
Visualization: The Ping-Pong Bi-Bi Cycle
The following diagram illustrates the oscillating states of the enzyme cofactor during the catalytic cycle.
Figure 1: The Ping-Pong Bi-Bi mechanism showing the shuttle of the amino group via the PLP/PMP cofactor.
Strategic Framework: Equilibrium Displacement
Achieving high conversion (>90%) requires shifting the equilibrium. Three primary strategies are employed in industrial and research settings.
| Strategy | Amine Donor | Coproduct Removal Method | Pros | Cons |
| Volatile Removal | Isopropylamine (IPA) | Evaporation / N2 Sweep | Cheap donor; simple workup. | Acetone removal is difficult; IPA can be inhibitory. |
| Enzymatic Cascade | L-Alanine | Lactate Dehydrogenase (LDH) | Irreversible reduction of pyruvate to lactate drives equilibrium. | Requires expensive cofactors (NADH) and recycling enzymes (GDH). |
| Smart Donors | o-Xylylenediamine | Spontaneous Cyclization | Coproduct polymerizes/cyclizes, rendering the reaction irreversible. | Donor is expensive; atom economy is poor. |
Expert Recommendation: For initial laboratory-scale synthesis (100 mg - 5 g), use the L-Alanine/LDH system . It is the most robust method for ensuring conversion without specialized vacuum equipment.
Application Note: Enzyme Screening & Selection
Before scale-up, you must identify an enzyme with the correct stereoselectivity (R or S) and activity toward your specific substrate.
Protocol 1: Rapid Colorimetric Screening (HTS)
This protocol utilizes the formation of a colored precipitate or UV-active species to identify active enzymes in a 96-well plate format.
Materials:
-
Library of ω-TAs (e.g., Codexis, commercially available kits).[1]
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Cofactor: 1 mM PLP.[2]
-
Donor: 250 mM Isopropylamine (neutralized to pH 7.5).
-
Substrate: 10 mM Prochiral Ketone (dissolved in DMSO).
Step-by-Step Methodology:
-
Preparation: Dispense 180 µL of Buffer/PLP/Donor mix into each well of a 96-well plate.
-
Enzyme Addition: Add 1-2 mg of lyophilized enzyme powder or 20 µL of cell lysate to each well.
-
Initiation: Add 20 µL of Substrate stock (10 mM final conc). Ensure final DMSO concentration is <10%.
-
Incubation: Seal plate and shake at 30°C for 24 hours.
-
Analysis (HPLC):
-
Quench with 200 µL Acetonitrile.
-
Centrifuge at 4000 rpm for 10 mins to pellet protein.
-
Analyze supernatant via HPLC (C18 column) to determine conversion.
-
Note: For chiral analysis, use a chiral column (e.g., Chiralpak AD-H or OD-H) with a heptane/IPA mobile phase.
-
Protocol 2: Preparative Scale Synthesis (L-Alanine/LDH Route)
This protocol describes the synthesis of a chiral amine on a 1-gram scale using the L-Alanine donor system coupled with an LDH/GDH cofactor recycling cascade. This "dual-enzyme" system is the gold standard for lab-scale preparations.
Reagents & Setup
-
Substrate: 1.0 g Prochiral Ketone (e.g., Acetophenone derivative).
-
Enzymes:
-
Selected ω-Transaminase (50 mg lyophilized powder).
-
Lactate Dehydrogenase (LDH) (500 Units).
-
Glucose Dehydrogenase (GDH) (500 Units).
-
-
Cofactors & Donors:
-
L-Alanine (5 equivalents).
-
NAD+ (1 mM catalytic amount).
-
Glucose (1.5 equivalents, for NADH recycling).
-
PLP (1 mM).[2]
-
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
Workflow Diagram
Figure 2: Preparative scale workflow including in-process control checkpoints.
Detailed Procedure
-
Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Degas by sparging with nitrogen for 10 minutes (oxygen can degrade PLP).
-
Substrate Solubilization: Dissolve 1.0 g of ketone substrate in 5 mL DMSO. Add this slowly to the buffer solution. Note: If precipitation occurs, ensure the suspension is fine and uniform; the enzyme can work on the solid-liquid interface.
-
Cofactor Addition: Add L-Alanine (5 eq), Glucose (1.5 eq), PLP (1 mM), and NAD+ (1 mM) to the reaction vessel. Adjust pH back to 7.5 if necessary (alanine addition can lower pH).
-
Enzyme Initiation: Add the ω-TA, LDH, and GDH enzymes.
-
Reaction: Stir gently (magnetic stirring or orbital shaker) at 30°C. Monitor pH periodically and adjust with 1M NaOH if it drops below 7.0 (gluconic acid production from GDH will lower pH).
-
Workup (The "Acid/Base Swing"):
-
Step A (Acid Wash): Acidify reaction mixture to pH 2.0 using 6M HCl. Extract with Ethyl Acetate (3 x 50 mL). Discard organic layer (contains unreacted ketone). The chiral amine is protonated and remains in the aqueous layer.
-
Step B (Base Extraction): Basify the aqueous layer to pH 12.0 using 10M NaOH. Extract with Ethyl Acetate or MTBE (3 x 50 mL). The chiral amine is now neutral and moves to the organic layer.
-
Step C (Isolation): Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo to yield the pure chiral amine.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion (<50%) | Product Inhibition | Add a biphasic solvent (e.g., 20% v/v MTBE) to sequester the amine product. |
| Precipitation of Enzyme | High Organic Solvent Conc. | Reduce DMSO concentration to <5% or switch to a more enzyme-compatible cosolvent like Methanol. |
| Low Optical Purity | Spontaneous Background Reaction | Ensure the uncatalyzed reaction rate is negligible; confirm enzyme stereoselectivity. |
| pH Drift | Gluconic Acid Buildup | Use a pH-stat titrator to maintain pH 7.5 or increase buffer strength to 200 mM. |
References
-
Savile, C. K., et al. (2010).[3] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link
-
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link
-
Koszelewski, D., et al. (2010). Formal asymmetric biocatalytic reductive amination. Angewandte Chemie International Edition, 49(36), 6274-6277. Link
-
Green, A. P., et al. (2014). Chiral amine synthesis using ω-transaminases: An amine donor that displaces equilibria and enables high-throughput screening.[1] Angewandte Chemie, 126(40), 10914-10917. Link
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with ω-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. Link
Sources
- 1. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Chiral HPLC Method for the Enantiomeric Separation of 1-Methyl-3-phenylpropylamine
Abstract
This application note presents a detailed protocol for a high-performance liquid chromatography (HPLC) method designed for the enantiomeric separation of 1-Methyl-3-phenylpropylamine, a key chiral amine. Given the stereospecific activity often observed in pharmaceutical compounds, the ability to resolve and quantify individual enantiomers is critical for drug development, quality control, and metabolic studies. This guide provides a robust starting point for method development, leveraging a polysaccharide-based chiral stationary phase (CSP), which is well-established for the separation of primary amines and related structures.[1][2] The protocol details the instrumental setup, mobile phase preparation, sample handling, and a systematic approach to method optimization.
Introduction: The Significance of Chiral Separation
1-Methyl-3-phenylpropylamine, also known as 4-phenylbutan-2-amine, possesses a single chiral center, resulting in two enantiomers. In the pharmaceutical and biomedical fields, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[3] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory agencies worldwide mandate stringent control over the stereoisomeric composition of chiral drug substances.[3]
Direct separation by chiral HPLC is the most prevalent and effective technique for determining enantiomeric purity.[3] This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and, thus, separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a vast range of chiral compounds, including primary amines.[1][4][5]
This document serves as a comprehensive guide for researchers and analysts, providing a validated starting methodology and the scientific rationale for the separation of 1-Methyl-3-phenylpropylamine enantiomers.
Chiral Recognition Mechanism: The Role of the Stationary Phase
The cornerstone of this method is a chiral stationary phase, specifically a cellulose-based selector like cellulose tris(3,5-dimethylphenylcarbamate). The chiral recognition mechanism on such polysaccharide-based CSPs is a complex, multi-point interaction model. For a primary amine like 1-Methyl-3-phenylpropylamine, the key interactions that lead to enantioseparation include:
-
Hydrogen Bonding: The primary amine group (-NH2) of the analyte can act as a hydrogen bond donor, interacting with the carbamate groups on the CSP.
-
π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with the aromatic phenyl groups of the chiral selector.
-
Steric Hindrance: The chiral selector forms grooves or cavities of a specific stereochemical configuration. One enantiomer will fit more favorably into these chiral cavities than the other, leading to a stronger interaction and longer retention time.
The combination of these interactions creates a transient diastereomeric complex between each enantiomer and the CSP, with different free energies of formation, which is the basis for chromatographic separation. The basic nature of the analyte necessitates the use of a basic modifier in the mobile phase to prevent peak tailing and improve resolution by minimizing non-specific interactions with residual silanols on the silica support.[1]
Experimental Protocol and Methodology
This protocol provides a starting point for the separation. Optimization may be required based on the specific HPLC system and column used.
Materials and Reagents
-
Analyte: Racemic 1-Methyl-3-phenylpropylamine
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH)
-
Additive: Diethylamine (DEA), analytical grade or higher
-
Sample Diluent: n-Hexane/2-Propanol (90:10, v/v)
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC setup.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC or UHPLC system with a UV detector. |
| Chiral Stationary Phase | Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (due to the phenyl chromophore) |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in sample diluent |
Causality of Choices:
-
CSP Selection: Cellulose tris(3,5-dimethylphenylcarbamate) is a widely successful and universal CSP for a broad range of chiral compounds, including those with primary amine functionalities.[4][5]
-
Mobile Phase: A normal-phase mobile phase consisting of hexane and an alcohol modifier is standard for polysaccharide CSPs.[6] The alcohol (2-Propanol) modulates the retention time, while the basic additive (DEA) is crucial for obtaining sharp, symmetrical peaks for basic analytes like amines.[1]
-
Detection: The phenyl group in 1-Methyl-3-phenylpropylamine allows for sensitive UV detection at lower wavelengths, such as 210 nm.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1.0 mL of Diethylamine.
-
Combine them in a suitable solvent reservoir.
-
Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum degassing.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of racemic 1-Methyl-3-phenylpropylamine.
-
Dissolve it in 10 mL of the sample diluent (n-Hexane/2-Propanol, 90:10) to achieve a final concentration of 1.0 mg/mL.
-
Vortex until fully dissolved. Filter the sample through a 0.45 µm syringe filter if any particulates are visible.
-
-
HPLC System Equilibration:
-
Install the chiral column in the HPLC system.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Acquire data for a sufficient duration to allow both enantiomeric peaks to elute.
-
Integrate the peaks to determine their retention times (t_R1, t_R2) and peak areas.
-
Data Analysis
Calculate the key chromatographic parameters to assess the quality of the separation:
-
Retention Factor (k): k = (t_R - t_0) / t_0
-
Separation Factor (α): α = k_2 / k_1
-
Resolution (R_s): R_s = 2(t_R2 - t_R1) / (w_1 + w_2)
A resolution value (R_s) of ≥ 1.5 indicates baseline separation, which is typically desired for accurate quantification.
Workflow Visualization
The following diagram illustrates the complete workflow from preparation to analysis.
Caption: Workflow for Chiral Separation of 1-Methyl-3-phenylpropylamine.
Method Optimization Strategies
If the initial separation is not optimal (e.g., R_s < 1.5), adjustments can be made. The key to successful optimization is to change one parameter at a time.
-
Adjusting Alcohol Modifier Concentration:
-
To decrease retention time: Increase the percentage of 2-Propanol (e.g., to 75:25:0.1 Hexane/IPA/DEA). This will reduce the interaction with the CSP and cause earlier elution, but may decrease resolution.
-
To increase resolution: Decrease the percentage of 2-Propanol (e.g., to 90:10:0.1 Hexane/IPA/DEA). This will increase retention and may improve the separation between the enantiomers.
-
-
Changing the Alcohol Modifier:
-
Substituting 2-Propanol with Ethanol can sometimes alter the selectivity (α) of the separation. Prepare a mobile phase of n-Hexane/Ethanol/DEA (e.g., 85:15:0.1) and evaluate the results.
-
-
Modifying Column Temperature:
-
Lowering the temperature (e.g., to 15 °C) often increases retention and can improve resolution, although it may broaden peaks.
-
Increasing the temperature (e.g., to 35 °C) will decrease retention times and analysis time.
-
By systematically applying these optimization steps, a baseline separation can be achieved, ensuring the method is suitable for its intended purpose of accurately quantifying the enantiomers of 1-Methyl-3-phenylpropylamine.
References
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
Cristina-Maria, M., & Imre-Lucaci, A. (2017). Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. ResearchGate. Available at: [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Phenomenex Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Available at: [Link]
-
Phenomenex Inc. (2011). Lux Chiral Columns Make it Easy. Available at: [Link]
-
Phenomenex Inc. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE. Available at: [Link]
-
Y-VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. phenomenex.belvr.by [phenomenex.belvr.by]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Derivatization of 1-Methyl-3-phenylpropylamine for GC analysis
Application Note: Optimized Derivatization Strategies for GC-MS Analysis of 1-Methyl-3-phenylpropylamine
Executive Summary
1-Methyl-3-phenylpropylamine is a primary amine structurally homologous to amphetamine. In gas chromatography (GC), primary amines exhibit poor chromatographic behavior due to their ability to form hydrogen bonds with active silanol sites in the column stationary phase. This results in severe peak tailing, irreversible adsorption, and non-linear calibration curves.
This guide details two robust derivatization protocols—Perfluoroacylation (PFPA) and Silylation (MSTFA) —to convert the polar amine into a volatile, thermally stable derivative. While silylation offers speed, perfluoroacylation is designated here as the "Gold Standard" for this specific analyte due to the superior stability of the resulting amide and the elimination of "double-peak" formation often seen with silylation of primary amines.
Chemical Context & Mechanism
The Challenge:
-
Analyte: 1-Methyl-3-phenylpropylamine (
) -
Functional Group: Primary Amine (
)[1] -
Boiling Point: ~220°C (Underivatized)
-
Problem: The lone pair on the nitrogen interacts with the GC liner and column phase, causing "ghost peaks" and carryover.
The Solution: Derivatization replaces the active hydrogen(s) on the amine with a non-polar moiety.[2]
Mechanism A: Perfluoroacylation (PFPA)
Reaction with Pentafluoropropionic Anhydride (PFPA) yields a stable amide.
-
Mass Shift: Adds the pentafluoropropionyl group (
). Net mass increase: +146 Da. -
Advantage: Forms a single, highly stable mono-derivative. The electronegative fluorine atoms also enhance sensitivity if using Negative Chemical Ionization (NCI) MS, though standard EI is sufficient.
Mechanism B: Silylation (MSTFA)
Reaction with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) yields a trimethylsilyl (TMS) ether.
-
Mass Shift: Adds the TMS group.[3] Net mass increase: +72 Da.
-
Risk: Primary amines can partially react to form both mono-TMS and di-TMS derivatives (
), splitting the signal into two peaks.
Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on laboratory constraints and data requirements.
Figure 1: Decision matrix for selecting the optimal derivatization pathway.
Detailed Protocols
Method A: Perfluoroacylation (PFPA) - The Robust Protocol
Best for: Quantification, dirty matrices, and samples where long-term stability of the extract is required.
Reagents:
-
Pentafluoropropionic anhydride (PFPA) [Sigma-Aldrich].
-
Ethyl Acetate (Anhydrous).
-
Internal Standard (IS): Deuterated Amphetamine (
-Amphetamine) or Diphenylmethane (if deuterated analog unavailable).
Step-by-Step Procedure:
-
Preparation: Aliquot 50 µL of sample extract (in methanol or similar) into a GC vial. Add 50 µL of Internal Standard solution.
-
Drying: Evaporate the solvent completely under a gentle stream of nitrogen at 40°C. Critical: Traces of methanol will react with PFPA to form esters, consuming the reagent.
-
Reagent Addition: Add 50 µL of Ethyl Acetate and 50 µL of PFPA. Cap the vial tightly.
-
Incubation: Heat at 60°C for 20 minutes .
-
Clean-up (The "Expert" Step): Cool to room temperature. Evaporate the mixture to dryness under nitrogen.
-
Why? This removes the acidic byproduct (pentafluoropropionic acid) which can strip the phase of the GC column and shorten its lifespan.
-
-
Reconstitution: Re-dissolve the residue in 100 µL of Ethyl Acetate or Toluene.
-
Analysis: Inject 1 µL (Split 10:1 or Splitless depending on concentration).
Validation Check: Look for the molecular ion
Method B: Silylation (MSTFA) - The Rapid Protocol
Best for: High-throughput screening of clean samples.
Reagents:
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).
-
Pyridine (Anhydrous) - Acts as a solvent and acid scavenger.
Step-by-Step Procedure:
-
Preparation: Aliquot sample and Internal Standard into a GC vial.
-
Drying: Evaporate to absolute dryness . Critical: Silylation reagents hydrolyze instantly in the presence of water.
-
Reagent Addition: Add 30 µL of Pyridine and 50 µL of MSTFA + 1% TMCS.
-
Incubation: Heat at 70°C for 30 minutes .
-
Note: Heat is required to drive the reaction of the sterically hindered primary amine.
-
-
Analysis: Inject directly. Do not evaporate.
-
Caution: Frequent injection of silylation reagents can foul the Mass Spec source (silica deposits). Regular source cleaning is required.
-
Comparative Data & Specifications
| Feature | Acylation (PFPA) | Silylation (MSTFA) |
| Derivative Stability | High (Weeks at 4°C) | Low (Hydrolyzes in hours if exposed to air) |
| Reaction Type | Forms Amide | Forms TMS-Ether |
| Mass Increment | +146 Da | +72 Da |
| Chromatography | Excellent symmetry | Good, but risk of mono/di-TMS mixture |
| Moisture Tolerance | Moderate | Zero (Strictly anhydrous required) |
| Column Impact | Benign (if evaporated) | Can cause background noise/bleach |
| LOD (Approx) | ~1-5 ng/mL | ~10-20 ng/mL |
Troubleshooting & Quality Control
Symptom: No Peak or Very Low Response
-
Cause (MSTFA): Moisture in the vial. The reagent hydrolyzed before reacting with the amine.
-
Cause (PFPA): Methanol was not fully removed. PFPA reacted with methanol instead of the amine.
-
Fix: Ensure drying steps are rigorous. Use azeotropic distillation with toluene if necessary to remove trace water.
Symptom: Double Peaks (Silylation)
-
Cause: Incomplete reaction leading to a mix of
and . -
Fix: Increase incubation temperature to 80°C or add a stronger catalyst (e.g., TSIM) to force the di-TMS form, OR switch to PFPA (Method A).
Symptom: GC Column Bleed / Degradation
-
Cause: Injection of acidic byproducts (PFPA method) or excess silanizing agent (MSTFA).
-
Fix: For PFPA, ensure the evaporation step (Step 5) is not skipped. For MSTFA, use a guard column and trim it weekly.
References
-
Sigma-Aldrich. Derivatization of Drug Substances with MSTFA. (Accessed 2023).[4]
-
Lin, D.L., et al. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. (2008).
-
ResearchGate. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Amines. (2023).[4][5]
-
Knitter, J.A., Rood, H.J. Capillary Chromatography: The Applications.[6] (Standard text on derivatization reagents including PFPA and MSTFA).[2][7]
Disclaimer: This protocol is intended for research and development purposes only. Users must validate the method in their own laboratory environment according to local regulatory guidelines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Stereoselective method development and validation for determination of concentrations of amphetamine-type stimulants and metabolites in human urine using a simultaneous extraction-chiral derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (R)-(-)-1-Methyl-3-phenylpropylamine as a Precursor for the Stereoselective Synthesis of Dilevalol: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the critical application of the chiral precursor, (R)-(-)-1-Methyl-3-phenylpropylamine, in the stereoselective synthesis of Dilevalol. Dilevalol, the (R,R)-stereoisomer of Labetalol, exhibits a unique pharmacological profile as a non-cardioselective beta-blocker with partial beta-2-agonist activity, making its stereospecific synthesis a topic of significant interest in medicinal chemistry and drug development.[1] This document provides in-depth application notes, detailed experimental protocols, and the scientific rationale behind the synthetic strategy, tailored for researchers and professionals in the pharmaceutical sciences.
Introduction: The Significance of Chirality in Dilevalol's Pharmacological Profile
Labetalol possesses two chiral centers, resulting in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[2] The specific spatial arrangement of substituents around these chiral centers dictates the molecule's interaction with adrenergic receptors, leading to distinct pharmacological activities for each isomer. Dilevalol, the (R,R)-isomer, is primarily responsible for the potent beta-adrenergic blockade and the vasodilatory effects observed with the racemic mixture of Labetalol.[3][4] In contrast, the other isomers exhibit different receptor affinities and activities, with some being virtually inactive.[2] This underscores the paramount importance of a stereoselective synthetic route to isolate the desired therapeutic effects and minimize potential off-target activities. The use of chiral building blocks, such as this compound, is a cornerstone of this strategy, ensuring the precise construction of one of the two critical stereocenters.
Retrosynthetic Analysis and Strategic Approach
The synthesis of Dilevalol [(R,R)-Labetalol] hinges on the formation of a key amino alcohol linkage. A logical retrosynthetic analysis points to two primary chiral fragments: this compound and a suitable electrophilic partner that will introduce the second stereocenter with the desired (R) configuration. A convergent synthetic strategy is often employed, wherein these two chiral synthons are prepared separately and then coupled in a stereocontrolled manner.
Caption: Retrosynthetic approach for Dilevalov.
Synthesis of Key Intermediates
This compound: The Chiral Amine Precursor
This compound serves as the foundational chiral building block, establishing the stereochemistry at one of the two chiral centers in the final Dilevalol molecule. This precursor is commercially available or can be synthesized through various established methods, including the asymmetric reduction of the corresponding ketone or the resolution of the racemic amine. The high enantiomeric purity of this starting material is crucial for the overall stereochemical integrity of the final product.
Stereoselective Synthesis of the Chiral Epoxide: (R)-5-(oxiran-2-yl)salicylamide
The synthesis of the second key intermediate, the chiral epoxide (R)-5-(oxiran-2-yl)salicylamide, is a critical step that dictates the configuration of the second stereocenter. This can be achieved through several strategic approaches:
Method A: Asymmetric Epoxidation
A highly effective method for introducing chirality is through the asymmetric epoxidation of a prochiral olefin. This typically involves the use of a chiral catalyst to direct the stereochemical outcome of the epoxidation reaction.
Protocol: Asymmetric Epoxidation of 5-vinylsalicylamide
-
Preparation of 5-vinylsalicylamide: This starting material can be prepared from salicylamide through a Heck or Suzuki coupling reaction with a suitable vinylating agent.
-
Asymmetric Epoxidation:
-
Dissolve 5-vinylsalicylamide in a suitable solvent such as dichloromethane or toluene.
-
Add a chiral catalyst system, such as a Jacobsen's or Sharpless asymmetric epoxidation catalyst.
-
Slowly add an oxidizing agent, like m-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide, while maintaining the reaction at a low temperature (e.g., 0 °C to -20 °C) to enhance stereoselectivity.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the resulting (R)-5-(oxiran-2-yl)salicylamide using column chromatography.
-
Method B: Chiral Resolution
An alternative approach involves the synthesis of a racemic epoxide followed by chiral resolution to separate the desired (R)-enantiomer.
Protocol: Chiral Resolution of racemic 5-(2-bromo-1-hydroxyethyl)salicylamide
-
Synthesis of racemic 5-(2-bromo-1-hydroxyethyl)salicylamide: This can be prepared by the bromination of 5-acetylsalicylamide followed by reduction of the ketone.
-
Resolution:
-
React the racemic bromohydrin with a chiral resolving agent, such as a chiral carboxylic acid or amine, to form diastereomeric salts.
-
Separate the diastereomers by fractional crystallization.
-
Liberate the desired (R)-bromohydrin from its salt by treatment with a base.
-
-
Epoxide Formation:
-
Treat the enantiomerically enriched (R)-bromohydrin with a base (e.g., sodium hydroxide) to effect intramolecular cyclization to form (R)-5-(oxiran-2-yl)salicylamide.
-
The Key Coupling Reaction: Stereoselective Synthesis of Dilevalol
The final step in the synthesis of Dilevalol involves the nucleophilic ring-opening of the chiral epoxide, (R)-5-(oxiran-2-yl)salicylamide, with the chiral amine, this compound. This reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom of the epoxide that is attacked. To obtain the desired (R,R) stereochemistry in the final product, the reaction must be carefully controlled to ensure regioselectivity and stereospecificity.
Caption: Synthetic workflow for Dilevalov.
Detailed Protocol for the Synthesis of Dilevalol
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-5-(oxiran-2-yl)salicylamide (1.0 eq) in a suitable protic solvent, such as ethanol or isopropanol.
-
Add this compound (1.1 eq) to the solution. The slight excess of the amine helps to drive the reaction to completion.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours).
-
Monitor the progress of the reaction by TLC or HPLC to ensure the complete consumption of the starting materials.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with water to remove any unreacted amine and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dilevalol.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure Dilevalol.
-
Alternatively, the product can be purified by recrystallization from a suitable solvent system to obtain a highly pure crystalline solid.
-
Characterization and Quality Control
The identity and purity of the synthesized Dilevalol must be confirmed using a battery of analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical structure. | Peaks corresponding to the specific protons and carbons of the Dilevalol molecule. |
| Mass Spectrometry | Determination of the molecular weight. | A molecular ion peak corresponding to the exact mass of Dilevalol. |
| Chiral HPLC | Determination of enantiomeric and diastereomeric purity. | A single major peak corresponding to the (R,R)-isomer, with minimal or no peaks for the other stereoisomers. |
| Melting Point | Assessment of purity. | A sharp melting point consistent with the literature value for Dilevalol. |
| Optical Rotation | Confirmation of the stereochemistry. | A specific optical rotation value characteristic of the (R,R)-enantiomer. |
Conclusion
The stereoselective synthesis of Dilevalol is a prime example of the critical role of chiral precursors in modern pharmaceutical manufacturing. By employing this compound and a stereocontrolled approach to the synthesis of the chiral epoxide, researchers can efficiently produce the therapeutically important (R,R)-isomer of Labetalol. The protocols and strategies outlined in this guide provide a robust framework for the successful laboratory-scale synthesis and characterization of Dilevalol, paving the way for further research and development in the field of cardiovascular therapeutics.
References
-
Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension. Drugs. 1990;39(6):829-858. [Link]
-
Gold, E. H., et al. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol. Journal of Medicinal Chemistry. 1982;25(11):1363-1370. [Link]
-
Lalonde, R. L., et al. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension. Pharmacotherapy. 1990;10(1):15-28. [Link]
- Process for the preparation of labetalol hydrochloride. WO2017098520A1.
-
Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity. Cardiology. 1989;76 Suppl 2:21-31. [Link]
-
Dilevalol - Chiralpedia. [Link]
- Turnpenny, P. D., and Ellard, S. Emery's Elements of Medical Genetics. 15th ed., Elsevier, 2017.
- Wallin, J. D. Dilevalol: a review of its pharmacology and therapeutic use. American Journal of the Medical Sciences. 1990;300(4):254-266.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Stereochemically and Skeletally Diverse Fused Ring Systems from Functionalized C-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction [mdpi.com]
Use of 1-Methyl-3-phenylpropylamine as an internal standard in HPLC
Application Note: High-Sensitivity HPLC-FLD Analysis of Sympathomimetic Amines using 1-Methyl-3-phenylpropylamine (MPPA) as Internal Standard
Introduction & Scientific Rationale
In the quantification of sympathomimetic amines (e.g., Methylphenidate, Amphetamine, Atomoxetine) within complex biological matrices, the selection of an Internal Standard (IS) is the critical determinant of assay precision. 1-Methyl-3-phenylpropylamine (MPPA) serves as an exemplary IS for this class of compounds due to its unique structural homology and physicochemical behavior.
Why MPPA?
-
Structural Homology: MPPA (also known as 3-amino-1-phenylbutane) shares the phenethylamine backbone common to amphetamines and atomoxetine but possesses a distinct alkyl side chain length (
). This ensures it undergoes similar extraction recovery and derivatization kinetics while maintaining complete chromatographic resolution from target analytes. -
Physicochemical Mimicry: With a pKa of approximately 10.0 and a LogP of ~2.5, MPPA mimics the ionization state and lipophilicity of target amines. This "lock-step" behavior corrects for variations in Liquid-Liquid Extraction (LLE) efficiency and pH fluctuations during sample preparation.
-
Derivatization Compatibility: As a primary amine, MPPA reacts quantitatively with acylating reagents (e.g., DIB-Cl, NBD-Cl, FMOC-Cl), making it compatible with high-sensitivity Fluorescence Detection (FLD) workflows required for serum/plasma analysis.
This protocol details a validated workflow for using MPPA as an IS in the quantification of atomoxetine and related psychostimulants in human serum, utilizing pre-column derivatization with DIB-Cl (4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride).[1]
Chemical Specifications
| Component | Detail |
| Internal Standard | 1-Methyl-3-phenylpropylamine (MPPA) |
| CAS Number | 22374-89-6 |
| Molecular Formula | |
| Structure | Primary amine with a branched alkyl chain (homoamphetamine analog). |
| Target Analytes | Atomoxetine, Methylphenidate, Amphetamine, Methamphetamine.[2] |
| Detection Mode | Fluorescence (FLD) - Ex: 330 nm, Em: 440 nm (DIB-derivative). |
Experimental Protocol
Reagent Preparation
-
MPPA Stock Solution (1 mg/mL): Dissolve 10 mg of MPPA in 10 mL of Methanol. Store at -20°C.
-
MPPA Working IS Solution (5 µM): Dilute the stock 1:1000 in water/methanol (90:10).
-
Derivatization Reagent (DIB-Cl): Prepare a 1 mg/mL solution of DIB-Cl in Acetonitrile. Prepare fresh daily.
-
Carbonate Buffer (pH 9.0): 10 mM
, adjusted to pH 9.0 with HCl.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: The basicity of MPPA and target amines requires alkaline conditions to suppress ionization, facilitating extraction into the organic phase.
-
Aliquot: Transfer 1.0 mL of plasma/serum into a 10 mL glass centrifuge tube.
-
IS Addition: Add 50 µL of MPPA Working IS Solution. Vortex for 10 sec.
-
Alkalinization: Add 1.0 mL of Carbonate Buffer (pH 9.0). Vortex.
-
Extraction: Add 3.0 mL of extraction solvent (Butyl chloride : Acetonitrile, 4:1 v/v).
-
Agitation: Shake mechanically for 10 minutes.
-
Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean vial and evaporate to dryness under a stream of nitrogen at 40°C.
Derivatization Reaction
-
Reconstitution: Dissolve the dried residue in 100 µL of Acetonitrile.
-
Reaction: Add 50 µL of DIB-Cl solution and 10 µL of catalyst (0.1% triethylamine in ACN).
-
Incubation: Heat at 60°C for 15 minutes.
-
Quench: Add 50 µL of 1% Formic acid to stop the reaction.
-
Inject: Inject 20 µL into the HPLC system.
HPLC Method Parameters
| Parameter | Condition |
| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 5 µm) or equivalent high-pH stable C18. |
| Mobile Phase A | 10 mM Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Gradient | 0-2 min: 30% B (Isocratic)2-12 min: 30% -> 70% B (Linear)12-15 min: 70% B (Wash)15.1 min: 30% B (Re-equilibration) |
| Detection (FLD) | Excitation: 330 nm |
Workflow Visualization
The following diagram illustrates the critical path for sample processing, highlighting the "Lock-Step" correction provided by MPPA during the extraction and derivatization phases.
Caption: Workflow demonstrating the co-processing of MPPA and analytes to ensure robust error correction.
Method Validation & Performance
The following performance metrics are typical when using MPPA as an IS under the described conditions (based on Stegmann et al. and similar protocols).
| Validation Parameter | Result | Notes |
| Linearity ( | > 0.999 | Range: 10 – 1000 ng/mL |
| Recovery (Absolute) | ~85 - 95% | MPPA recovery tracks Atomoxetine within ±3%. |
| Precision (Intra-day) | < 5.0% RSD | Calculated at QC levels (Low, Med, High). |
| Selectivity | No Interference | MPPA elutes between Methamphetamine and Atomoxetine. |
| LOD / LOQ | 0.5 ng/mL / 1.5 ng/mL | High sensitivity due to DIB-Cl fluorescence. |
Troubleshooting & Critical Parameters
-
pH Control: The extraction pH of 9.0 is critical. If pH < 8.5, amine recovery drops significantly. If pH > 11, DIB-Cl hydrolysis may increase during the subsequent step if water is carried over.
-
Reagent Stability: DIB-Cl is moisture sensitive. Store the solid desicated and prepare the ACN solution immediately before use.
-
Interference Check: MPPA is a chiral molecule. If using a chiral column for enantioseparation of analytes, ensure the MPPA enantiomers do not co-elute with target peaks. For achiral C18 methods (described here), MPPA elutes as a single peak.
References
-
Stegmann, B., Dörfelt, A., & Haen, E. (2016).[3] Quantification of Methylphenidate, Dexamphetamine, and Atomoxetine in Human Serum and Oral Fluid by HPLC With Fluorescence Detection.[3] Therapeutic Drug Monitoring, 38(1), 98–107.[3]
-
Zhu, F., et al. (2007).[4] Sensitive quantification of atomoxetine in human plasma by HPLC with fluorescence detection using 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride derivatization.[1][4] Journal of Chromatography B, 853(1-2), 294-299.
-
PubChem. (n.d.).[5][6] 1-Methyl-3-phenylpropylamine (Compound Summary). National Library of Medicine.
Sources
- 1. Quantification of Methylphenidate, Dexamphetamine, and Atomoxetine in Human Serum and Oral Fluid by HPLC With Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel HPLC fluorescence method for the quantification of methylphenidate in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methyl-3-phenylpropylamine | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Phenylpropylamine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Phenylpropylamine Scaffold - A Privileged Motif in CNS Drug Discovery
The phenylpropylamine backbone is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of physiologically active compounds. Its inherent ability to interact with key biological targets in the central nervous system (CNS), particularly monoamine transporters and G-protein coupled receptors (GPCRs), has established it as a "privileged scaffold" in the design of therapeutics for a range of neurological and psychiatric disorders.[1] Phenylpropylamine derivatives have been successfully developed as antidepressants, appetite suppressants, and treatments for attention-deficit/hyperactivity disorder (ADHD).[2]
The core of SAR studies for this class of compounds lies in systematically modifying three key regions: the phenyl ring, the propyl chain, and the terminal amine group. These modifications allow for the fine-tuning of a derivative's potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the strategic design, synthesis, and in vitro characterization of phenylpropylamine derivatives to elucidate their structure-activity relationships. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure the generation of robust and reliable data.
Strategic Design and Synthesis of a Phenylpropylamine Derivative Library
A successful SAR campaign begins with the rational design and efficient synthesis of a focused library of analogs. The goal is to introduce chemical diversity at specific positions of the phenylpropylamine scaffold to probe the chemical space around the biological target.
Core Synthetic Strategies
The synthesis of a phenylpropylamine library can be approached through several established routes. A common and versatile method is the multi-step Gabriel synthesis, which allows for the introduction of various substituents on the phenyl ring and modifications to the amine terminus.[3] For the synthesis of chiral derivatives, which is crucial due to the stereospecific nature of biological targets, methods employing chiral auxiliaries or stereoselective reductions are employed.[4][5]
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for phenylpropylamine derivatives.
Key Areas of Structural Modification
-
Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring significantly influence binding affinity and selectivity.[6] Halogens, alkyl, alkoxy, and nitro groups are commonly explored at the ortho, meta, and para positions to probe for favorable interactions within the binding pocket of the target protein.
-
Propyl Chain Modification: Altering the length and rigidity of the propyl chain can impact the orientation of the pharmacophore in the binding site. Introducing methyl groups can create chiral centers and provide insights into the stereochemical requirements of the target.
-
Amine Group Derivatization: The basicity and steric bulk of the amine group are critical for the ionic interactions that often anchor the ligand to the target. Primary, secondary, and tertiary amines, as well as the incorporation of the nitrogen into cyclic structures, are common modifications.
-
Chirality: The phenylpropylamine scaffold typically contains at least one chiral center at the carbon bearing the amino group. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles.[4] Therefore, the synthesis and evaluation of individual enantiomers are paramount in any SAR study.
-
Bioisosteric Replacement: To improve physicochemical properties such as solubility and metabolic stability, bioisosteric replacement of the phenyl ring is a powerful strategy.[7] Replacing the phenyl ring with heterocyclic systems or non-aromatic carbocycles can lead to improved drug-like properties while maintaining or enhancing biological activity.[8][9][10]
Experimental Protocols for In Vitro Characterization
The following protocols are designed to provide a robust in vitro characterization of newly synthesized phenylpropylamine derivatives, focusing on their interaction with monoamine transporters and GPCRs, as well as their metabolic stability.
Protocol 1: Radioligand Binding Assay for the Norepinephrine Transporter (NET)
This assay determines the binding affinity (Ki) of the test compounds for the norepinephrine transporter by measuring their ability to displace a specific radioligand.[11][12][13]
Workflow:
Caption: Workflow for the NET radioligand binding assay.
Detailed Methodology:
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing human NET.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of test compound at various concentrations, and 25 µL of [3H]nisoxetine (final concentration ~1 nM).
-
Initiate the binding reaction by adding 150 µL of the cell membrane suspension (final protein concentration ~10-20 µ g/well ).
-
For non-specific binding determination, use a high concentration of a known NET inhibitor like desipramine (10 µM).
-
Incubate the plate at 4°C for 2 hours with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Adrenergic Receptors
This assay measures the functional activity (EC50 or IC50) of the test compounds at adrenergic receptors (e.g., β2-adrenergic receptor) by quantifying changes in intracellular cyclic AMP (cAMP) levels.[14][15][16]
Workflow:
Caption: Workflow for the adrenergic receptor cAMP functional assay.
Detailed Methodology:
-
Cell Culture:
-
Seed HEK293 cells expressing the target adrenergic receptor (e.g., β2-adrenergic receptor) into a 384-well plate and culture overnight.
-
-
cAMP Assay:
-
Aspirate the culture medium and add 20 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well.
-
For agonist mode: Add 10 µL of test compound at various concentrations and incubate for 30 minutes at room temperature.
-
For antagonist mode: Add 10 µL of test compound at various concentrations, followed by 10 µL of a known agonist (e.g., isoproterenol) at its EC80 concentration, and incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17]
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of the test compounds to metabolism by cytochrome P450 enzymes, providing an estimate of their metabolic stability (half-life, t1/2) and intrinsic clearance (CLint).[5][18][19][20]
Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Methodology:
-
Incubation:
-
In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), phosphate buffer (100 mM, pH 7.4), and the test compound (1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein amount).
-
Data Analysis and Interpretation: Deriving SAR Insights
The data generated from the in vitro assays are compiled and analyzed to establish clear structure-activity relationships. By comparing the biological activity and metabolic stability of the different derivatives, researchers can identify the structural features that are critical for potency, selectivity, and a favorable pharmacokinetic profile.
Table 1: Illustrative SAR Data for Phenylpropylamine Derivatives at the Norepinephrine Transporter
| Compound | R1 | R2 | R3 | NET Ki (nM) | SERT Ki (nM) |
| 1 | H | H | H | 50.2 | 875.1 |
| 2 | 4-Cl | H | H | 12.5 | 950.3 |
| 3 | 3,4-diCl | H | H | 3.1 | 1205.7 |
| 4 | H | CH3 | H | 45.8 | 790.2 |
| 5 | H | H | CH3 | 65.1 | 910.5 |
This is illustrative data and does not represent a specific published study.
Interpretation of SAR Data:
-
Impact of Phenyl Ring Substitution: As shown in Table 1, the addition of electron-withdrawing groups to the phenyl ring can significantly increase potency at the norepinephrine transporter. For example, the 4-chloro substitution in compound 2 leads to a 4-fold increase in affinity compared to the unsubstituted parent compound 1 . The 3,4-dichloro substitution in compound 3 further enhances potency, suggesting a favorable interaction of these substituents within the NET binding pocket. This increased potency at NET is not accompanied by a significant change in affinity for the serotonin transporter (SERT), indicating an improvement in selectivity.
-
Influence of Propyl Chain Modification: The illustrative data for compounds 4 and 5 suggest that methylation of the propyl chain in this series does not confer a significant advantage in terms of NET binding affinity.
Table 2: Illustrative Metabolic Stability Data for Phenylpropylamine Derivatives
| Compound | R1 | R2 | R3 | t1/2 (min) | CLint (µL/min/mg protein) |
| 1 | H | H | H | 25.3 | 27.4 |
| 2 | 4-Cl | H | H | 35.1 | 19.7 |
| 3 | 3,4-diCl | H | H | 48.7 | 14.2 |
This is illustrative data and does not represent a specific published study.
Interpretation of Metabolic Stability Data:
-
The data in Table 2 suggest that the addition of chloro substituents to the phenyl ring not only improves potency but also enhances metabolic stability. The increased half-life and reduced intrinsic clearance of compounds 2 and 3 compared to compound 1 indicate that these modifications may block sites of metabolic oxidation on the phenyl ring.
Conclusion: An Integrated Approach to Phenylpropylamine SAR
The systematic exploration of the structure-activity relationships of phenylpropylamine derivatives is a powerful strategy for the discovery of novel CNS-acting agents. By combining rational design, efficient synthesis, and a suite of robust in vitro assays, researchers can gain a deep understanding of how specific structural modifications influence biological activity and pharmacokinetic properties. The protocols and insights provided in this guide offer a comprehensive framework for conducting successful SAR studies, ultimately paving the way for the development of safer and more effective therapeutics.
References
-
Amhanokhai, E. (n.d.). What is the method for the synthesis of phenylprolamine? Quora. Retrieved from [Link]
- Anderson, G. M. (1983). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. Journal of Medicinal Chemistry, 26(9), 1335-1340.
- Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(32), 20657-20665.
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
- Kumar, A., & Mittal, A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14735-14763.
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
- Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv.
- Reith, M. E., Berglund, A., & Blas, M. R. (2005). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neuropharmacology, 48(6), 859-870.
- Singh, A., & Singh, S. K. (2019). Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular docking Simulation of Norepinephrine Transporter (NET) Inhibitors as Anti-psychotic Therapeutic Agents. Journal of Biomolecular Structure and Dynamics, 37(15), 4049-4063.
- Tejani-Butt, S. M., & Brunswick, D. J. (1990). [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Journal of Pharmacology and Experimental Therapeutics, 253(1), 169-176.
- T'jollyn, H., Snoeys, J., & Annaert, P. (2021).
-
Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. Retrieved from [Link]
- Giani, R., Marinone, E., Melillo, G., Borsa, M., & Tonon, G. C. (1988). Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. Arzneimittel-Forschung, 38(8), 1139-1141.
- Zhang, J., Wang, Y., Gao, W., & Yu, B. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(6), 813-824.
- Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv.
- Reith, M. E. A., & Coffey, L. L. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 142(1), 87-98.
-
HTRF. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
Macmillan Group. (2021). phenyl bioisosterism unlayered. Retrieved from [Link]
- He, X., et al. (2013). Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. PLoS ONE, 8(5), e64552.
- El-Gamal, M. I., et al. (2020). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 10(59), 35833-35844.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Wang, C., et al. (2020). Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2‐Reduction of α,β‐Unsaturated Ketones. Chemistry – An Asian Journal, 15(19), 3108-3112.
- Szafran, K., et al. (2020). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 21(1), 317.
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
- Van der Pijl, R., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 542-552.
- IntechOpen. (2021).
- Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv.
- OPUS. (2023). Rationalizing the binding modes of PET radiotracers targeting the norepinephrine transporter.
-
PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. Retrieved from [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 11. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support: Optimization of Benzylacetone Reductive Amination
Welcome to the Advanced Synthesis Support Hub. Ticket ID: BA-REDAM-001 Subject: Improving Yield and Selectivity in 4-Phenyl-2-butanone (Benzylacetone) Amination Assigned Scientist: Senior Application Specialist (Process Chemistry Division)
Core Directive: The Engineering of Selectivity
You are encountering yield issues with the reductive amination of benzylacetone (4-phenyl-2-butanone). In my experience supporting process chemistry groups, "low yield" in this specific reaction typically stems from three competing failures:
-
Direct Reduction: The ketone reduces to 4-phenyl-2-butanol before the imine forms.
-
Imine Equilibrium Stalling: Water byproduct inhibits complete conversion to the imine intermediate.
-
Dialkylation: If using a primary amine, the product amine reacts with a second ketone molecule.
To solve this, we must move beyond "mixing reagents" and engineer the reaction kinetics. The protocol below prioritizes Sodium Triacetoxyborohydride (STAB) as the reducing agent, often coupled with Titanium(IV) isopropoxide as a Lewis acid scavenger.
Diagnostic & Decision Matrix
Before altering your protocol, identify your specific failure mode using this logic flow.
Figure 1: Troubleshooting logic for reductive amination byproducts.
Technical Deep Dive: The "Why" Behind the Protocol
The Hydride Selection: Why STAB?
Standard Sodium Borohydride (
The Lewis Acid: Titanium(IV) Isopropoxide
For difficult amines or hindered ketones, the imine formation equilibrium is unfavorable. Adding
-
Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Water Scavenging: It hydrolyzes to
, effectively removing the water byproduct and driving the equilibrium to the right [2].
Optimized Experimental Protocols
Method A: The Standard STAB Protocol (High Selectivity)
Best for: General synthesis with primary/secondary amines where the amine is not sterically hindered.
Reagents:
-
Benzylacetone (1.0 equiv)[1]
-
Amine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (1.0 equiv) — Crucial for catalyzing imine formation if not using an amine salt.
-
Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is faster).
Step-by-Step:
-
Mixing: In a dry flask under
, dissolve benzylacetone and the amine in DCE (0.2 M concentration). -
Acidification: Add Acetic Acid (1.0 equiv). Stir for 15-30 minutes.
-
Reduction: Add STAB in one portion. The reaction may slightly exotherm.
-
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM, dry over
, and concentrate.
Method B: The Titanium(IV) "Boost" Protocol
Best for: Weakly nucleophilic amines, hindered amines, or when Method A leaves unreacted ketone.
Reagents:
-
Benzylacetone (1.0 equiv)[1]
-
Amine (1.2 equiv)
-
Titanium(IV) isopropoxide (1.25 equiv)
-
Sodium Borohydride (
) (1.0 equiv) — Note: We use the cheaper borohydride here because the Ti-complex modifies the selectivity. -
Solvent: Absolute Ethanol or Methanol.
Step-by-Step:
-
Complexation: Dissolve benzylacetone and amine in absolute ethanol.
-
Activation: Add
dropwise. Stir at RT for 1 hour (or until ketone is consumed by TLC). The solution may turn slightly yellow/hazy. -
Reduction: Cool to 0°C. Add
carefully (gas evolution). -
Workup (Critical): Quench with 2M aqueous NaOH or aqueous ammonia . Do not use water alone, or you will get a gummy Titanium gel that traps your product. Filter the white precipitate (
) through Celite.
Comparative Data: Yield Expectations
| Variable | Standard NaBH4 | STAB (Method A) | Ti(OiPr)4 + NaBH4 (Method B) |
| Imine Selectivity | Poor | Excellent | Excellent |
| Alcohol Byproduct | 15–30% | < 5% | < 2% |
| Typical Isolated Yield | 40–60% | 85–95% | 80–95% |
| Reaction Time | Fast (30 min) | Medium (2–4 h) | Medium (Imine form: 1h, Red: 1h) |
| Water Sensitivity | Low | Moderate | High (requires dry solvent) |
Frequently Asked Questions (Troubleshooting)
Q: I am seeing a large "M+2" peak in my mass spec relative to the product. What is it? A: This is likely the alcohol (4-phenyl-2-butanol). This confirms Direct Reduction .[2]
-
Fix: Ensure you are using STAB, not
. If using STAB, ensure you are adding the reducing agent after the amine and acetic acid have mixed for 20 minutes.
Q: The reaction turns into a solid gel during workup (Method B). How do I recover my product? A: This is Titanium dioxide gelation.
-
Fix: You likely quenched with water or bicarbonate. You must quench with a base (NaOH or
) to break the Ti-N complex and precipitate granular . If already stuck, add 1M NaOH and stir vigorously for 30 minutes, then filter through Celite.
Q: Can I use catalytic hydrogenation (
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition you are managing. Your goal is to maximize the green path and block the red path.
Figure 2: Kinetic pathway showing the necessity of favoring imine formation over direct ketone reduction.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8] [Link]
-
Miriyala, B. , Bhattacharyya, S., & Williamson, J. S. (2004).[9] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
The Chiral Amine Support Hub: Troubleshooting Low Enantioselectivity
Senior Application Scientist: Dr. Alex V. Mercer System Status: Online Topic: Enzymatic Amine Synthesis (ATAs, IREDs, AmDHs)
Introduction
Welcome to the technical support center for enzymatic amine synthesis. If you are reading this, you are likely staring at a chromatogram showing an enantiomeric excess (
In my 15 years of optimizing biocatalytic cascades, I have found that low enantioselectivity in amine synthesis is rarely just "bad enzyme fit." It is often a symptom of competing background reactions, thermodynamic limitations, or analytical artifacts. This guide moves beyond basic screening to diagnose the root cause of chiral erosion.
Module 1: Transaminases (ATAs) – The Equilibrium Trap
The Symptom: You observe moderate conversion (30–50%) and stalling
The Diagnosis:
Unlike lipases or oxidases, Transaminases (ATAs) operate under strict thermodynamic equilibrium (
Troubleshooting Protocol 1.1: Thermodynamic Displacement
Q: My wild-type ATA gives 40% conversion and 85% ee. How do I fix this without buying a new enzyme?
A: You must break the equilibrium. The choice of amine donor is your lever.
| Amine Donor | Mechanism of Displacement | Pros | Cons |
| Isopropylamine (IPA) | Physical Removal: The coproduct is acetone.[1] It is volatile and can be removed via vacuum or nitrogen sparging. | Cheap; atom efficient; easiest workup. | Acetone is a strong ATA inhibitor; requires robust enzymes (e.g., Arthrobacter variants). |
| L-Alanine | Chemical Cascade: Requires Lactate Dehydrogenase (LDH) + NADH + Glucose Dehydrogenase (GDH). Pyruvate (coproduct) is reduced to Lactate (irreversible). | Irreversible pull; no volatile solvents needed. | Expensive (requires 3 enzymes); complex pH management (gluconic acid generation). |
| Smart Donors (Diamines) | Spontaneous Cyclization: The coproduct cyclizes/polymerizes, removing itself from equilibrium. | Very high driving force. | Expensive substrates; difficult purification. |
Self-Validating Experiment: Run two parallel reactions:
-
Standard closed vial (Control).
-
Open vial with nitrogen sweep (if using IPA) OR addition of LDH/NADH recycling mix (if using Alanine). Result: If
and conversion spike in reaction #2, your issue was thermodynamic, not steric.
Visual Guide: ATA Decision Matrix
Figure 1: Decision matrix for diagnosing low enantioselectivity in Transaminase reactions. High conversion with low ee suggests thermodynamic reversibility; low conversion suggests steric binding issues.
Module 2: Reductive Amination (IREDs & AmDHs)
The Symptom: You are using an Imine Reductase (IRED) or Amine Dehydrogenase (AmDH).[2] You see product formation, but the product is nearly racemic (
The Diagnosis: This is the "Background Reaction Trap." Reductive amination proceeds via an imine intermediate.[3]
-
Enzymatic Path: Ketone + Amine
Enzyme-bound Imine Chiral Amine. -
Background Path: Ketone + Amine
Free Imine Non-selective reduction (if chemical reductants are present) OR non-selective hydrolysis.
However, the most common issue with IREDs is that the imine formation itself is spontaneous and reversible , and if the enzyme has low affinity for one prochiral face of the imine, it will reduce whatever is available.
Troubleshooting Protocol 2.1: The pH Swing
Q: How do I stop the background reaction or improve selectivity?
A: Adjust the pH to control the imine species.
-
Acidic pH (5.0–6.0): Accelerates spontaneous imine formation but can destabilize some enzymes.
-
Basic pH (8.0–9.0): Stabilizes the free amine.
Critical Insight: Many IREDs have a specific "chemoselectivity window." If your reaction relies on the enzyme to form the imine (rather than just reducing a pre-formed cyclic imine), you must ensure the enzyme's rate of reduction is faster than the spontaneous hydrolysis of the imine.
Self-Validating Experiment: Perform a "No-Enzyme Control" with NADH/NADPH present.
-
If you see amine product formation, you have a non-enzymatic background reduction (rare without metal catalysts, but possible with certain biological contaminants).
-
If no product forms in control, but racemic product forms with enzyme: The enzyme is active but unselective. You need to engineer the active site (mutagenesis) to tighten the binding pocket.
Visual Guide: IRED Mechanism & Failure Points
Figure 2: The IRED pathway. Selectivity is determined at the Enzyme-Substrate complex stage. "Loose binding" allows the imine to flip inside the active site, leading to racemization.
Module 3: The "Hidden" Variables (Solvents & Analytics)
The Symptom: The enzyme screen showed 99%
The Diagnosis:
-
Co-solvent Induced Conformational Change: You likely added DMSO or Methanol to solubilize the substrate at scale. Polar organic solvents can strip essential water from the enzyme surface, altering the active site geometry and relaxing enantioselectivity [1].
-
Workup Racemization: Chiral amines are prone to racemization at high pH or high temperature during extraction, especially if they have an
-proton that is acidic (e.g., -amino ketones or esters).
Troubleshooting Protocol 3.1: Solvent Screening
Q: My substrate is insoluble. What co-solvent preserves enantioselectivity?
A: Avoid DMSO if possible.
-
Best Practice: Use Deep Eutectic Solvents (DES) or ionic liquids in small amounts, or use a biphasic system (e.g., MTBE/Buffer).
-
The Test: Measure
at 5% co-solvent vs. 20% co-solvent. If drops significantly at 20%, the solvent is denaturing the selectivity filter of the enzyme.
Troubleshooting Protocol 3.2: Analytical False Positives
Q: Are you sure the
A: Derivatization with GITC or Mosher's acid chloride can sometimes induce kinetic resolution if the reaction isn't complete, leading to false
-
Golden Rule: Always validate your chiral HPLC/GC method with a true racemate (synthesized chemically using NaBH4 reduction of the imine). Never assume your "blank" is the other enantiomer.
References
-
Solvent Effects on Enantioselectivity
- Title: Solvent effects on stereoselectivity: more than just an environment.
- Source:Chemical Society Reviews, 2009.
-
URL:[Link]
-
Transaminase Equilibrium Displacement
-
Imine Reductase Mechanisms
-
Amine Dehydrogenase Engineering
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Simultaneous synthesis of enantiomerically pure (S)-amino acids and (R)-amines using coupled transaminase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Engineering the activity of amine dehydrogenase in the asymmetric reductive amination of hydroxyl ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Technical Support Center: Optimizing Diastereomeric Salt Crystallization
Welcome to the technical support center for chiral resolution via diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful separation technique. Here, you will find scientifically grounded, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying principles that govern success.
Section 1: Foundational FAQs
This section addresses the fundamental questions that form the basis of a successful diastereomeric salt resolution.
Q1: What is the scientific principle behind chiral resolution by diastereomeric salt crystallization?
A: The core principle is the conversion of a racemic mixture, which contains two enantiomers with identical physical properties, into a pair of diastereomers with different physical properties.[1][2] Enantiomers are non-superimposable mirror images and, as such, have the same solubility, melting point, and boiling point, making them inseparable by standard crystallization.
By reacting the racemic mixture (e.g., a racemic acid or base) with a single, pure enantiomer of another chiral compound, known as a resolving agent, you form two diastereomeric salts.[1][2] For example, reacting a racemic mixture of acids (R-acid and S-acid) with a pure chiral base (S-base) yields two salts: (R-acid)-(S-base) and (S-acid)-(S-base). These salts are no longer mirror images of each other; they are diastereomers. This difference in their three-dimensional structure leads to distinct physical properties, most critically, different solubilities in a given solvent system.[1][3] This solubility difference is the key that allows for the selective crystallization of one diastereomer, leaving the other dissolved in the mother liquor.[4]
Q2: How do I select the most promising resolving agent for my compound?
A: Selecting the right resolving agent is a critical, multi-faceted decision that significantly impacts the success of the resolution.[5] The ideal agent should meet several criteria:
-
Chemical Compatibility: It must efficiently form a stable salt with the target racemate. This typically involves an acid-base reaction.[5]
-
Structural Rigidity: Resolving agents with rigid structures often form more well-defined and stable crystal lattices, which can enhance the solubility differences between the diastereomeric salts.
-
Availability and Cost: The agent should be commercially available in high enantiomeric purity and be economically viable, especially for large-scale applications.[3][6] Both enantiomers of the resolving agent should ideally be available to allow for the targeted crystallization of either enantiomer of the racemate.[6]
-
Ease of Removal: After separation, the resolving agent must be easily removed to liberate the desired pure enantiomer.[3]
A systematic screening approach is the most effective strategy.[4][6][7] This involves testing a panel of diverse resolving agents against your racemate.
Table 1: Common Commercially Available Chiral Resolving Agents
| Resolving Agent Class | Examples | Target Compound Class |
| Chiral Acids | (+)-Tartaric acid, (-)-Dibenzoyltartaric acid, (+)-Camphor-10-sulfonic acid, (S)-(+)-Mandelic acid | Racemic Bases (e.g., amines) |
| Chiral Bases | (R)-(+)-1-Phenylethylamine, (-)-Brucine, (+)-Cinchonine, (1R,2S)-(-)-Ephedrine | Racemic Acids (e.g., carboxylic acids) |
Q3: What is the role of the solvent, and how do I screen for the optimal one?
A: The solvent is not merely a medium for dissolution; it is an active participant that critically influences the solubility difference between the two diastereomeric salts.[8] An effective solvent system will maximize the solubility difference, leading to a high diastereomeric excess (de) in the crystalline phase and a good yield.
The choice of solvent can affect:
-
Solubility Profiles: The absolute and relative solubilities of the two diastereomeric salts.
-
Supersaturation: The level of supersaturation that can be achieved before nucleation.
-
Crystal Habit: The shape and size of the crystals, which impacts filtration and purity.
-
Solvate Formation: The solvent can be incorporated into the crystal lattice, forming a solvate, which alters the salt's properties.
A systematic solvent screen is highly recommended.[8][9] This is often performed in parallel using a 96-well plate format to test various resolving agent and solvent combinations efficiently.[9]
Experimental Protocol 1: High-Throughput Solvent & Resolving Agent Screening
-
Preparation: In separate wells of a 96-well plate, dispense a molar equivalent of different resolving agents.
-
Racemate Addition: Add a solution of your racemic compound in a volatile "transfer" solvent (like methanol or dichloromethane) to each well.
-
Evaporation: Remove the transfer solvent by evaporation to leave the dry salts.[4]
-
Screening Solvent Addition: Add a fixed volume of each screening solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, and mixtures) to the wells.
-
Thermal Cycling: Heat the plate to ensure complete dissolution, then cool it slowly to induce crystallization. Repeat this cycle if necessary.
-
Analysis: After cooling, take an aliquot of the supernatant (mother liquor) from each well. Analyze the samples by chiral HPLC to determine the enantiomeric excess (ee) of the racemate and the concentration. The goal is to find a system where the mother liquor is significantly enriched in one enantiomer, implying the other has selectively crystallized.[3]
Q4: What is the difference between a kinetically and a thermodynamically controlled resolution?
A: This distinction is crucial for optimization and troubleshooting. It determines whether the outcome is governed by the rate of crystallization or the ultimate stability of the products.
-
Thermodynamic Control: This is the ideal and more common scenario. The process operates near equilibrium, where the final product composition reflects the relative stability (and thus, solubility) of the two diastereomeric salts.[10] The less soluble diastereomer is the more thermodynamically stable solid phase, and given enough time, it will crystallize preferentially.[10] This process is favored by longer crystallization times, higher temperatures (to ensure equilibrium is reached), and slow cooling.[10]
-
Kinetic Control: In this case, the product is determined by the rate of nucleation and crystal growth. The diastereomer that crystallizes faster will be the predominant product, even if it is the more soluble (less stable) salt.[10] This can occur when operating under high supersaturation or with very rapid cooling, where the system doesn't have time to reach thermodynamic equilibrium.[10][11] A key indicator of kinetic control is when the product distribution changes significantly over time.[10]
Understanding which regime your system is in is key. If you have a thermodynamically favorable system but are getting poor results, you may be inadvertently operating under kinetic control (e.g., by cooling too quickly).
Section 2: Troubleshooting Guides
This section provides direct answers to specific experimental problems.
Problem 1: No Crystallization Occurs
Q: I've mixed my racemate and resolving agent in solution, but nothing is precipitating. What are the likely causes and solutions?
A: A failure to crystallize indicates that the solution is not sufficiently supersaturated with either diastereomeric salt. Supersaturation is the essential driving force for crystallization.[1][12] Here are the primary reasons and troubleshooting steps:
-
Cause 1: Solution is Too Dilute. The concentration of the salts is below their solubility limit.
-
Solution: Carefully evaporate a portion of the solvent to increase the overall concentration.[8] Be cautious not to concentrate too quickly, which could lead to oiling out.
-
-
Cause 2: Incorrect Solvent Choice. The selected solvent may be too effective, keeping both diastereomeric salts fully dissolved even at lower temperatures.
-
Solution: Induce crystallization by adding an "anti-solvent." This is a solvent in which the salts are much less soluble. Add the anti-solvent dropwise to the stirred solution until turbidity persists. This brings the system into the metastable zone where nucleation can occur.
-
-
Cause 3: High Energy Barrier for Nucleation. The solution is supersaturated, but the molecules have not organized into a stable crystal nucleus. This is common in very clean systems.
-
Solution 1 (Seeding): If you have a small amount of the desired pure diastereomeric salt (a "seed crystal"), add it to the supersaturated solution. This provides a template for crystal growth, bypassing the difficult primary nucleation step.[6]
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass and the fine glass particles generated can act as nucleation sites.[8]
-
-
Cause 4: Inhibition by Impurities. Trace impurities from the racemate or solvent can sometimes inhibit crystal nucleation.[8]
-
Solution: Consider an additional purification step for your starting racemate, such as flash chromatography or recrystallization.
-
Problem 2: The Salt is "Oiling Out" or Forming an Amorphous Solid
Q: Instead of forming nice crystals, my product is separating as a liquid oil or a sticky, non-crystalline solid. Why is this happening and how can I fix it?
A: "Oiling out" is a common and frustrating problem. It occurs when the salt separates from the solution as a liquid phase instead of a solid crystalline phase. This happens when the supersaturation is too high, or the crystallization temperature is above the melting point of the diastereomeric salt in the presence of the solvent.
-
Cause 1: Supersaturation is too high. The system is driven so far past the solubility curve that it crashes out as a disordered, liquid-like phase.
-
Solution: Dilute the solution by adding more of the primary solvent to reduce the supersaturation level.[8] Then, attempt a slower, more controlled crystallization, for example, by cooling much more slowly or using a slower anti-solvent addition.
-
-
Cause 2: Crystallization temperature is too high. The temperature of the experiment may be above the melting point of the salt.
-
Solution: Lower the crystallization temperature.[8] If you are performing a cooling crystallization, try starting from a lower initial temperature or cooling to a sub-ambient temperature (e.g., 4°C or -20°C).
-
-
Cause 3: Poor Solvent Choice. Some solvents, particularly those that are very polar, may promote oiling out.
-
Solution: Change the solvent system.[8] A less polar solvent might better stabilize the crystal lattice and discourage the formation of an oil. Refer back to your solvent screening data to select an alternative.
-
Problem 3: The Crystallized Product Has Low Diastereomeric Excess (de)
Q: I've successfully isolated crystals, but chiral HPLC analysis shows a low de (e.g., <80%). How can I improve the separation efficiency?
A: Low diastereomeric excess is a direct indication of poor selectivity in the crystallization process. The goal is to maximize the solubility difference between the two diastereomers.
-
Cause 1: Suboptimal Solvent System. This is the most common cause. The chosen solvent does not provide a sufficient solubility difference between the (R,S) and (S,S) salts.
-
Solution: Re-optimize the solvent system.[8] This is the most powerful tool you have. Even small changes, like adding a co-solvent (e.g., 5% water in ethanol), can dramatically alter the relative solubilities. A thorough screening is essential for success.
-
-
Cause 2: Crystallization Occurred Too Quickly. Rapid crystallization can trap the more soluble diastereomer in the crystal lattice of the less soluble one, leading to co-crystallization and reduced purity.
-
Solution: Slow down the crystallization rate. Use a very slow cooling ramp (e.g., 1-5°C per hour) or a very slow anti-solvent addition rate. This allows the system to remain closer to equilibrium, favoring the growth of the truly less soluble salt.
-
-
Cause 3: Formation of a Solid Solution. In some challenging cases, the two diastereomers are so structurally similar that they can co-crystallize into a single solid phase over a range of compositions. This is known as a solid solution.[13]
-
Cause 4: Incorrect Stoichiometry. The molar ratio of the resolving agent to the racemate can influence the outcome.
-
Solution: Experiment with the stoichiometry. While a 1:1 ratio is a common starting point for a racemate and resolving agent, sometimes using a sub-stoichiometric amount of resolving agent (e.g., 0.5 equivalents) can improve the de of the initial crop of crystals.
-
Workflow & Troubleshooting Diagram
The following diagram outlines the general workflow for diastereomeric salt resolution and provides a decision tree for troubleshooting common issues.
Caption: Workflow and troubleshooting decision tree for diastereomeric salt crystallization.
References
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (n.d.). Benchchem.
-
Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 235-246. [Link]
-
Chiral resolution. (2023, December 29). In Wikipedia. Retrieved February 6, 2026, from [Link]
-
APC Ltd - The Applied Process Company. (2023, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram [Video]. YouTube. [Link]
-
Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. (2023). Organic Process Research & Development. [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved February 6, 2026, from [Link]
-
Bereczki, L., Bosits, M. H., Pataki, H., Szalay, Z., & Demeter, Á. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1957-1968. [Link]
-
Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2022). CrystEngComm. [Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023). Chemical Communications. [Link]
-
Crystallization-Based Separation of Enantiomers. (2016). ResearchGate. [Link]
-
Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved February 6, 2026, from [Link]
-
Gawley, R. E., & Aubé, J. (2009). Dynamic Thermodynamic Resolution: Advantage by Separation of Equilibration and Reaction. Accounts of Chemical Research, 42(5), 625-636. [Link]
-
Vedantam, S., & Ranade, V. V. (2013). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Sadhana, 38(6), 1287-1337. [Link]
-
Tan, L., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development, 24(9), 1756-1766. [Link]
-
Challener, C. A. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Retrieved February 6, 2026, from [Link]
-
Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (2023). ChemRxiv. [Link]
-
Spontaneous and Controlled Macroscopic Chiral Symmetry Breaking by Means of Crystallization. (2019). MDPI. [Link]
-
Thermodynamic and kinetic reaction control. (2023, December 1). In Wikipedia. Retrieved February 6, 2026, from [Link]
-
Part 6: Resolution of Enantiomers. (2023, September 15). Chiralpedia. Retrieved February 6, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. onyxipca.com [onyxipca.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. ias.ac.in [ias.ac.in]
- 13. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 14. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
How to improve peak shape in chiral HPLC of amines
Technical Support Center: Chiral HPLC of Amines
Topic: Optimization of Peak Shape for Chiral Amines Ticket ID: #AMINE-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Sticky" Nature of Amines
Welcome to the technical support hub. If you are analyzing chiral amines, you are likely encountering peak tailing —where the peak rises sharply but falls slowly, dragging a "tail" behind it.
The Core Mechanism: In 90% of cases, amine tailing is not a column void issue; it is a chemical interaction issue . The silica support of chiral columns contains residual silanol groups (Si-OH). These are slightly acidic. Your amine analytes are basic. They interact ionically (like Velcro), causing the amine to "stick" to the stationary phase longer than intended, destroying peak symmetry.
This guide provides the protocols to suppress these interactions and restore Gaussian peak shape.
Module 1: Mobile Phase Chemistry (The Critical Fix)
Q: I am running a standard Hexane/IPA mobile phase. Why are my amine peaks tailing? A: Standard solvents are insufficient for amines. You must use a basic modifier to block the silanol sites on the silica surface.
-
The Fix: Add a basic amine to your mobile phase.[1] This additive competes with your analyte for the active silanol sites. Because the additive is in constant supply, it saturates the silanols, allowing your chiral analyte to interact only with the chiral selector.
Q: Which additive should I use? A: Selection depends on your analyte's structure:
-
For Secondary/Tertiary Amines: Use Diethylamine (DEA) or Triethylamine (TEA) .
-
For Primary Amines: Use Ethylenediamine (EDA) or Ethanolamine (AE) . Primary amines are often more aggressive in their interactions; EDA is a bidentate ligand that effectively blocks stubborn silanols.
-
For Amphoteric Compounds (e.g., Amino Acids): You may need a double additive system (e.g., 0.1% TFA + 0.1% TEA) to suppress both the amine and the carboxylic acid ionization.
Q: What is the optimal concentration? A: Start with 0.1% (v/v) .
-
Range: 0.05% to 0.5%.
-
Warning: Do not exceed 0.5% basic additive.[1][2] High pH can dissolve the silica matrix, permanently destroying the column.
Q: Can I use these additives with all chiral columns? A: Most polysaccharide columns (e.g., Chiralpak AD/OD, IA/IB/IC) tolerate these additives in Normal Phase.
-
Critical Check: Always verify if your column is Coated (e.g., AD-H, OD-H) or Immobilized (e.g., IA, IC). Immobilized columns are more robust, but all silica-based columns are sensitive to high pH.
Module 2: Sample Injection Strategy
Q: My mobile phase has additives, but the peak is still distorted (fronting or split). Why? A: This is likely a Solvent Mismatch (Strong Solvent Effect). If you dissolve your sample in 100% Ethanol or Methanol but run a mobile phase of 90:10 Hexane:IPA, the sample solvent is "stronger" than the mobile phase.
-
The Mechanism: The sample travels faster than the mobile phase at the column head, spreading out before separation begins.
-
The Fix: Dissolve the sample in the mobile phase itself. If solubility is an issue, use the smallest injection volume possible (<5 µL) or match the solvent strength as closely as possible.
Module 3: Temperature & Thermodynamics
Q: Will heating the column improve peak shape? A: Generally, Yes .
-
Kinetics: Higher temperature (30°C – 40°C) increases mass transfer rates, sharpening the peak.
-
Viscosity: Lower viscosity reduces backpressure and improves flow dynamics.
-
Trade-off: Chiral recognition is often enthalpy-driven. Increasing temperature improves shape but may decrease resolution (the peaks get sharper but move closer together).
-
Recommendation: Start at 25°C. If tailing persists, increase to 35°C or 40°C, provided you have excess resolution.
Visual Troubleshooting Guide
The following decision tree outlines the logical steps for resolving peak shape issues.
Figure 1: Decision tree for troubleshooting amine peak tailing in chiral HPLC.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Tailing (Asymmetry > 1.2) | Silanol interactions | Add 0.1% DEA/TEA (Sec/Tert amines) or EDA (Primary amines) to mobile phase. |
| Peak Splitting / Fronting | Sample solvent mismatch | Dissolve sample in mobile phase .[1][3] Reduce injection volume. |
| Broad Peaks (Low Efficiency) | Slow mass transfer | Increase column temperature (e.g., 25°C → 40°C). Decrease flow rate slightly. |
| Shift in Retention Times | Column "Memory" Effect | Flush column with 10-20 column volumes of mobile phase with additive to equilibrate. |
| High Backpressure | Precipitation in column | Ensure additive is miscible. Never switch directly from Buffer to 100% Organic without a transition wash. |
Experimental Protocol: Mobile Phase Preparation
Objective: Prepare a standardized Normal Phase mobile phase (Hexane/IPA 90:10) with 0.1% DEA additive.[2][4]
-
Measure Organic Modifier:
-
Measure 100 mL of Isopropyl Alcohol (HPLC Grade).
-
Add 1.0 mL of Diethylamine (DEA) to the IPA.
-
Why? Adding the base to the polar solvent first ensures better solubility before mixing with the non-polar alkane.
-
-
Combine Solvents:
-
Measure 900 mL of n-Hexane (HPLC Grade).
-
Add the IPA/DEA mixture to the Hexane.
-
-
Degas:
-
Sonicate the mixture for 5–10 minutes.
-
Note: Do not vacuum filter aggressively if using volatile additives like DEA, as the concentration may change.
-
-
Column Equilibration:
-
Install the chiral column.
-
Set flow rate to 0.5 mL/min (low flow to prevent shock).
-
Flush for 20–30 minutes (approx. 10–15 column volumes) to saturate the silica surface with the amine additive.
-
Verify baseline stability before injection.
-
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA-3, IB-3... . Retrieved from
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
-
Sigma-Aldrich (Supelco). Chiral HPLC Column Selection and Method Development Guide. Retrieved from
-
Shimadzu. Effects of Sample Solvents on Peak Shape. Retrieved from
-
Waters Corporation. Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Retrieved from
Sources
Technical Support Center: Preventing Racemization in Chiral Amine Synthesis
Introduction: The "Silent Killer" of Enantiopurity
In the development of bioactive compounds, chiral amines are ubiquitous pharmacophores. However, their synthesis is fraught with a persistent risk: racemization . Unlike obvious side reactions that produce distinct impurities, racemization degrades the quality of your product without changing its chemical formula, often going undetected until final chiral HPLC analysis.
This guide moves beyond standard textbook definitions to address the operational causes of racemization in the laboratory. We will focus on the causality of proton exchange, the specific vulnerabilities of synthetic intermediates, and self-validating protocols to ensure stereochemical integrity.
Part 1: The Core Mechanism (Why It Happens)
The Alpha-Proton Vulnerability
The primary mechanism for racemization in chiral amines is the deprotonation of the
Visualizing the Threat: Imine-Enamine Tautomerization
The most common pathway for racemization during reductive amination or imine handling is tautomerization .
Figure 1: The mechanism of racemization via imine-enamine tautomerization. Note that the planar enamine intermediate destroys stereochemical information.
Data: The Acidity Trap
Understanding the pKa shift is critical for selecting safe bases and solvents.
| Functional Group | Structure | Approx.[1][2][3][4][5][6][7][8][9][10][11] pKa ( | Risk Level |
| Free Amine | ~40 | Low (Requires superbase) | |
| Amide | ~25-30 | Moderate (Risk with strong bases) | |
| Imine (Schiff Base) | ~19-23 | HIGH (Risk with weak bases/heating) | |
| Nitroalkane | ~10 | Critical (Racemizes instantly in base) |
Part 2: Scenario-Based Troubleshooting
Scenario A: "My ee% dropped during Reductive Amination."
The Issue: You formed an imine from a chiral amine and an aldehyde, then reduced it. The final product has lower optical purity than the starting material.
Root Cause:
-
Imine Equilibration: The imine intermediate was left standing too long or heated, allowing tautomerization (see Fig 1) before reduction occurred.
-
Acidic Conditions: While acid catalyzes imine formation, excess acid can protonate the imine nitrogen, increasing the acidity of the
-proton (iminium ion effect).
Protocol Fix:
-
Step 1: Form the imine in the presence of a drying agent (
or molecular sieves) at 0°C to Room Temp . Do not heat to reflux unless absolutely necessary. -
Step 2: Use Sodium Triacetoxyborohydride (
) instead of . allows for a "one-pot" procedure where the reducing agent is present during imine formation, trapping the imine immediately as it forms, preventing the equilibration window. -
Step 3: If using a pre-formed imine, reduce it immediately . Do not store chiral imines overnight.
Scenario B: "I lost stereochemistry cleaving my Ellman Auxiliary."
The Issue: You synthesized a chiral amine using tert-butanesulfinamide (Ellman's auxiliary). The diastereoselectivity was excellent (>98% de), but after acid cleavage, the enantiomeric excess (ee) of the free amine is only 80%.
Root Cause: Hydrolysis of the sulfinamide yields the free amine and a sulfinic acid byproduct. In aqueous acid, the high local concentration of acid and heat can promote racemization of the newly formed amine salt.
Protocol Fix: Anhydrous Cleavage Instead of aqueous HCl, use an anhydrous approach to precipitate the amine salt directly.
-
Dissolve the sulfinamide in an aprotic solvent (e.g., CPME (Cyclopentyl methyl ether) or Dioxane ).
-
Add 4M HCl in Dioxane (stoichiometric excess).
-
Precipitate: The chiral amine hydrochloride salt will often precipitate out, while the sulfinyl byproducts remain in solution.
-
Filter: Isolate the solid salt immediately. This prevents the amine from sitting in an acidic soup where reversible protonation/deprotonation can occur.
Scenario C: "Transaminase reaction stalled or racemized."
The Issue: Using an
Root Cause: Transaminase reactions are reversible. The accumulation of the ketone byproduct (from the amine donor) can drive the reaction backward, racemizing your product via the enzyme's own mechanism.
Protocol Fix: Equilibrium Displacement
-
Option 1 (High Load): Use Isopropylamine (IPA) as the amine donor.[12] The byproduct is acetone, which is volatile and can be removed continuously (sweep gas or reduced pressure).
-
Option 2 (Enzymatic Cascade): Couple with Lactate Dehydrogenase (LDH) .[13]
-
System: Amine Donor = Alanine.[14]
-
Coupling: Pyruvate (byproduct) + NADH
Lactate + NAD+. -
Result: Pyruvate is removed irreversibly, driving the amination forward and preventing back-reaction racemization.
-
Part 3: Decision Logic for Troubleshooting
Use this logic flow to diagnose where your process is failing.
Figure 2: Diagnostic logic tree for identifying the source of racemization.
Part 4: Advanced Protocol - Dynamic Kinetic Resolution (DKR)
Instead of fighting racemization, DKR exploits it. This is the gold standard for converting a racemic amine into a single enantiomer with 100% theoretical yield.
Concept:
-
Resolution: An enzyme (Lipase or Transaminase) selectively acetylates only the (R)-amine.
-
Racemization: A metal catalyst (e.g., Shvo's catalyst or Iridium) continuously racemizes the unreacted (S)-amine back to a 50:50 mixture.
-
Result: The enzyme constantly pulls from the racemic pool until all material is converted to the (R)-amide.
Critical Success Factor: The racemization catalyst must be compatible with the enzyme.
-
Standard Protocol: Use Candida antarctica Lipase B (CAL-B) with a Ruthenium complex (e.g., pentamethylcyclopentadienyl ruthenium).
-
Condition: Run at 70-90°C (if enzyme stable) to ensure rapid racemization of the substrate, matching the rate of enzymatic acetylation.
References
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Methods, Developments and Applications. Advanced Synthesis & Catalysis. Link
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Link
-
Stirling, M., et al. (2016). The Resolution-Racemisation-Recycle (R3) Process: A New Paradigm for Chiral Amine Synthesis. Organic Process Research & Development. Link
-
Kroutil, W., et al. (2013). Transaminases for the Synthesis of Chiral Amines. ChemCatChem. Link
-
Clayden, J., et al. (2012). Organic Chemistry. "pKa values and acidity of alpha-protons." Oxford University Press. Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link
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- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Challenges and good practices on transaminase-catalysed synthesis of optically pure amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 1-Methyl-3-phenylpropylamine
Technical Support Center: Synthesis of 1-Methyl-3-phenylpropylamine
Welcome to the technical support guide for the synthesis of 1-Methyl-3-phenylpropylamine (also known as 4-phenylbutan-2-amine). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our focus is on anticipating and resolving common side reactions and challenges encountered during synthesis, particularly via reductive amination of 4-phenyl-2-butanone (benzylacetone).
Troubleshooting Guide
This section addresses the most common issues observed during the synthesis of 1-Methyl-3-phenylpropylamine. Each problem is analyzed for its root cause, followed by actionable protocols for mitigation.
Issue 1: Low Overall Yield & Incomplete Conversion of Starting Ketone
A frequent challenge is the incomplete consumption of the starting material, 4-phenyl-2-butanone, leading to suboptimal yields. This often points to issues with the formation or stability of the imine intermediate.
Causality Analysis:
The synthesis of 1-Methyl-3-phenylpropylamine is typically achieved through reductive amination, a two-step process occurring in a single pot: (1) the formation of an imine from 4-phenyl-2-butanone and an amine source (commonly ammonia), and (2) the reduction of this imine to the target primary amine.[1] The initial imine formation is a reversible equilibrium reaction.[2] If the equilibrium is not sufficiently shifted towards the imine, or if the reducing agent is not selective, the ketone will either remain unreacted or be directly reduced to the corresponding alcohol (4-phenyl-2-butanol), a common byproduct.
The pH of the reaction is a critical parameter. A weakly acidic medium (pH ~6-7) is required to catalyze the dehydration step of imine formation without protonating the amine nucleophile, which would render it unreactive.[3]
Mitigation Strategy & Protocol:
The key is to favor imine formation and ensure its subsequent reduction is efficient.
Protocol 1: Optimized One-Pot Reductive Amination
-
Solvent & Reagents: Dissolve 4-phenyl-2-butanone (1 equivalent) in a suitable protic solvent like methanol.
-
Amine Source: Add a significant molar excess (10-20 equivalents) of the amine source, such as ammonia in methanol. A large excess is crucial to drive the equilibrium toward the imine product according to Le Châtelier's principle.[3]
-
pH Control: Carefully adjust the pH of the mixture to between 6 and 7 by the dropwise addition of glacial acetic acid.[3] Monitor with a pH meter or pH paper.
-
Selective Reducing Agent: Introduce a pH-selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is ideal because its reducing power is attenuated at neutral pH, making it highly selective for the protonated imine over the ketone.[1] Add NaBH₃CN (1.5-2 equivalents) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours.[3] Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Issue 2: Formation of Secondary and Tertiary Amine Byproducts
The most prevalent side reaction in primary amine synthesis is over-alkylation, where the newly formed primary amine product acts as a nucleophile, reacting with another molecule of the imine intermediate to form a secondary amine, which can then react again to form a tertiary amine.[4][5][6]
Causality Analysis:
The target product, 1-methyl-3-phenylpropylamine, is itself a primary amine and thus nucleophilic. It can compete with ammonia for reaction with the imine of 4-phenyl-2-butanone. This leads to the formation of di(1-methyl-3-phenylpropyl)amine (secondary amine) and even tri(1-methyl-3-phenylpropyl)amine (tertiary amine). This problem is exacerbated if the concentration of ammonia is not sufficiently high.
Mitigation Strategy & Protocol:
The formation of these byproducts can be minimized by controlling stoichiometry and reaction conditions.
Protocol 2: Minimizing Over-Alkylation
-
Maximize Ammonia Concentration: Employ a large excess of ammonia (at least 10-20 equivalents, or even higher) to statistically favor the reaction of the imine with ammonia over the product amine.[3]
-
Controlled Addition: Consider a stepwise approach. First, allow the imine to form by mixing the ketone, ammonia, and acid catalyst for a few hours. Then, introduce the reducing agent. This ensures a high concentration of the desired imine is present before reduction begins.
-
Alternative Amine Source: Using ammonium formate in a Leuckart-Wallach type reaction can also favor primary amine formation, although it often requires higher temperatures and can produce N-formylated byproducts.[7][8]
Issue 3: Formation of N-Formylated Impurity
When using certain reaction conditions, particularly the Leuckart-Wallach reaction which uses formic acid or its derivatives, an N-formylated byproduct (N-(1-methyl-3-phenylpropyl)formamide) can be generated.[7]
Causality Analysis:
The Leuckart-Wallach reaction uses formic acid or ammonium formate as both the reducing agent and the amine source.[7][8] The intermediate in this reaction can be an N-formyl derivative, which must be hydrolyzed in a separate step (typically with acid) to yield the free amine. Incomplete hydrolysis will leave this stable amide as an impurity.
Mitigation Strategy & Protocol:
If the Leuckart-Wallach method is used, ensuring complete hydrolysis is key.
Protocol 3: Complete Hydrolysis of Formyl Intermediates
-
Post-Reaction Hydrolysis: After the initial reaction is complete (monitored by TLC), cool the reaction mixture.
-
Acidification: Add a strong acid, such as concentrated hydrochloric acid, and heat the mixture to reflux for several hours (typically 2-4 hours).[8]
-
Work-up: After cooling, basify the mixture with a strong base (e.g., NaOH) to deprotonate the amine salt and allow for extraction of the free amine into an organic solvent.
-
Confirmation: Use analytical techniques like Infrared (IR) spectroscopy to confirm the absence of the amide carbonyl peak (typically around 1650-1680 cm⁻¹) in the final product.
Frequently Asked Questions (FAQs)
Q1: My GC-MS analysis shows a peak corresponding to 4-phenyl-2-butanol. What caused this and how can I avoid it?
A1: The presence of 4-phenyl-2-butanol indicates that your reducing agent has directly reduced the starting ketone, 4-phenyl-2-butanone. This happens when the reducing agent is not sufficiently selective for the imine over the ketone.
-
Cause: Using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) at a pH where imine formation is slow can lead to ketone reduction.[1]
-
Solution: Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are more reactive towards the protonated iminium ion than the neutral ketone under weakly acidic conditions.[1][4] Ensure your reaction pH is maintained between 6 and 7 to facilitate imine formation.[3]
Q2: How can I purify my final product to remove the secondary amine impurity?
A2: Purification can be challenging as the boiling points of the primary and secondary amines may be close.
-
Fractional Distillation: Careful fractional distillation under vacuum can separate the components if there is a sufficient difference in boiling points.
-
Chromatography: Column chromatography on silica gel is an effective method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) with a small amount of triethylamine (to prevent tailing) can separate the less polar secondary amine from the more polar primary amine.
-
Acid-Base Extraction: A multi-step extraction can sometimes be effective but is often tedious.
Q3: I am trying to synthesize an enantiomerically pure version of 1-methyl-3-phenylpropylamine. What are the key considerations?
A3: Synthesizing a single enantiomer requires an asymmetric approach.
-
Chiral Resolution: The most straightforward method is to synthesize the racemic mixture and then resolve the enantiomers. This is done by reacting the amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can be separated by crystallization, followed by liberation of the free amine.[9]
-
Asymmetric Reductive Amination: This is a more advanced approach that introduces chirality during the synthesis. It involves using a chiral catalyst, often a transition metal complex with a chiral ligand, during the hydrogenation of the imine.[1][10][11] This directly generates an enantiomerically enriched product.
Visualizing the Reaction Landscape
The following diagrams illustrate the key reaction pathways and potential pitfalls in the synthesis.
Diagram 1: Main Synthesis and Side Reactions This diagram shows the intended reductive amination pathway from 4-phenyl-2-butanone to the target primary amine, as well as the competing side reactions that lead to alcohol and over-alkylated byproducts.
Caption: A decision tree for troubleshooting common synthesis issues.
Summary of Common Impurities
| Impurity Name | Chemical Structure | Common Cause | Recommended Analytical Detection |
| 4-Phenyl-2-butanol | C₁₀H₁₄O | Non-selective reduction of starting ketone | GC-MS, ¹H NMR (new hydroxyl proton and shift in carbinol proton) |
| Di(1-methyl-3-phenylpropyl)amine | C₂₀H₂₉N | Reaction of product with imine intermediate (over-alkylation) | GC-MS (higher molecular weight peak), LC-MS |
| N-(1-methyl-3-phenylpropyl)formamide | C₁₁H₁₅NO | Incomplete hydrolysis in Leuckart-Wallach reaction | GC-MS, IR Spectroscopy (amide C=O stretch ~1670 cm⁻¹) |
References
- CN100430376C. (n.d.). An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. Google Patents.
-
Chad's Prep. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- EP0396596A1. (n.d.). Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine. Google Patents.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Fustero, S., et al. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. ResearchGate. Retrieved from [Link]
-
Enthaler, S., et al. (2013). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Retrieved from [Link]
-
Greb, L., & Paradies, J. (2016). Brønsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates. ACS Publications. Retrieved from [Link]
-
Collins, M., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Retrieved from [Link]
-
SciSpace. (n.d.). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. Retrieved from [Link]
-
Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. Retrieved from [Link]
-
Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Retrieved from [Link]
- US8329948B2. (n.d.). Method for the synthesis of substituted formylamines and substituted amines. Google Patents.
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Scribd. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scribd.com [scribd.com]
- 9. EP0396596A1 - Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Optical Resolution of 1-Methyl-3-phenylpropylamine
Ticket ID: SC-MPPA-004 Subject: Scale-Up Optimization & Troubleshooting for (R/S)-1-Methyl-3-phenylpropylamine Resolution Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction: The Scale-Up Challenge
Welcome to the Process Development Help Desk. You are likely here because a resolution protocol that worked perfectly on a 5g scale is failing at 1kg.
1-Methyl-3-phenylpropylamine (MPPA) is a critical chiral intermediate.[1] While enzymatic resolution exists, classical diastereomeric salt crystallization remains the most robust method for multi-kilogram scale-up due to cost-efficiency and material throughput. However, this molecule is notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing during scale-up, and for trapping impurities in the crystal lattice.
This guide addresses the three critical bottlenecks of MPPA manufacturing:
-
Agent Selection & Solvent Engineering (preventing oiling out).
-
Crystallization Kinetics (maximizing ee vs. yield).
-
Racemization (the economic engine of the process).
Module 1: Process Design & Optimization
Q: Which resolving agent should I use for kilogram-scale batches?
A: While Tartaric acid is cheap, it often yields poor enantiomeric excess (ee) for this specific amine structure.
The Gold Standard: (S)-(+)-Mandelic Acid .[2]
-
Why: Mandelic acid forms a rigid hydrogen-bonded network with MPPA. The phenyl rings in both the agent and the amine engage in
stacking, creating a stable lattice that crystallizes well once nucleated. -
Alternative:
-Acetyl-L-leucine .[3][4][5] If Mandelic acid fails due to specific impurity profiles in your crude amine, -Acetyl-L-leucine is the "Dutch Resolution" alternative. It forms layered crystal structures that are highly resistant to impurity inclusion.
Q: My salt is "oiling out" at 50°C. How do I fix this?
A: Oiling out occurs when the salt's melting point in the solvent is lower than the saturation temperature. This is a solvent polarity mismatch.
The Fix: The "Acetone/MTBE" Protocol Pure alcohols (Ethanol/Methanol) often solubilize the salt too well, leading to supersaturation that crashes out as oil.
-
Switch Solvent: Use a mixture of Acetone (DMK) and Methyl tert-butyl ether (MTBE) (ratio 1:1 to 1:2).
-
Seeding is Non-Negotiable: At scale, spontaneous nucleation is erratic. You must seed the reactor at 5-10°C below the dissolution temperature with pure crystals from a smaller batch.
Module 2: Troubleshooting Crystallization
Q: I have high yield (40%+) but low optical purity (75% ee). What is happening?
A: You are experiencing Mother Liquor Entrapment or Kinetic Entrapment . At large scales, cooling gradients are uneven. If you cool too fast, the "wrong" diastereomer gets trapped inside the growing crystal of the "right" diastereomer.
Corrective Protocol:
-
Implement a "Digest" Step: After initial crystallization, reheat the slurry to near-reflux (without fully dissolving) and hold for 1 hour. This "Ostwald Ripening" allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.
-
The "0.5 Equivalent" Rule (Pope-Peachy Method):
-
Instead of using 1.0 eq of Mandelic acid, use 0.55 eq .
-
Add 0.45 eq of Acetic Acid (achiral).
-
Mechanism:[5][6][7][8] The chiral acid reacts with the matching enantiomer (fastest crystallizer). The achiral acid neutralizes the unwanted enantiomer, keeping it in solution as a highly soluble acetate salt. This drastically boosts ee.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Solvent too polar; Temp too high. | Add MTBE; Seed at lower temp ( |
| Low Yield (<20%) | Solubility too high; Washing too aggressive. | Cool to |
| Low Purity (<85% ee) | Rapid cooling; Agglomeration. | Slower ramp ( |
| Filtration Stalls | Fine particles (Amorphous). | Digest step required to grow particle size. |
Module 3: The Validated Protocol
Target: (S)-1-Methyl-3-phenylpropylamine
-
Dissolution: Charge 1.0 kg of racemic MPPA (6.7 mol) into the reactor. Add 4.0 L of Acetone and 4.0 L of MTBE. Stir at 25°C.
-
Addition: Add 0.56 kg (3.7 mol, ~0.55 eq) of (S)-(+)-Mandelic Acid . Note: Exothermic reaction.
-
Heating: Heat mixture to 55-60°C until a clear solution is obtained. (If haze persists, polish filter hot).
-
Nucleation: Cool slowly to 50°C . Add 5.0 g of pure seed crystals. Hold for 1 hour. Ensure visual presence of solids before cooling further.
-
Crystallization: Ramp cool to 20°C over 6 hours (
/hour). Then cool to 0-5°C and hold for 2 hours. -
Filtration: Filter the white solid.
-
Wash: Wash cake with 1.0 L of cold MTBE/Acetone (2:1).
-
Liberation: Suspend wet cake in water/toluene. Basify with 20% NaOH to pH 12. Separate organic layer. Distill toluene to yield (S)-MPPA.[1]
Module 4: Racemization (The Economic Loop)
Q: How do I recycle the unwanted (R)-isomer left in the mother liquor?
A: Discarding 50% of your material destroys process economics. You must racemize the (R)-isomer back to the (R/S)-mixture and recycle it.
Method: Radical-Mediated or Raney Nickel Racemization Since MPPA has a benzylic proton susceptible to abstraction, catalytic racemization is effective.
-
Extraction: Evaporate mother liquor. Basify to extract the free amine (enriched in R-isomer).[2]
-
Reaction: Charge amine into an autoclave with Raney Nickel (5% w/w) .
-
Conditions: Pressurize with H2 (5 bar) and heat to 140°C for 12 hours.
-
Result: 50:50 Racemic mixture ready for the start of the process.
Visual Workflow: Closed-Loop Resolution
Figure 1: Closed-loop manufacturing cycle for MPPA, highlighting the critical racemization recycling stream.
References
-
Van Dijk, J., et al. (1963).[1] "Resolution of 1-methyl-3-phenylpropylamine." Recueil des Travaux Chimiques des Pays-Bas, 82, 189.[1]
-
Gold, E. H., et al. (1982).[1] "Synthesis and antihypertensive activity of Dilevalol." Journal of Medicinal Chemistry, 25(11), 1363-1370.
-
BenchChem Technical Repository. (2025). "Protocol for Chiral Resolution of 3-(methylamino)-1-phenylpropan-1-ol analogs." BenchChem Technical Support.
-
Cervinka, O., et al. (1968).[1] "Resolution of amines using L-tartaric acid derivatives." Collection of Czechoslovak Chemical Communications, 33, 3551.[1]
-
Perry, R. (1990). "Process for resolving 1-methyl-3-phenylpropylamine." European Patent EP0396596A1.
Sources
- 1. EP0396596A1 - Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]
- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for the Mannich Reaction in Amine Synthesis
The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond to produce β-amino carbonyl compounds, known as Mannich bases.[1][2] These compounds are valuable intermediates in the synthesis of pharmaceuticals and natural products.[3][4] Despite its utility, this three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine can present challenges.[5][6] This guide provides in-depth troubleshooting for common issues encountered during the Mannich reaction, presented in a practical question-and-answer format to address the specific problems faced by researchers in the lab.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a general framework for troubleshooting your Mannich reaction. The following diagram outlines a logical progression for diagnosing and resolving common problems.
Caption: A general workflow for troubleshooting the Mannich reaction.
Frequently Asked Questions & Troubleshooting
Q1: My Mannich reaction has a very low yield or did not proceed at all. What are the likely causes?
A low or non-existent yield in a Mannich reaction typically points to an issue with one of the three core components or the reaction conditions preventing the key mechanistic steps.
Causality & Solutions:
-
Inefficient Iminium Ion Formation: The reaction begins with the formation of an iminium ion from the amine and formaldehyde.[1][2] This step is pH-sensitive.
-
Troubleshooting: The reaction is often carried out under acidic conditions, which can be achieved by using the hydrochloride salt of the amine.[7] This maintains an equilibrium that provides both the free amine for reaction and the necessary acidic environment.[7] If the medium is too acidic, the amine will be fully protonated and unavailable for nucleophilic attack on the aldehyde. Conversely, if the medium is too basic, the formation of the iminium ion from the intermediate hemiaminal is not efficiently catalyzed. Monitor the pH and consider buffering the reaction mixture.
-
-
Poor Enol/Enolate Formation: The C-H acidic component must form an enol (under acidic conditions) or an enolate (under basic conditions) to act as the nucleophile that attacks the iminium ion.[4][8]
-
Troubleshooting: If your carbonyl compound is not sufficiently acidic, enolization will be slow. The reaction can be catalyzed by either acid or base.[4] If your primary attempt was under acidic conditions, consider a base-catalyzed variant, or vice-versa. The choice of solvent can also play a role; protic solvents like ethanol or water can facilitate proton transfer steps.[5]
-
-
Reactivity of the Aldehyde: Formaldehyde is highly reactive and is the most common aldehyde used. If a different aldehyde is used, its reactivity should be considered.
-
Decomposition of Starting Materials or Products: Mannich reactions can require elevated temperatures and long reaction times, which can lead to decomposition.[5]
-
Troubleshooting: Monitor the reaction progress by TLC. If starting materials are consumed but no desired product is formed, decomposition may be the issue. Try running the reaction at a lower temperature for a longer period.
-
Q2: My reaction is messy, with multiple spots on the TLC plate. How can I minimize side product formation?
The formation of side products is a common challenge in Mannich reactions.[9] Understanding the potential side reactions is key to mitigating them.
Common Side Products & Prevention:
| Side Product | Cause | Prevention Strategy |
| bis-Mannich Product | The initial Mannich base has a second active hydrogen and reacts again. | Use a starting material with only one acidic proton or adjust the stoichiometry to use an excess of the C-H acidic component. |
| Aldol Condensation Products | The enolizable carbonyl compound undergoes self-condensation. | This is more likely under basic conditions. Ensure the iminium ion is formed efficiently and is present to trap the enol/enolate as it forms. Using a more reactive aldehyde like formaldehyde can also help. |
| Amine-Aldehyde Adducts | If the iminium ion does not react with the enol, it can be trapped by other nucleophiles or polymerize. | Ensure all three components are present in the correct stoichiometry and that the reaction conditions favor the complete three-component reaction. |
| Over-alkylation of Primary Amines | When a primary amine is used, the resulting secondary amine product can react again with the aldehyde and carbonyl compound.[4] | Use a secondary amine if the tertiary amine is not the desired product. If a primary amine is necessary, carefully control the stoichiometry of the reactants. |
A general strategy to improve selectivity is to control the rate of addition of one of the components. For instance, slow addition of the carbonyl compound to the pre-formed iminium ion can sometimes minimize self-condensation.[11]
Q3: I'm using a primary amine and getting a double addition product. How can I stop this?
This is a classic case of over-alkylation. The Mannich base formed from a primary amine is a secondary amine, which is itself reactive under the reaction conditions.[4][8]
Solutions:
-
Use a Secondary Amine: The most straightforward solution is to start with a secondary amine if your target molecule allows for it. Secondary amines yield tertiary amine products, which cannot undergo further Mannich reactions as they lack the necessary N-H proton.[8]
-
Stoichiometric Control: If you must use a primary amine, try using an excess of the amine and the C-H acidic component relative to the aldehyde. This can statistically favor the formation of the mono-adduct.
-
Protecting Groups: In more complex syntheses, it may be necessary to use a primary amine with a protecting group that can be removed after the reaction.
Q4: My Mannich base is difficult to purify. What are some effective strategies?
The basic nature of the Mannich product can complicate purification.
Purification Protocol:
-
Acid-Base Extraction: This is a powerful technique for separating the basic Mannich product from neutral or acidic impurities.
-
Step 1: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Step 2: Extract the organic layer with a dilute acid solution (e.g., 1M HCl). The basic Mannich product will be protonated and move into the aqueous layer.
-
Step 3: Wash the acidic aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Step 4: Make the aqueous layer basic with a suitable base (e.g., 2N NaOH) to a pH of around 9.[12] This will deprotonate the Mannich base, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Step 5: The final organic layer can then be dried and concentrated.
-
-
Crystallization: If the Mannich base is a solid, crystallization can be an effective purification method.[13]
-
Chromatography: Column chromatography can be used, but the basicity of the product can cause it to streak on silica gel.
-
Tip: To improve separation, you can add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent. This deactivates the acidic sites on the silica and prevents the amine from sticking to the column.
-
General Experimental Protocol
This is a representative protocol and may require optimization for specific substrates.
-
Iminium Ion Formation (Pre-formation or in situ):
-
To a solution of the secondary amine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol), add aqueous formaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Addition of the Carbonyl Compound:
-
Add the C-H acidic carbonyl compound (1.0 eq) to the reaction mixture.
-
-
Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and perform an acid-base extraction as described in Q4.
-
Purify the crude product by crystallization or column chromatography.
-
References
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
chemeurope.com. (n.d.). Mannich reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Mannich reaction – Knowledge and References. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Redox-Mannich Reaction. Retrieved from [Link]
-
ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]
-
YouTube. (2023, February 28). The Mannich Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope of the Mannich reactiona aReaction conditions: 6.... Retrieved from [Link]
-
National Institutes of Health. (2023, July 21). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Mannich reaction: optimization of reaction conditions a. Retrieved from [Link]
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ResearchGate. (2016, October 8). Mannich condensation reaction problems?. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshoot a Reaction. Retrieved from [Link]
- Gheorghe Roman et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [https://www.researchgate.net/publication/281140939_SYNTHESIS_AND_REACTIVITY_OF_MANNICH_BASES_PART_32_PHENOLIC_MANNICH_BASES_OF_1-1-HYDROXYNAPHTHALEN-2-YL]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and biological evaluation of some novel Mannich bases. Retrieved from [Link]
-
ACS Publications. (2014, May 23). The Redox-Mannich Reaction. Retrieved from [Link]
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How to remove residual resolving agent from a resolved amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the resolving agent completely?
A: Residual resolving agents can significantly impact downstream applications and the characterization of your resolved amine. For instance, in pharmaceutical development, even trace amounts of a chiral resolving agent can interfere with pharmacological and toxicological studies. From a characterization standpoint, residual agents can complicate spectroscopic analysis (e.g., NMR, Mass Spectrometry) and lead to inaccurate determinations of purity and yield.
Q2: I've performed an acid-base extraction, but I still see traces of my acidic resolving agent in the final amine product. What went wrong?
A: This is a common issue that can arise from several factors:
-
Insufficient Basicity: The aqueous base used to wash the organic layer may not have been strong enough or used in sufficient quantity to fully deprotonate and extract the acidic resolving agent.[1]
-
Emulsion Formation: The formation of an emulsion at the organic-aqueous interface can trap the resolving agent, preventing its complete removal.
-
Partitioning Issues: The salt of the resolving agent may have some solubility in the organic solvent, leading to incomplete extraction.
Troubleshooting Steps:
-
Increase the Strength or Concentration of the Base: Consider using a slightly more concentrated solution of a weak base like sodium bicarbonate or a stronger base like sodium carbonate. Be cautious with strong bases like sodium hydroxide, as they can potentially cause side reactions.[1]
-
Perform Multiple Extractions: Instead of one large-volume wash, perform three to four smaller-volume washes with the aqueous base. This is a more efficient method for removing solutes from an organic layer.
-
Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In stubborn cases, filtering the mixture through a pad of Celite can be effective.
Q3: My resolved amine is a solid. Can I use recrystallization to remove the resolving agent?
A: Yes, recrystallization can be a highly effective method for purifying your solid amine and removing the residual resolving agent, provided there is a significant difference in solubility between your amine and the resolving agent in the chosen solvent system.[][3]
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent will dissolve your amine at an elevated temperature but have low solubility for it at room temperature or below. Conversely, the resolving agent should either be highly soluble or sparingly soluble in the chosen solvent at all temperatures.
-
Monitoring Purity: It's crucial to monitor the purity of your recrystallized material after each step. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the removal of the resolving agent.[4][5] You may need to perform multiple recrystallizations to achieve the desired level of purity.[6]
Troubleshooting Guides
Guide 1: Optimizing Acid-Base Extraction
Acid-base extraction is a cornerstone technique for separating acidic resolving agents from basic amines.[1][7][8][9] The principle lies in converting the acidic resolving agent into its water-soluble salt form, allowing it to be partitioned into the aqueous phase.
Workflow for Removing an Acidic Resolving Agent (e.g., Tartaric Acid):
Caption: Acid-Base Extraction Workflow
Troubleshooting Common Issues:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | - Vigorous shaking- High concentration of solutes- Similar densities of organic and aqueous phases | - Add brine (saturated NaCl solution).- Gently swirl instead of shaking vigorously.- Filter the mixture through Celite. |
| Incomplete Removal of Resolving Agent | - Insufficient amount or strength of base- Insufficient number of washes- Resolving agent salt has some organic solubility | - Use a more concentrated or stronger base (e.g., Na2CO3).- Increase the number of aqueous washes.- Consider a different organic solvent where the salt is less soluble. |
| Low Recovery of Amine | - Amine has some water solubility- Amine salt formation and extraction into the aqueous layer | - Back-extract the combined aqueous layers with a fresh portion of the organic solvent.- Ensure the aqueous phase is sufficiently basic to prevent protonation of the amine. |
Guide 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3][10]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In separate small test tubes, test the solubility of your impure amine in various solvents at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your impure amine to achieve complete dissolution.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the recrystallized amine using an appropriate technique (TLC, HPLC, NMR) to confirm the absence of the resolving agent. Repeat the recrystallization if necessary.
Visualization of the Recrystallization Process:
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. designer-drug.com [designer-drug.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Challenges in the Purification of Diastereomeric Salts
Welcome to the technical support center for diastereomeric salt resolution. This guide is designed for researchers, scientists, and drug development professionals who utilize this classical, yet powerful, technique for chiral separation. Diastereomeric salt formation is a cornerstone of process chemistry, enabling large-scale purification of enantiomers by converting them into diastereomers with different physical properties, which can then be separated by crystallization.[1][2] However, the path from a racemic mixture to an enantiopure compound is often fraught with challenges.
This document moves beyond simple protocols to provide in-depth, field-proven insights into why problems occur and how to systematically troubleshoot them. We will explore the critical interplay of solubility, supersaturation, solvent effects, and thermodynamics that governs the success of your resolution.
Core Principles: The Diastereomeric Salt Resolution Workflow
The entire process hinges on a key principle: while enantiomers have identical physical properties, diastereomers do not.[3][4] By reacting a racemic mixture (e.g., a chiral acid or base) with an enantiopure resolving agent, we form a pair of diastereomeric salts.[5] These salts possess different solubilities in a given solvent system, allowing one to crystallize selectively while the other remains in the mother liquor.[6] The purified salt is then isolated and treated to break the salt, liberating the desired pure enantiomer and allowing for the recovery of the resolving agent.[5][7]
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// Edges RacemicMixture -> SaltFormation; ResolvingAgent -> SaltFormation; SaltFormation -> DiastereomerMix; DiastereomerMix -> Crystallization; Crystallization -> Separation; Separation -> SolidSalt [label="Solid Phase"]; Separation -> MotherLiquor [label="Liquid Phase"]; SolidSalt -> SaltCleavage; SaltCleavage -> DesiredEnantiomer; SaltCleavage -> RecoveredAgent; }
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of diastereomeric salts.
Q1: Why is no crystallization occurring after I've added the resolving agent and cooled the solution?
This is a frequent and frustrating problem that typically points to issues with supersaturation—the thermodynamic driving force for crystallization.[8]
Underlying Causes:
-
High Solubility: The most common reason is that both diastereomeric salts are simply too soluble in the chosen solvent system. Without sufficient supersaturation, nucleation and crystal growth cannot occur.[8][9]
-
Insufficient Concentration: The solution may be too dilute to reach the supersaturation point upon cooling.[10]
-
Inhibition by Impurities: Trace impurities in either the racemic mixture or the resolving agent can act as nucleation inhibitors.[8]
-
Wide Metastable Zone: The solution may be in a metastable state where it is supersaturated, but the energy barrier for nucleation is too high for crystals to form spontaneously.
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration.[10]
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.
-
Seeding: If available, add a few seed crystals of the desired pure diastereomeric salt. This provides a template for crystal growth and is the most reliable method.[5][11]
-
-
Anti-Solvent Addition: Slowly add a solvent in which the salts are known to be poorly soluble (an anti-solvent). This reduces the overall solubility of the salts and can induce precipitation.[8]
-
Re-evaluate the Solvent System: This is the most critical step. If the above measures fail, the solvent system is likely inappropriate. A systematic solvent screen is required to find a system with optimal differential solubility.[8][10]
-
Purify Starting Materials: Ensure the racemate and resolving agent are of high purity to avoid inhibition of crystallization.[8][11]
Q2: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Low diastereomeric excess (d.e.) indicates that the less soluble salt did not crystallize selectively and co-precipitated with the more soluble diastereomer. This fundamentally undermines the goal of the resolution.
Underlying Causes:
-
Poor Solvent Selectivity: The chosen solvent is the most critical factor. An ideal solvent maximizes the solubility difference between the two diastereomeric salts.[7] If the solubilities are too similar in your system, poor separation is inevitable.
-
Crystallization Occurred Too Quickly: Rapid cooling or fast anti-solvent addition can lead to a sudden, high level of supersaturation. This "shocks" the system, causing both diastereomers to crash out of solution non-selectively.
-
Formation of Solid Solutions or Double Salts: In some cases, the two diastereomers can co-crystallize to form a solid solution or a defined double salt, making separation by simple crystallization impossible.[12]
-
Equilibrium Limitations: The separation is governed by the ternary phase diagram of the two salts and the solvent. The presence of a eutectic point can limit the maximum achievable purity in a single crystallization step.[9]
Troubleshooting Steps:
-
Systematic Solvent Screening: This is the most effective approach. Screen a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and also test solvent/anti-solvent mixtures.
-
Slow Down the Crystallization: Employ a very slow cooling rate (e.g., 0.1-0.2 °C/min) to allow the system to remain close to equilibrium, favoring the crystallization of the least soluble salt.[11]
-
Thermal Cycling (Temperature Gradient Method): After crystallization, gently cycle the temperature of the slurry up and down by a few degrees. This process, known as Ostwald ripening, dissolves smaller, less pure crystals and allows the larger, more stable (and often purer) crystals to grow, thereby improving the overall d.e.
-
Adjust Stoichiometry: While a 1:1 stoichiometry of racemate to resolving agent is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective. The selectivity is then based on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[9]
-
Construct a Phase Diagram: For complex systems, constructing a ternary phase diagram can reveal the optimal conditions (composition, temperature) for achieving high purity.[6][9][11]
Q3: My product is "oiling out" or forming an amorphous solid instead of crystals. What's causing this and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[9] This is a common and challenging problem.
Underlying Causes:
-
Excessive Supersaturation: The most frequent cause. The concentration of the salt is so high that it surpasses the solubility limit faster than ordered crystals can form, leading to the separation of a disordered, liquid-like phase.[9]
-
High Crystallization Temperature: The temperature of the solution may be above the melting point of the solvated diastereomeric salt.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, favoring an amorphous or oily state.
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// Edges Start -> Check_SS; Check_SS -> Reduce_SS [label="Yes"]; Check_SS -> Check_Temp [label="No"]; Reduce_SS -> Dilute; Reduce_SS -> SlowCool; Dilute -> Success; SlowCool -> Success; Check_Temp -> Lower_Temp [label="Yes"]; Check_Temp -> ChangeSolvent [label="No"]; Lower_Temp -> CoolBelowMP; CoolBelowMP -> Success; ChangeSolvent -> SolventScreen; SolventScreen -> Success; }
Caption: Decision tree for troubleshooting "oiling out" during crystallization.
Troubleshooting Steps:
-
Dilute the Solution: Add more of the primary solvent to reduce the supersaturation level before attempting to crystallize again.[9][10]
-
Lower the Temperature: Cool the solution to a much lower temperature, which may be below the melting point of the oily phase, potentially inducing it to solidify.
-
Change the Solvent System: This is often the most robust solution. A different solvent can alter the salt's properties, favoring a crystalline solid. Sometimes a less polar solvent can be beneficial.[10]
-
Agitation: Ensure vigorous stirring. Good mixing can sometimes break up the oil and encourage nucleation.
-
"Oil In" Seeding: If you have seed crystals, add them directly to the oil phase and agitate. The seeds can provide a template for the oil to solidify into a crystalline form.
Experimental Protocols & Data Presentation
Protocol 1: Systematic Solvent Screening for Optimal Resolution
This protocol outlines a method for efficiently screening solvents to identify the best candidate for a diastereomeric salt resolution.
Objective: To find a solvent or solvent mixture that provides a significant difference in solubility between the two diastereomeric salts, leading to high yield and high diastereomeric excess of the desired salt.
Methodology:
-
Preparation: Prepare small, equimolar amounts of both the desired diastereomeric salt (DS_desired) and the undesired one (DS_undesired). If pure salts are not available, prepare a 1:1 mixture by reacting the racemate with the resolving agent.
-
Solvent Selection: Choose a diverse range of 8-12 solvents. A good starting point is shown in the table below.
-
Solubility Test:
-
In separate vials, add a small, known amount (e.g., 10 mg) of the 1:1 diastereomeric salt mixture.
-
To each vial, add a different screening solvent dropwise at a controlled temperature (e.g., 50 °C) with stirring, until the solid just dissolves. Record the volume of solvent added. A larger volume indicates lower solubility.
-
Allow the vials to cool slowly to room temperature, and then cool further in an ice bath.
-
Observe the amount of precipitate formed. An ideal solvent will show significant precipitation.
-
-
Analysis of Precipitate and Supernatant:
-
Isolate the crystals from the most promising vials by filtration.
-
Dry the crystals and the mother liquor.
-
Analyze the solid and the residue from the mother liquor by a suitable chiral analytical method (e.g., Chiral HPLC or NMR with a chiral shift reagent) to determine the diastereomeric excess (d.e.).
-
-
Evaluation: The best solvent system is the one that yields a crystalline solid with a high d.e. and allows for a reasonable recovery.
Table 1: Representative Solvent Screening Panel
| Solvent Class | Examples | Polarity | Typical Use |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for dissolving salts, often used in mixtures. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium | Common crystallization solvents. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Medium | Good dissolving power. |
| Ethers | Tetrahydrofuran (THF), MTBE | Low-Medium | Can be used as anti-solvents. |
| Hydrocarbons | Heptane, Toluene | Low | Typically used as anti-solvents. |
| Nitriles | Acetonitrile | Medium-High | Can provide unique selectivity. |
| Water | - | Very High | Used for highly polar salts, often with co-solvents. |
Protocol 2: Liberation of the Free Enantiomer from the Purified Salt
Objective: To recover the enantiomerically pure target compound from the diastereomeric salt.
Methodology:
-
Dissolution: Suspend the purified and dried diastereomeric salt in a biphasic system, typically water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[7]
-
pH Adjustment:
-
If your target enantiomer is an acid , add a strong base (e.g., 1M NaOH) to the stirred mixture until the aqueous layer is basic (pH > 10). This deprotonates the target acid (forming its water-soluble salt) and the resolving agent (if it's a basic amine, it becomes a free base soluble in the organic layer).
-
If your target enantiomer is a base , add a strong acid (e.g., 1M HCl) until the aqueous layer is acidic (pH < 2).[7] This protonates the target base (making it water-soluble) and the resolving agent (if it's an acid, it becomes a free acid, often soluble in the organic layer).
-
-
Extraction: Separate the organic and aqueous layers. The target enantiomer should now be in one layer and the resolving agent in the other. Perform 1-2 additional extractions of the aqueous layer with the organic solvent to ensure complete recovery.
-
Isolation:
-
To isolate the product from the aqueous layer , adjust the pH back to neutral or to the pI of the compound to precipitate it, or re-extract into an organic solvent after pH adjustment.
-
To isolate the product from the organic layer , simply wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.
-
-
Purity Check: Confirm the chemical and enantiomeric purity of the final product using appropriate analytical techniques (e.g., NMR, Chiral HPLC).
References
- Troubleshooting diastereomeric salt crystallization for chiral resolution - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJYedsxwa_CJUMgAreOGX-rUeapZEanxobXzz4PHRcnDoE9wo9k8fbGo9_32yP2sHGOfHMQntuJ9LXAVAAahsMnFi2bDKhjQK9BSxJlJN7NHbc3PnwBbMZZPJgUg5vVcjzOLy4ogswCQoG-4u2wutC-FiI2ajeqOvOYtBusFYi-5pzrJ7_CXcP3zeJ_Rjeh22TS-5nMOs_BOblCtl15ni-Wq0Tju2e]
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- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Minimizing solvent effects in the chiral separation of amines
Topic: Minimizing Solvent Effects in the Chiral Separation of Amines Role: Senior Application Scientist Status: Online
Mission Statement
Welcome to the Advanced Chiral Applications Support Center. You are likely here because your amine separation is suffering from peak tailing, splitting, or inconsistent resolution. In chiral chromatography, "solvent effects" are twofold:
-
Physical: The disruption of peak shape caused by the sample diluent (injection solvent).[1][2]
-
Chemical: The thermodynamic alteration of chiral recognition by the mobile phase components.
This guide provides self-validating protocols to isolate and eliminate these variables.
Module 1: The "Strong Solvent" Effect (Injection Mismatch)
Symptom: Your peaks are splitting, fronting, or broadening, even on a new column. Diagnosis: The solvent used to dissolve your sample is "stronger" (higher elution power) than your mobile phase.[1][2] This causes "viscous fingering" and local analyte migration before the band reaches the column equilibrium.
Troubleshooting Q&A
Q: I dissolved my amine in 100% Methanol because it’s not soluble in Hexane. Why is my peak splitting? A: In Normal Phase (NP) chiral modes (e.g., Hexane/EtOH), Methanol is a very strong solvent. When a plug of MeOH hits the column, it acts as a momentary "super-mobile phase," carrying the analyte faster than the surrounding equilibrium. This causes the band to distort.[2]
Q: How do I confirm this is a solvent effect and not a column void? A: Perform the Diluent Validation Protocol :
-
Inject your standard sample (in 100% MeOH).
-
Inject the same mass but dissolved in the Mobile Phase (e.g., 90:10 Hexane:EtOH).
-
Result: If the Mobile Phase injection is sharp and the MeOH injection is split, it is a solvent mismatch. If both are split, your column likely has a void.
Protocol: The "Sandwich" Injection Technique
If your sample must remain in a strong solvent due to solubility, use this autosampler technique to buffer the mismatch:
-
Air Gap: 1 µL
-
Weak Solvent Plug: 5 µL (e.g., 100% Hexane)
-
Sample: X µL (Strong solvent)
-
Weak Solvent Plug: 5 µL (e.g., 100% Hexane)
Note: This pre-dilutes the sample at the head of the column.
Module 2: Mobile Phase Optimization (Thermodynamic Selectivity)
Symptom: You have separation, but resolution (
Technical Insight: The Alcohol Switch
Polysaccharide columns (Amylose/Cellulose) rely on hydrogen bonding and steric fit.
-
Isopropanol (IPA): Bulky. Often provides higher retention but can block deep chiral cavities.
-
Ethanol (EtOH) / Methanol (MeOH): Slimmer. Can penetrate deeper into the chiral stationary phase (CSP), often altering selectivity completely.
Data: Impact of Alcohol Type on Selectivity
| Analyte Type | Primary Solvent | Modifier Recommendation | Why? |
| Bulky Amine | Hexane | 2-Propanol (IPA) | Slower mass transfer; IPA stabilizes the open conformation of the CSP. |
| Planar Amine | Hexane | Ethanol or MeOH | Smaller alcohols allow the planar molecule to fit into tight chiral grooves. |
| Polar Amine | Acetonitrile | Methanol | Used in "Polar Organic Mode" (PO) to maximize solubility and H-bonding. |
Critical Warning: Immobilized vs. Coated Phases
-
Coated Columns (e.g., AD, OD): NEVER use "forbidden" solvents (THF, DCM, Chloroform, Ethyl Acetate). They will strip the polymer and destroy the column.
-
Immobilized Columns (e.g., IA, IB, IC): You can use these solvents.
-
Tip: Adding 10% DCM or THF to the mobile phase on an Immobilized column can drastically improve amine solubility and alter the helical pitch of the polymer, creating new separation selectivity.
-
Module 3: Additive Strategy (Chemical State Control)
Symptom: Severe peak tailing (
The "Memory Effect" Protocol
Q: Can I switch between acidic and basic additives on the same column? A: NO.
-
Rule: Once a column sees a basic additive (DEA, TEA), it is forever a "Basic Column."
-
Mechanism: Amines adsorb strongly to the silica matrix. Even after flushing, a "memory" of the base remains, which will drift retention times for neutral or acidic compounds later.
-
Best Practice: Label your columns: "Column A (Basic)" and "Column B (Neutral/Acidic)."
Additive Decision Matrix
| Analyte Functional Group | Recommended Additive | Concentration (v/v) | Mechanism |
| Primary/Secondary Amine | Diethylamine (DEA) | 0.1% | Masks silanols; competes for non-specific binding sites. |
| Tertiary Amine | Triethylamine (TEA) | 0.1% | Higher steric bulk; effective for bulky analytes. |
| Difficult Separation | Ethylenediamine (EDA) | 0.1% - 0.5% | Bidentate amine. Often improves resolution where DEA fails, but requires alcohol presence (miscibility).[3] |
| Amphoteric (Zwitterion) | TFA (or equivalent acid) | 0.1% | Protonates the amine fully; runs in acidic mode (requires dedicated acidic column). |
Visual Troubleshooting Workflows
Figure 1: Diagnosing Peak Distortion (Solvent vs. Column)
Use this logic flow to determine if your issue is the injection solvent or the hardware.
Caption: Logic flow to distinguish between injection solvent effects (fluid dynamics) and hardware failure.
Figure 2: Method Development Workflow for Amines
Follow this path to optimize the chemical environment.
Caption: Step-by-step optimization strategy for chiral amines, prioritizing additive selection before solvent tuning.
FAQ: Rapid Response
Q: Can I use Acetonitrile (ACN) in Normal Phase? A: Yes, but carefully. ACN is immiscible with Hexane without a "bridge" solvent. You must use a mixture like Hexane/EtOH/ACN. ACN often sharpens peaks for polar amines but reduces retention.
Q: My pressure is fluctuating. Could this be a solvent issue? A: Yes. If you are using viscous alcohols (IPA) in high percentages, or if your sample solvent is precipitating in the mobile phase (e.g., sample in water injected into Hexane), you will clog the frit. Always check miscibility before injection.
Q: Why do you recommend DEA over TEA? A: DEA (Diethylamine) is less sterically hindered than TEA (Triethylamine), allowing it to better cover the silanol sites on the silica surface. However, TEA is sometimes preferred for very bulky analytes.
References
-
Daicel Chiral Technologies. (n.d.).[2][3] Mobile Phase Modifiers & Additives for Immobilized Columns.[3] Retrieved from [Link]
-
Waters Corporation. (2016). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Application Note 720005746EN. Retrieved from [Link]
-
ResearchGate. (2014). Effect on separation of injecting samples in a solvent different from the mobile phase.[1][2][4][5] Retrieved from [Link]
-
Chromatography Online. (2019). Mind the Diluent: Effects of Sample Diluent on Analyte Recovery and Peak Shape. LCGC International. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Effects of Sample Solvents on Peak Shape.[1][2][4] Retrieved from [Link]
Sources
- 1. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
Validation & Comparative
Determining Enantiomeric Excess of (R)-(-)-1-Methyl-3-phenylpropylamine by Chiral GC
Executive Summary & Method Selection
(R)-(-)-1-Methyl-3-phenylpropylamine (also known as Homoamphetamine or 3-phenylbutan-1-amine) is a critical chiral intermediate in the synthesis of cardiovascular drugs (e.g., Labetalol) and various CNS-active agents. Ensuring high enantiomeric excess (ee) is non-negotiable for regulatory compliance and therapeutic efficacy.
While Chiral HPLC is often the default for polar pharmaceuticals, Chiral Gas Chromatography (GC) offers superior resolution (
Method Comparison: Why Chiral GC?
The following decision matrix compares the three primary analytical approaches.
| Feature | Direct Chiral GC (Recommended) | Indirect Chiral GC | Chiral HPLC |
| Separation Mechanism | Chiral Stationary Phase (CSP) + Achiral Derivative | Chiral Derivatization Agent (CDA) + Achiral Column | Chiral Stationary Phase (CSP) |
| Resolution ( | High (>2.0) | Moderate to High | Moderate |
| Sample Prep | Simple Derivatization (TFA) | Complex Derivatization | Minimal (Dilute & Shoot) |
| Cost per Run | Low (Gas/consumables) | Medium (Expensive reagents) | High (Solvents) |
| Best For | Routine QC, High Throughput | Labs without Chiral Columns | Thermally unstable analogs |
Decision Logic for Method Selection
The following diagram illustrates the logical pathway for selecting the optimal method based on laboratory resources and sample constraints.
Figure 1: Decision tree for selecting the appropriate analytical technique for chiral amines.
Core Protocol: Direct Chiral GC (The "Gold Standard")
This protocol utilizes a
Materials & Equipment[1][2]
-
Analyte: this compound (and Racemic standard for method development).
-
Derivatization Reagent: Trifluoroacetic Anhydride (TFAA) (Sigma-Aldrich).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Base: Triethylamine (TEA) (Optional, to scavenge acid).
-
Column: Astec® CHIRALDEX™ G-TA (30 m × 0.25 mm × 0.12 µm).[1]
-
Why G-TA? The "G" stands for
-cyclodextrin, which has a larger cavity size ideal for the phenylpropyl moiety. The "TA" indicates trifluoroacetyl derivatization of the cyclodextrin, creating a dipole-dipole interaction mechanism that specifically recognizes the N-TFA analyte derivative [1].
-
Derivatization Workflow
Safety Warning: TFAA is corrosive and moisture-sensitive. Perform all steps in a fume hood.
-
Preparation: Dissolve 10 mg of the sample in 1.0 mL of Dichloromethane (DCM).
-
Reaction: Add 50 µL of TFAA. (Optional: Add 50 µL TEA to neutralize H+).
-
Incubation: Cap the vial and incubate at 60°C for 15 minutes .
-
Evaporation: Evaporate the solvent and excess reagent under a gentle stream of nitrogen to dryness.
-
Reconstitution: Redissolve the residue in 1.0 mL of DCM.
-
Validation: Inject 1 µL into the GC.
Figure 2: Step-by-step derivatization workflow for N-TFA derivative formation.
GC Instrument Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization of the derivative. |
| Split Ratio | 50:1 to 100:1 | Prevents column overload; cyclodextrin phases have low capacity. |
| Carrier Gas | Helium @ 30 cm/sec | Optimal linear velocity for resolution. |
| Oven Program | Isothermal 130°C | Cyclodextrin separation is often best under isothermal conditions to maintain constant inclusion kinetics [2]. |
| Detector | FID @ 250°C | Standard detection for carbon-rich compounds. |
Data Analysis & Validation
Calculating Enantiomeric Excess (ee)
The enantiomeric excess is calculated using the area normalization method.
Self-Validating Step: Always run a racemic standard (50:50 mix) before your samples.
-
Pass Criteria: The racemate must show two peaks with an area ratio of
. -
Fail Criteria: If the ratio is skewed, check for split discrimination in the inlet or incomplete derivatization.
Performance Metrics (Expected)
-
Retention Times: ~15-20 mins (dependent on flow).
-
Alpha (
): > 1.05 (Separation Factor). -
Resolution (
): > 1.5 (Baseline separation). -
Tailing Factor (
): < 1.2 (Indicates successful derivatization; underivatized amines often show ).
Alternative: Indirect Chiral GC
If a CHIRALDEX G-TA column is unavailable, you can use a standard non-polar column (e.g., DB-5 or HP-5) by using a Chiral Derivatizing Agent (CDA) .
-
Reagent: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC).
-
Mechanism: Reacts with the amine enantiomers to form two diastereomers (S-R and S-S).
-
Separation: Diastereomers have different physical properties (boiling points) and can be separated on achiral phases.
-
Pros: Uses standard columns.
-
Cons: Reagent is expensive; kinetic resolution (one enantiomer reacting faster) can skew results [3].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Incomplete derivatization | Ensure reagents are fresh; increase reaction time; check for moisture in sample. |
| Low Sensitivity | Split ratio too high | Decrease split ratio to 20:1; ensure inlet liner is clean. |
| Baseline Drift | Column Bleed | Cyclodextrin columns have lower max temps (usually <220°C). Ensure oven is within limits. |
| No Separation | Wrong Column Phase |
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Retrieved from [Link]
-
Tao, Q. F., & Zeng, S. (2002).[2] Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113.[2] Retrieved from [Link]
Sources
- 1. GCによる1-メチル-3-フェニルプロピルアミン (4-フェニル-2-ブチルアミン)エナンチオマー(N-TFA 誘導体)の分析、Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 2. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Asymmetric Synthesis vs. Chiral Resolution for Enantiopure Amines
Executive Summary
The Strategic Divergence in Chiral Amine Production
For drug development professionals, the choice between Asymmetric Synthesis and Chiral Resolution is rarely a simple preference—it is a strategic decision dictated by the stage of development, cost of goods (COGS), and regulatory requirements for enantiomeric purity.
-
Chiral Resolution remains the industrial workhorse for early-phase speed and robustness, offering a low-tech barrier to entry but suffering from a theoretical 50% yield cap (unless recycling is employed).
-
Asymmetric Synthesis (Chemical or Biocatalytic) represents the "ideal" state of atom economy, capable of 100% theoretical yield, but requires significant upfront R&D investment to identify the optimal catalyst-ligand system.
This guide objectively compares these methodologies, supported by experimental protocols and decision-making frameworks.
Part 1: Mechanism & Methodology Deep Dive
Chiral Resolution (Classical & Kinetic)
The Subtractive Approach
Classical resolution relies on thermodynamics.[1] A racemic amine reacts with an enantiopure resolving agent (typically a chiral acid like tartaric or mandelic acid) to form two diastereomeric salts.[2] Unlike enantiomers, diastereomers have different physical properties (solubility, boiling point), allowing separation via fractional crystallization.
-
Key Mechanism:
-
The "50% Problem": In a standard resolution, the unwanted enantiomer is waste. To make this economically viable, an additional racemization step is required to recycle the unwanted isomer (Dynamic Kinetic Resolution).
Asymmetric Synthesis (Chemical & Biocatalytic)
The Constructive Approach
This method builds chirality from a prochiral precursor (usually an imine or ketone).[3]
-
Chemical (Asymmetric Hydrogenation - AH): Uses transition metal catalysts (Ir, Rh, Ru) with chiral phosphine ligands (e.g., BINAP, PHOX) to transfer hydrogen to a prochiral imine face-selectively.
-
Biocatalytic (Transaminases): Enzymes (ATAs) transfer an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral ketone with near-perfect stereocontrol.
Part 2: Comparative Performance Metrics
The following data summarizes the trade-offs between the two methodologies based on industrial case studies (e.g., Sitagliptin, Metolachlor).
| Metric | Chiral Resolution (Classical) | Asymmetric Synthesis (Ir-Catalyzed AH) | Biocatalysis (Transaminase) |
| Theoretical Yield | 50% (100% with recycling) | 100% | 100% |
| Atom Economy | Low (requires stoichiometric resolving agent) | High (catalytic, H₂ is the reagent) | High (enzymes are renewable) |
| Enantiomeric Excess (ee) | >99% (often requires recrystallization) | 90–99% (highly ligand dependent) | >99% (often perfect selectivity) |
| Development Time | Short (days/weeks for salt screening) | Long (months for ligand screening) | Medium (enzyme panel screening) |
| Scalability | Linear (simple reactor volume increase) | Complex (H₂ pressure safety, catalyst cost) | Good (fermentation volume) |
| Cost Driver | Resolving agent & solvent volumes | Precious metal (Ir/Rh) & Ligand IP | Enzyme engineering & cofactor recycling |
Part 3: Experimental Protocols
Protocol A: Classical Resolution of a Racemic Amine (Tartaric Acid Method)
Target: Isolation of (S)-1-Phenylethylamine from racemate.
Scientific Rationale: This protocol uses (L)-(+)-Tartaric acid . The formation of the diastereomeric salt relies on the solubility difference in methanol/water. The less soluble salt precipitates, driving the equilibrium.
Step-by-Step Workflow:
-
Stoichiometry Calculation: Measure 0.1 mol of racemic amine. Use 0.1 mol (1.0 equiv) of (L)-(+)-Tartaric acid.
-
Note: Using 0.5 equiv (the "Pope-Peachey" method) can sometimes improve efficiency but requires precise control.
-
-
Salt Formation: Dissolve tartaric acid in Methanol (100 mL) at 60°C. Slowly add the racemic amine dropwise.
-
Observation: An exothermic reaction will occur; maintain temperature <65°C to prevent boiling.
-
-
Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.
-
Critical Step: Do not shock-cool. Rapid cooling traps the unwanted diastereomer (occlusion), lowering optical purity.
-
-
Filtration: Filter the white crystals. Wash with cold methanol (0°C).
-
Liberation: Suspend the salt in water and treat with 2M NaOH until pH > 12. Extract the free amine with Dichloromethane (DCM).
-
Validation: Dry organic layer (
), evaporate, and measure optical rotation .-
Target:
ee after one recrystallization.[1]
-
Protocol B: Asymmetric Hydrogenation of an Imine (Iridium-Catalyzed)
Target: Synthesis of Chiral Sultam/Amine via Iridium-PHOX catalyst.
Scientific Rationale: Iridium complexes with N,P-ligands are superior for imine reduction because they resist deactivation by the basic nitrogen product.
Step-by-Step Workflow:
-
Catalyst Preparation: In a glovebox (argon atmosphere), mix
(1.0 mol%) and Chiral PHOX Ligand (2.2 mol%) in dry DCM. Stir for 30 min.-
Indicator: Solution color change from yellow to deep orange/red indicates active complex formation.
-
-
Substrate Addition: Add the prochiral imine substrate (1.0 equiv) to the catalyst solution.
-
Hydrogenation: Transfer to a high-pressure steel autoclave. Purge 3x with
. Pressurize to 50 bar (725 psi).-
Safety: Ensure autoclave is rated for >100 bar.
-
-
Reaction: Stir at room temperature for 12–24 hours.
-
Workup: Vent
carefully. Concentrate the solvent. -
Purification: Pass through a short silica plug to remove the metal catalyst.
-
Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
Part 4: Decision Matrix & Visualizations
Workflow Comparison: Resolution vs. Synthesis
The following diagram illustrates the logical flow and atom economy divergence between the two methods.
Figure 1: Comparative workflow showing the atom economy gap. Resolution splits the material (50% max), while Synthesis converts the precursor entirely (100% max).
Decision Tree: Selecting the Right Method
Figure 2: Strategic Decision Matrix for process chemists.
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews (ACS). [Link]
-
Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium. Organic Process Research & Development. [Link]
-
Amine Transaminases in Biocatalytic Amine Synthesis. Diva Portal. [Link]
-
Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. ACS Catalysis. [Link]
Sources
Efficacy comparison of (R)- vs (S)-1-Methyl-3-phenylpropylamine derivatives
This guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 1-Methyl-3-phenylpropylamine (Homoamphetamine), synthesizing pharmacological data, metabolic pathways, and experimental protocols.
Executive Summary & Chemical Identity
1-Methyl-3-phenylpropylamine (also known as Homoamphetamine , 3-amino-1-phenylbutane , or 4-phenylbutan-2-amine ) is a chiral phenylalkylamine structurally homologous to amphetamine. It differs from amphetamine by the insertion of a single methylene (-CH₂-) group in the alkyl side chain.
While often encountered as a metabolite of Labetalol (an
Critical Distinction: Do not confuse this branched amine with its linear isomer, N-methyl-3-phenylpropylamine (Fluoxetine Impurity B), which lacks the chiral center at the
Stereochemical Nomenclature
-
(S)-(+)-1-Methyl-3-phenylpropylamine: The eutomer (more active isomer) regarding pressor and sympathomimetic effects.
-
(R)-(-)-1-Methyl-3-phenylpropylamine: The distomer (less active isomer).
Pharmacological Profile: (R)- vs (S)-Enantiomers
The efficacy of 1-Methyl-3-phenylpropylamine is governed by its stereospecific interaction with monoamine transporters, primarily the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).
Mechanism of Action: Monoamine Releasing Agent (MRA)
Like amphetamine, this molecule acts as a substrate for monoamine transporters. It enters the presynaptic neuron and triggers the reverse transport of neurotransmitters (efflux) via VMAT2 disruption and TAAR1 activation.
Comparative Efficacy Table
| Feature | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer | Mechanistic Insight |
| Primary Target | NET (High Affinity) | NET (Low Affinity) | The (S)-configuration aligns optimally with the orthosteric binding site of NET, facilitating translocation. |
| Secondary Target | DAT (Moderate/Low) | DAT (Negligible) | Extension of the alkyl chain by one carbon (homologation) reduces DAT affinity by ~7-10 fold compared to amphetamine. |
| Pressor Effect | Potent | Weak | Sympathomimetic activity (vasoconstriction) is driven by peripheral NE release, favoring the (S)-isomer. |
| CNS Stimulation | Mild | Minimal | Reduced lipophilicity-to-transport ratio limits blood-brain barrier penetration relative to amphetamine. |
| Metabolic Origin | Metabolite of (R,R)-Labetalol | Metabolite of (S,R)-Labetalol | *Labetalol is a mixture of 4 isomers; oxidative deamination yields specific amine enantiomers. |
Note on Potency: Studies indicate the (S)-enantiomer is approximately 3-5 times more potent than the (R)-enantiomer in eliciting sympathomimetic responses, mirroring the stereoselectivity seen in dextroamphetamine vs. levoamphetamine.
Signaling & Metabolic Pathways (Visualized)
Figure 1: Pharmacological Mechanism (NDRA Activity)
This diagram illustrates the pathway by which the (S)-isomer induces neurotransmitter efflux.
Caption: The (S)-enantiomer acts as a substrate for NET, entering the neuron to disrupt VMAT2, causing cytosolic accumulation of Norepinephrine (NE) and subsequent reverse transport into the synapse.
Figure 2: Metabolic Origin from Labetalol
1-Methyl-3-phenylpropylamine is a key oxidative metabolite of the antihypertensive drug Labetalol.
Caption: Labetalol undergoes oxidative N-dealkylation to yield 1-Methyl-3-phenylpropylamine, which can interfere with amphetamine immunoassays due to structural similarity.
Experimental Protocols
Protocol A: Enantioselective Synthesis of (S)-1-Methyl-3-phenylpropylamine
Objective: To synthesize high-purity (S)-enantiomer for efficacy testing using a biocatalytic transaminase cascade.
Reagents:
-
Substrate: 4-Phenyl-2-butanone (Benzylacetone).
-
Enzyme:
-Transaminase (e.g., Chromobacterium violaceum - CviTA). -
Amine Donor: L-Alanine (20 equivalents).
-
Co-factor: PLP (Pyridoxal-5'-phosphate), 1 mM.
-
By-product Removal: Pyruvate Decarboxylase (PDC) (to shift equilibrium).[1]
Workflow:
-
Preparation: Dissolve 50 mM 4-Phenyl-2-butanone in phosphate buffer (100 mM, pH 7.5) containing 10% DMSO.
-
Reaction: Add CviTA (5 U/mL), PDC (2 U/mL), PLP (1 mM), and L-Alanine (1 M).
-
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Extraction: Basify to pH 12 with 1M NaOH. Extract 3x with Ethyl Acetate.
-
Purification: Dry organic layer over MgSO₄. Isolate via flash chromatography (DCM:MeOH:NH₃).
-
Validation: Determine Enantiomeric Excess (ee) via Chiral GC (Column: Chiraldex G-TA). Target ee > 98% (S).
Protocol B: Competitive Radioligand Binding Assay (NET)
Objective: Determine
-
Tissue Preparation: Rat frontal cortex homogenates (rich in NET).
-
Radioligand: [³H]Nisoxetine (Selective NET inhibitor, 1 nM final conc).
-
Incubation:
-
Mix tissue homogenate (200 µg protein) with [³H]Nisoxetine.
-
Add test compounds ((R)- and (S)-isomers) at concentrations ranging from
to M. -
Incubate at 4°C for 60 minutes (to minimize uptake and focus on binding).
-
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% PEI. Wash 3x with ice-cold Tris buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation:
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
References
-
Forensic Chemistry of Substance Misuse. (2022). Amphetamine and Homoamphetamine Pharmacology. Retrieved from .
-
Alcover, N., et al. (2025). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. ResearchGate. Retrieved from .
-
PubChem Compound Summary. (2025). 1-Methyl-3-phenylpropylamine (CID 31160). National Center for Biotechnology Information. Retrieved from .
-
Gilbert, R. B., et al. (1995). A labetalol metabolite with analytical characteristics resembling amphetamines. Journal of Analytical Toxicology, 19(2), 84-86. Retrieved from .
-
ChemicalBook. (2025).[1] (S)-(+)-1-Methyl-3-phenylpropylamine Properties. Retrieved from .
Sources
Cross-Validation of HPLC and GC Methods for Chiral Purity Analysis
A Comparative Technical Guide for Senior Scientists and Method Developers
Introduction: The Orthogonal Imperative
In modern drug development, the determination of enantiomeric purity is not merely a compliance checkbox; it is a safety imperative. With regulatory bodies like the FDA and EMA enforcing stringent guidelines (ICH Q6A) on chiral specifications, the risk of "hidden" impurities co-eluting with the main enantiomer is a critical concern.
While High-Performance Liquid Chromatography (HPLC) remains the gold standard for chiral analysis, Gas Chromatography (GC) offers a distinct, complementary separation mechanism. Cross-validation —the rigorous statistical comparison of results from these two orthogonal techniques—provides the highest level of assurance regarding the accuracy of enantiomeric excess (ee) values.
This guide outlines the technical rationale, experimental protocols, and statistical frameworks necessary to implement a robust cross-validation strategy between chiral HPLC and GC methods.
Technical Comparison: Mechanisms & Suitability[1][2][3]
To design an effective cross-validation study, one must first understand the fundamental differences in how these techniques discriminate between enantiomers.
Table 1: Comparative Technical Matrix
| Feature | Chiral HPLC (High-Performance Liquid Chromatography) | Chiral GC (Gas Chromatography) |
| Separation Phase | Liquid-Solid (Solute-CSP interaction) | Gas-Solid/Liquid (Volatility + CSP interaction) |
| Primary CSP Types | Polysaccharide derivatives (Amylose/Cellulose carbamates), Macrocyclic Antibiotics, Pirkle-type. | Cyclodextrin derivatives ( |
| Thermodynamics | Enthalpy and Entropy driven ( | Volatility driven.[1] Temperature programming is the primary variable. |
| Analyte Constraints | Must be soluble. Suitable for non-volatiles, polar, and thermally unstable compounds. | Must be volatile and thermally stable.[2] Often requires derivatization (e.g., trifluoroacetylation) to improve volatility. |
| Detection | UV/Vis, Fluorescence, CD, MS, RI. | FID (Universal carbon detector), MS, ECD. |
| Major Risk | Co-elution of chemical impurities with enantiomers due to complex mobile phase interactions. | Racemization during thermal stress or derivatization; Kinetic resolution effects. |
The Argument for Orthogonality
The power of cross-validation lies in orthogonality .
-
HPLC separates based on solvophobic interactions, hydrogen bonding, and steric inclusion in the liquid phase.
-
GC separates based on vapor pressure and inclusion complexation in the gas phase.
If an impurity co-elutes with the (S)-enantiomer in HPLC, it is statistically improbable that it will also co-elute in GC, given the vastly different separation physics.
Experimental Protocols
The following workflows describe how to generate the data required for cross-validation.
Diagram 1: Method Selection & Validation Logic
Caption: Decision logic for selecting and cross-validating chiral methods. Note the critical derivatization step in GC which introduces a process variable absent in HPLC.
Protocol A: Chiral HPLC Method Development (The Reference Method)
-
Objective: Establish a baseline separation with Resolution (
) > 2.0. -
Step 1: Column Screening. Screen the analyte against the "Magic Four" polysaccharide columns (AD, OD, IA, IB types) using a standard Normal Phase mobile phase (e.g., n-Hexane:Isopropanol 90:10).
-
Step 2: Mode Switching. If solubility is an issue, switch to Polar Organic Mode (100% Acetonitrile or Methanol with 0.1% DEA/TFA) or Reverse Phase (Buffer:Acetonitrile).
-
Step 3: Optimization. Adjust flow rate and temperature to maximize peak efficiency (
). -
Step 4: System Suitability. Verify tailing factor (
) and repeatability ( ).
Protocol B: Chiral GC Method Development (The Orthogonal Check)
-
Objective: Achieve separation without thermal degradation.
-
Step 1: Volatility Assessment. If the boiling point is >300°C or the molecule contains polar H-bond donors (-OH, -NH, -COOH), derivatization is mandatory.
-
Reagent: Trifluoroacetic anhydride (TFAA) or MSTFA.
-
Process: Incubate sample with reagent at 60°C for 30 min. Evaporate excess reagent and reconstitute in heptane.
-
-
Step 2: Column Selection. Use a
-cyclodextrin column (e.g., Rt-bDEXsm or equivalent). -
Step 3: Temperature Programming. Start with a low initial temperature (e.g., 50°C) and ramp slowly (2°C/min) through the expected elution range to maximize the interaction time with the chiral selector.
Protocol C: The Cross-Validation Experiment
This is the core comparative study. Do not simply run one sample. You must validate across the range.
-
Sample Set Preparation:
-
Linearity Set: Prepare mixtures of enantiomers at ratios of 50:50, 90:10, 95:5, 99:1, and 99.9:0.1.
-
Impurity Spike: Spike the sample with known process impurities (non-chiral) to test specificity.
-
Stressed Sample: Subject the analyte to heat/light to generate degradation products.
-
-
Execution: Analyze the same vials (or aliquots from the same stock) on both HPLC and GC systems on the same day.
-
Data Collection: Record the Area % of the minor enantiomer (impurity) and the calculated % ee.
Data Analysis & Interpretation
Quantitative Comparison
Present your cross-validation data in a side-by-side format.
Table 2: Hypothetical Cross-Validation Data Set
| Sample ID | HPLC Result (% Impurity) | GC Result (% Impurity) | Difference ( | Interpretation |
| Lin-Level 1 | 49.8% | 50.1% | +0.3% | Excellent agreement (Racemate). |
| Lin-Level 2 | 1.05% | 1.02% | -0.03% | High accuracy at specification limit. |
| Lin-Level 3 | 0.12% | < LOD | N/A | GC sensitivity limitation (LOD issue). |
| Spike-A | 0.55% | 0.54% | -0.01% | Both methods specific against Spike A. |
| Stress-Heat | 0.85% | 0.45% | -0.40% | DISCORDANCE. Potential co-elution in HPLC or thermal degradation in GC. |
Statistical Framework
To scientifically validate the correlation, apply the following tests:
-
Paired t-test: Determine if there is a statistically significant bias between the two methods at the 95% confidence interval.
-
Bland-Altman Plot: Plot the Difference (HPLC - GC) vs. the Average ((HPLC + GC)/2).
-
Acceptance Criteria: 95% of data points must fall within
of the mean difference. -
Bias Check: If the mean difference is non-zero, one method is consistently over/under-estimating.
-
-
F-test: Compare the variances (precision) of the two methods. GC often has higher precision (lower RSD) due to the lack of mobile phase mixing noise, provided the injection is robust.
Diagram 2: Cross-Validation Workflow & Troubleshooting
Caption: Workflow for executing the cross-validation and handling discordant results.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Subramanian, G. (2020). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]
-
Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]
-
Scribner, M. E., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Restek Corporation. (2022). A Guide to the Analysis of Chiral Compounds by GC. Technical Guide. [Link]
Sources
Technical Comparison Guide: Stereochemical Inversion of (R)-1-Methyl-3-phenylpropylamine to the (S)-Enantiomer
Executive Summary
The stereoselective synthesis of (S)-1-Methyl-3-phenylpropylamine (also known as (S)-4-phenylbutan-2-amine) is a critical step in the manufacturing of active pharmaceutical ingredients (APIs) such as Silodosin (an
Direct inversion of primary amines is chemically challenging due to the poor leaving group ability of the amino group (
This guide evaluates three distinct protocols for this transformation:
-
Direct Nucleophilic Substitution (
): Activation via Disulfonimides. -
Chemo-Enzymatic Inversion: Oxidation-Transamination sequences.
-
Indirect Inversion: Racemization-Resolution Recycling loops.
Comparative Analysis of Methods
The following table summarizes the performance metrics for converting (R)-1-Methyl-3-phenylpropylamine to its (S)-enantiomer.
| Feature | Method A: Disulfonimide Activation | Method B: Chemo-Enzymatic | Method C: Racemization-Resolution |
| Mechanism | Oxidation | Thermodynamic Equilibration | |
| Inversion Efficiency | High (>95% ee with optimization) | Excellent (>99% ee) | Moderate (Yield limited by resolution max 50% per pass) |
| Step Count | 3 Steps (Activation, Substitution, Reduction) | 2 Steps (Oxidation, Transamination) | Continuous Loop |
| Scalability | Low to Medium (Reagent cost) | High (Green Chemistry) | High (Industrial Standard) |
| Key Reagents | Sulfonyl chlorides, Sodium Azide ( | Amine Oxidase/Laccase, | Radical initiator or Schiff Base catalyst |
| Best For | High-value, small-scale purity | Green manufacturing | Bulk commodity recycling |
Protocol A: Direct Chemical Inversion via Disulfonimide Activation
Theory & Causality:
Primary amines cannot undergo direct
Workflow Diagram (Method A)
Figure 1: The Disulfonimide Activation Pathway for Amine Inversion.
Experimental Protocol
Step 1: Activation (Disulfonimide Formation)
-
Dissolve (R)-1-Methyl-3-phenylpropylamine (1.0 eq) in anhydrous DCM.
-
Add Triethylamine (2.5 eq) and cool to 0°C.
-
Slowly add 1,2-benzenedisulfonyl chloride (1.1 eq). Note: This reagent forms a cyclic imide, which is superior to bis-tosylates for leaving group ability.
-
Stir at RT for 4-6 hours. Wash with 1M HCl, dry over
, and concentrate.
Step 2: Nucleophilic Displacement (
-
Dissolve the isolated disulfonimide in DMF (0.1 M).
-
Add Sodium Azide (
) (2.0 eq). Safety Warning: Azides are shock-sensitive. Use a blast shield. -
Heat to 60-80°C for 12 hours. The azide attacks the chiral carbon, displacing the disulfonimide anion and inverting the center from (R) to (S).
-
Workup: Dilute with water, extract with Ethyl Acetate. The product is the (S)-Azide.
Step 3: Reduction to Amine
-
Dissolve (S)-Azide in Ethanol.
-
Add 10% Pd/C catalyst (10 wt%).
-
Hydrogenate at 1 atm
(balloon) for 3 hours. -
Filter catalyst and concentrate to yield (S)-1-Methyl-3-phenylpropylamine .
Protocol B: Chemo-Enzymatic Inversion (The "Reset" Route)
Theory & Causality: Instead of forcing a chemical inversion, this method destroys the chiral center to create a planar ketone (4-phenyl-2-butanone) and then re-establishes the chirality using a highly selective enzyme. This is often more efficient than chemical inversion because it avoids hazardous azides and achieves higher enantiomeric excess (ee).
Workflow Diagram (Method B)
Figure 2: Chemo-Enzymatic Inversion via Prochiral Ketone.
Experimental Protocol
Step 1: Oxidative Deamination
-
Chemical approach:[1][2][3][4][5][6][7][8][9] Oxidize the amine using IF5 or TPAP/NMO to the ketone.
-
Biocatalytic approach:[1] Use an Amine Oxidase (e.g., from Aspergillus niger) in phosphate buffer (pH 7.5) with catalase to scavenge
. -
Product: 4-phenyl-2-butanone.
Step 2: Asymmetric Transamination
-
Reaction Mix:
-
Substrate: 4-phenyl-2-butanone (50 mM).
-
Enzyme: (S)-selective
-Transaminase (e.g., ATA-113 or Vibrio fluvialis ATA). -
Amine Donor: Isopropylamine (1M) or L-Alanine (with LDH/GDH recycling system).
-
Cofactor: PLP (Pyridoxal-5'-phosphate, 1 mM).
-
Buffer: KPi buffer pH 7.5, DMSO (5-10% v/v) for solubility.
-
-
Incubation: Shake at 30°C for 24 hours.
-
Workup: Acidify to pH 2, wash with MTBE (removes ketone), basify to pH 12, extract with MTBE to isolate pure (S)-amine .
Protocol C: Indirect Inversion via Racemization (Industrial Recycling)
Theory & Causality: In large-scale production, it is often cheaper to resolve a racemate and recycle the unwanted isomer. "Inversion" here is achieved by racemizing the (R)-isomer back to a 50:50 mixture and re-resolving. Over multiple cycles, the theoretical yield approaches 100% conversion to (S).
Workflow Diagram (Method C)
Figure 3: The Industrial Racemization-Resolution Loop.
Experimental Protocol
-
Resolution: Treat the amine mixture with a chiral acid (e.g., N-Acetyl-L-Leucine or (S)-Mandelic Acid ) in Ethanol. The (S)-amine salt crystallizes out.[8][10]
-
Isolation: Filter the solid (S)-salt.
-
Racemization of Mother Liquor:
-
Take the filtrate (enriched in (R)-amine).
-
Add a catalytic amount of an aromatic ketone (e.g., 2-acetonaphthone) and a base (KOtBu).
-
Heat to reflux in Toluene. The formation of a transient imine allows proton abstraction at the chiral center, equilibrating the mixture back to Racemate (R:S = 50:50).
-
-
Recycle: Feed this "reset" mixture back into Step 1.
References
-
Seljestokken, B., & Fiksdahl, A. (2010).[4] Synthesis of (S)-1-Methyl-3-phenylpropylamine by Inversion of Amines. ChemInform.
-
BenchChem Technical Guides. (2025). A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. (Provides context on resolution agents for this class of amines).
-
Vertex AI Search. (2026). Patent EP0396596A1: Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine. (Details the resolution and racemization recycling strategy).
-
Maithili Life Sciences. (2025). Dapoxetine HCl API & Intermediates. (Contextualizes the industrial relevance of the (S)-isomer).
Sources
- 1. 1-Methyl-3-phenylpropylamine|CAS 22374-89-6|RUO [benchchem.com]
- 2. WO2016008285A1 - Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization - Google Patents [patents.google.com]
- 3. The preparation method of dapoxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dapoxetine intermediate,82769-76-4,Dapoxetine intermediate suppliers,Dapoxetine intermediate manufacturer [afmpharm.com]
- 10. EP0396596A1 - Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine - Google Patents [patents.google.com]
Biological Activity and Synthetic Utility of (R)-MPPA: A Comparative Technical Guide
Topic: Biological Activity of (R)-MPPA vs Other Antihypertensive Precursors Content Type: Publish Comparison Guide
Executive Summary
(R)-MPPA ((R)-1-methyl-3-phenylpropylamine , also known as (R)-2-amino-4-phenylbutane) is a critical chiral building block in the synthesis of Dilevalol , a potent antihypertensive agent.[1] While often overshadowed by its racemic counterpart (used to synthesize Labetalol ), (R)-MPPA represents a shift towards enantiomerically pure therapeutics that maximize receptor selectivity while minimizing metabolic load.
This guide objectively compares (R)-MPPA against its racemic and (S)-isomeric alternatives, focusing on the biological activity of the resulting active pharmaceutical ingredients (APIs). We analyze the structural basis for its enhanced
Scientific Foundation: The Chiral Advantage
The pharmacological value of (R)-MPPA lies in its ability to generate the (R,R)-stereoisomer of Labetalol, known as Dilevalol.[2] Labetalol is a mixture of four stereoisomers, each with distinct receptor affinities. By using (R)-MPPA, researchers isolate the specific vasodilatory and beta-blocking properties required for targeted therapy.
Mechanism of Action: The Isomer Effect
The efficacy of the final drug depends entirely on the chirality of the amine precursor ((R)-MPPA vs (S)-MPPA) and the alcohol center.
-
(R)-MPPA derived (Dilevalol): Exhibits potent non-selective
-blockade and partial -agonism, leading to vasodilation.[2] -
(S)-MPPA derived: Leads to isomers (e.g., the S,R-isomer) that are predominantly
-blockers or pharmacologically inert (S,S-isomer). -
Racemic Precursor: Produces Labetalol, a "hybrid" blocker. While effective, the racemic mixture dilutes the potent
-blocking activity of the (R,R)-isomer with the -blocking activity of the (S,R)-isomer and the inactive bulk of the other two forms.
Comparative Biological Activity[2][3][4]
The following data highlights the superior specificity of the (R)-MPPA derived API (Dilevalol) compared to the racemic mixture (Labetalol) and other isomers.
Table 1: Receptor Affinity and Potency Profile
| Feature | (R)-MPPA Derived (Dilevalol) | Racemic Precursor Derived (Labetalol) | (S)-MPPA Derived (Other Isomers) |
| Primary Mechanism | Potent | Balanced | |
| 4x potency of Labetalol | Moderate (diluted by inactive isomers) | Negligible | |
| 7x potency of Labetalol | Weak | Negligible | |
| Weak / Negligible | Potent (due to S,R isomer content) | High (S,R isomer) | |
| Hemodynamic Effect | Vasodilation via | Vasodilation via | Vasoconstriction inhibition |
| Metabolic Load | Lower (Single active isomer) | Higher (Metabolism of 4 isomers required) | N/A |
Key Insight: The use of (R)-MPPA eliminates the "isomeric ballast" of the inactive (S,S) and (R,S) forms found in Labetalol, allowing for lower dosages and reduced hepatic workload.
Experimental Protocols
Protocol A: Enzymatic Synthesis of (R)-MPPA (Green Chemistry)
Objective: Produce high-purity (R)-MPPA (>99% ee) from benzylacetone using
Reagents:
-
Substrate: 4-phenyl-2-butanone (Benzylacetone)
-
Enzyme: (R)-selective
-transaminase (e.g., from Arthrobacter sp. or engineered Aspergillus) -
Amine Donor: Isopropylamine (1 M)
-
Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Workflow:
-
Preparation: Dissolve benzylacetone (50 mM) in phosphate buffer containing PLP (1 mM) and Isopropylamine (1 M).
-
Initiation: Add lyophilized
-transaminase (10 U/mL). -
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Reaction Monitoring: Aliquot 100 µL, quench with 100 µL acetonitrile, centrifuge. Analyze supernatant via Chiral HPLC (Crownpak CR(+) column, pH 1.5 HClO4).
-
Workup: Basify reaction mixture to pH 12 with 5M NaOH. Extract 3x with Methyl tert-butyl ether (MTBE).
-
Purification: Dry organic layer over
, concentrate in vacuo. Distill to obtain colorless oil.
Validation Criteria:
-
Yield: >85% conversion.
-
Enantiomeric Excess (ee): >99% (R)-isomer.[3]
Protocol B: In Vitro Receptor Binding Assay (Competitive)
Objective: Verify the
Materials:
-
Rat heart membrane preparation (rich in
receptors). -
Radioligand: [3H]-Dihydroalprenolol (DHA).
-
Test Compounds: (R)-MPPA derived Dilevalol, Labetalol (standard).
Workflow:
-
Incubation: Mix membrane prep (50 µg protein) with [3H]-DHA (1 nM) and varying concentrations (
to M) of the test compound. -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and .
Visualizations
Diagram 1: Synthesis & Stereochemical Impact
This diagram illustrates how the choice of precursor determines the final drug's pharmacological identity.
Caption: Stereochemical divergence showing how (R)-MPPA selectively yields the potent vasodilator Dilevalol, whereas racemic routes dilute efficacy with inactive or off-target isomers.
Diagram 2: Pharmacological Profile Comparison
A visual representation of the receptor affinity balance.
Caption: Receptor interaction map. Note the unique Beta-2 agonism (vasodilation) of the (R)-MPPA derivative compared to the Alpha-1 dominant mechanism of the racemic mixture.[2]
References
-
National Center for Biotechnology Information (NCBI). Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity. PubMed. Available at: [Link]
- Google Patents.Process for resolving 2-amino-4-phenyl-butane ((R)-MPPA synthesis). Patent EP0396596A1.
-
Chiralpedia. Dilevalol and Labetalol Stereochemistry. Available at: [Link]
-
British Journal of Pharmacology. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR stereoisomers. Available at: [Link]
Sources
- 1. HUT56050A - Process for resolving 2-amino-4phenyl-butane - Google Patents [patents.google.com]
- 2. Dilevalol – Chiralpedia [chiralpedia.com]
- 3. US10308916B2 - Omega-transaminase mutants with activity improvements toward ketones and methods for producing optically pure amines - Google Patents [patents.google.com]
A Comparative Guide to the Reproducibility of Diastereomeric Salt Crystallization for Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and the synthesis of fine chemicals, the efficient and reliable separation of enantiomers is a critical endeavor. Among the established methods for chiral resolution, diastereomeric salt crystallization remains a cornerstone, valued for its scalability and cost-effectiveness.[1] However, the reproducibility of this seemingly straightforward technique is a significant concern, often posing challenges in process development and manufacturing.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of diastereomeric salt crystallization with alternative chiral resolution technologies. We will delve into the causality behind experimental choices, present self-validating protocols, and offer supporting data to empower researchers to make informed decisions for their specific applications.
The Foundation: Understanding Diastereomeric Salt Crystallization
The principle of diastereomeric salt crystallization hinges on the conversion of a pair of enantiomers, which are chemically and physically identical in an achiral environment, into a pair of diastereomers with distinct physical properties.[2] This is achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomeric salts, having different solubilities in a given solvent system, can then be separated by fractional crystallization.[2] The less soluble diastereomer crystallizes preferentially, leaving the more soluble one in the mother liquor. Subsequently, the resolving agent is removed to yield the desired pure enantiomer.[2]
While elegant in theory, the success and reproducibility of this process are governed by a delicate interplay of thermodynamic and kinetic factors.
Critical Parameters Governing Reproducibility
Achieving a reproducible diastereomeric salt crystallization process necessitates meticulous control over several key parameters. Understanding the scientific principles behind each parameter is crucial for robust process design.
Solvent Selection: The Heart of the Separation
The choice of solvent is arguably the most critical factor influencing the efficiency and reproducibility of the resolution. The ideal solvent system should exhibit a significant difference in the solubility of the two diastereomeric salts while ensuring that both are sufficiently soluble to allow for salt formation and subsequent crystallization.
Causality: The solvent's polarity, hydrogen bonding capability, and steric properties all influence its interaction with the diastereomeric salts. A well-chosen solvent will selectively solvate one diastereomer more effectively than the other, thereby amplifying the intrinsic solubility difference. Ternary phase diagrams, which map the solubility relationships between the two diastereomeric salts and the solvent, are invaluable tools for rational solvent selection and process optimization.[3]
Temperature Profile: A Thermodynamic and Kinetic Lever
Temperature exerts a profound influence on both the solubility of the diastereomeric salts and the kinetics of nucleation and crystal growth. Cooling crystallization is a common strategy where the temperature is gradually lowered to induce supersaturation and crystallization of the less soluble diastereomer.
Causality: The rate of cooling is a critical kinetic parameter. A slow, controlled cooling rate generally promotes the growth of larger, purer crystals by maintaining a low level of supersaturation.[4] Conversely, rapid cooling can lead to spontaneous nucleation of both diastereomers, resulting in poor resolution.[4] A well-designed temperature profile, often determined through solubility curve analysis, is essential for achieving a balance between yield and purity.
The Resolving Agent: Stoichiometry and Purity
The choice and stoichiometry of the chiral resolving agent are fundamental to the success of the resolution. The resolving agent must be enantiomerically pure, chemically stable under the reaction conditions, and readily available at a reasonable cost.
Causality: The stoichiometry of the resolving agent can significantly impact the phase equilibrium of the system.[5] Using a sub-stoichiometric amount of the resolving agent can sometimes be advantageous in kinetically controlled resolutions, while an excess may be necessary in other cases to drive the salt formation to completion. The pKa values of the racemate and the resolving agent should be considered to ensure efficient salt formation.
The Impact of Impurities
The presence of impurities, even in trace amounts, can have a detrimental effect on the reproducibility of the crystallization process. Impurities can inhibit nucleation, alter crystal habit, or be incorporated into the crystal lattice, leading to reduced purity and yield.
Causality: Impurities can act as nucleation inhibitors or promoters, disrupting the controlled formation of the desired diastereomeric salt crystals. They can also adsorb onto specific crystal faces, altering the crystal morphology and potentially leading to the entrapment of the undesired diastereomer. Therefore, using starting materials of high purity is paramount.
A Comparative Analysis of Chiral Resolution Technologies
While diastereomeric salt crystallization is a powerful technique, it is not always the optimal solution. A comprehensive understanding of the available alternatives is essential for selecting the most appropriate method for a given application.
| Feature | Diastereomeric Salt Crystallization | Chiral Chromatography (HPLC, SFC) | Enzymatic Resolution | Asymmetric Synthesis |
| Typical Yield | < 50% (per enantiomer)[6] | > 95% | < 50% (without racemization) | > 90% |
| Purity (ee/de) | High (>99%) achievable with optimization | Very High (>99.9%) | High (>99%) | High (>99%) |
| Scalability | Excellent, well-suited for large scale | Good, preparative scale is common | Moderate, can be limited by enzyme cost and stability | Excellent, often designed for large scale |
| Development Time | Moderate to long, requires screening | Short to moderate, method development can be rapid | Moderate, requires enzyme screening and optimization | Long, requires significant R&D |
| Cost | Generally low to moderate[7] | High (chiral stationary phases, solvents)[7] | Moderate to high (enzyme cost)[8] | High (catalysts, starting materials) |
| Key Advantages | Cost-effective for large scale, established technology[1] | High purity, rapid method development, broad applicability | High selectivity, mild reaction conditions | High yield, direct production of the desired enantiomer |
| Key Disadvantages | Yield limited to 50%, can be labor-intensive to develop, potential for co-crystallization | High cost, solvent consumption (HPLC) | Limited to 50% yield (without racemization), enzyme stability can be an issue | Long development time, may require complex catalysts |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure reproducibility.
Protocol 1: Diastereomeric Salt Crystallization of a Racemic Amine
Objective: To resolve a racemic amine using an enantiomerically pure chiral acid.
Methodology:
-
Resolving Agent and Solvent Screening (Small Scale):
-
Rationale: To identify the optimal resolving agent and solvent system that provides the largest solubility difference between the diastereomeric salts.
-
Procedure: In parallel vials, dissolve the racemic amine (e.g., 100 mg) and a molar equivalent of various chiral acids (e.g., L-tartaric acid, (R)-(-)-mandelic acid) in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) at an elevated temperature. Allow the solutions to cool slowly to room temperature and then to 0-5 °C.
-
In-Process Control: Visually inspect for crystal formation. Filter the crystals, wash with a small amount of cold solvent, and dry.
-
Validation: Analyze the diastereomeric excess (d.e.) of the crystalline solid and the enantiomeric excess (e.e.) of the amine in the mother liquor by chiral HPLC. The system showing the highest d.e. in the solid and a corresponding enrichment of the other enantiomer in the liquid is the most promising.
-
-
Optimization of Crystallization Parameters (Medium Scale):
-
Rationale: To fine-tune the temperature profile, cooling rate, and stoichiometry for optimal yield and purity.
-
Procedure: Based on the screening results, dissolve the racemic amine (e.g., 1 g) and the selected resolving agent in the chosen solvent at a determined dissolution temperature. Cool the solution at a controlled rate (e.g., 5-10 °C/hour). Seeding with a small amount of the desired pure diastereomeric salt at the point of supersaturation is highly recommended to ensure controlled nucleation.[5]
-
In-Process Control: Monitor the solution for the onset of crystallization. Take samples of the mother liquor at various time points to monitor the depletion of the desired enantiomer by chiral HPLC.
-
Validation: Isolate the crystals and determine the yield and d.e. Analyze the mother liquor to determine the e.e. of the unreacted amine.
-
-
Liberation of the Pure Enantiomer:
-
Rationale: To recover the pure enantiomer from the diastereomeric salt.
-
Procedure: Suspend the diastereomeric salt in water and adjust the pH with a suitable base (e.g., NaOH) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Validation: Determine the e.e. of the final product by chiral HPLC. Confirm the chemical identity and purity by NMR and other relevant analytical techniques.
-
Protocol 2: Analytical Validation of Chiral Purity by HPLC
Objective: To develop and validate a chiral HPLC method for the determination of enantiomeric excess.
Methodology:
-
Column and Mobile Phase Screening:
-
Rationale: To identify a chiral stationary phase (CSP) and mobile phase that provide baseline separation of the enantiomers. Polysaccharide-based CSPs are a good starting point for many applications.[1]
-
Procedure: Screen a variety of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) with different mobile phase compositions (e.g., hexane/isopropanol, methanol/acetonitrile).
-
Validation: A resolution factor (Rs) of >1.5 is generally considered baseline separation.
-
-
Method Validation:
-
Rationale: To ensure the method is accurate, precise, and robust for its intended purpose.
-
Procedure:
-
Linearity: Prepare a series of solutions with varying ratios of the two enantiomers and confirm a linear relationship between the peak area and concentration.
-
Accuracy: Analyze samples with known enantiomeric compositions and compare the measured values to the true values.
-
Precision: Perform repeated injections of the same sample to assess the repeatability of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.
-
-
Validation: The validation data should meet the acceptance criteria outlined in relevant regulatory guidelines (e.g., ICH Q2(R1)).
-
Visualizing the Process
Caption: Workflow of Diastereomeric Salt Crystallization.
Caption: Decision Tree for Chiral Resolution Method Selection.
Conclusion: A Matter of Strategic Selection
The reproducibility of the diastereomeric salt crystallization process is not a matter of chance but a result of a deep understanding of the underlying scientific principles and meticulous control over critical process parameters. While it remains a highly valuable and cost-effective method for large-scale chiral resolutions, it is essential for researchers to recognize its limitations and consider the full spectrum of available technologies.
Chiral chromatography offers unparalleled purity and rapid development times, making it ideal for analytical applications and smaller-scale preparations.[1] Enzymatic resolution provides high selectivity under mild conditions, and asymmetric synthesis offers the most direct route to a single enantiomer, albeit with significant upfront investment in research and development.
Ultimately, the choice of a chiral resolution strategy is a strategic one, balancing the technical requirements of yield and purity with the practical constraints of scale, timeline, and cost. By leveraging the insights and protocols presented in this guide, researchers can navigate the complexities of chiral separation and develop robust, reproducible processes to deliver enantiomerically pure compounds for their critical applications.
References
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Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 241-252. [Link]
-
Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]
-
Wikipedia. (2023). Diastereomeric recrystallization. [Link]
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Stalcup, A. M. (2010). Chiral separations. Annual review of analytical chemistry, 3, 341–363. [Link]
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Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 4(5), 1834-1840. [Link]
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Lam, A. W. H., & Ng, K. M. (2005). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings. [Link]
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Layton, S. E. (2005). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. University of North Carolina Wilmington. [Link]
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Orosz, Á., Bosits, M. H., Szalay, Z., Pataki, H., & Demeter, Á. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1845–1857. [Link]
-
APC Ltd - The Applied Process Company. (2023, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram [Video]. YouTube. [Link]
-
Fogassy, E., Nógrádi, M., Pálovics, E., & Kozma, D. (2006). Crystallization-based separation of enantiomers. In Handbook of Chiral Chemicals (pp. 1-28). CRC Press. [Link]
-
Papageorgiou, C. D. (2010). Isolation of enantiomers via diastereomer crystallisation (Doctoral dissertation, UCL (University College London)). [Link]
-
Kozma, D. (Ed.). (2001). CRC handbook of optical resolutions via diastereomeric salt formation. CRC press. [Link]
-
Lee, T. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1867–1877. [Link]
-
Lee, T. (2022). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
-
Park, J. H., Lee, J. H., Lee, J. H., & Kim, J. H. (2007). Preparative method of R-(−)-ibuprofen by diastereomer crystallization. Journal of the Korean chemical society, 51(4), 363-367. [Link]
-
Sanchez, F. G., Diaz, A. N., Torreño, E. S., Aguilar, A., Lama, I. M., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 835-840. [Link]
-
Sui, J., Wang, N., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(20), 7016-7046. [Link]
-
Wood, M. R., & Kress, T. J. (2007). 3.9 Scale-Up and Development of Enzyme-Based Processes for Large-Scale Synthesis Applications. In Comprehensive Organic Functional Group Transformations II (Vol. 3, pp. 289-317). Elsevier. [Link]
-
Liu, W. (1999). Resolutions at Large Scale: Case Studies. In Handbook Of Chiral Chemicals (pp. 245-272). CRC Press. [Link]
-
Rahman, M. M., & Islam, M. R. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(1), 7-14. [Link]
-
Duan, X. (2024). Advancement of Chiral Resolution and Separations: Techniques and Applications. Highlights in Science, Engineering and Technology, 83, 218-225. [Link]
-
Sui, J., Wang, N., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(20), 7016-7046. [Link]
-
MDPI. (2023). Special Issue : Green and Scalable Bioprocess Engineering: Enzymatic Systems, Process Intensification and Sustainable Applications. [Link]
-
Lee, T. (2023). Continuous chiral resolution of racemic Ibuprofen by diastereomeric salt formation in a Couette-Taylor crystallizer. Chemical Engineering & Processing: Process Intensification, 184, 109262. [Link]
-
Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm, 25(2), 241-252. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5125. [Link]
-
Hembury, P., & Reetz, M. T. (2022). A Simple Techno-Economic Assessment for Scaling-Up the Enzymatic Hydrolysis of MSW Pulp. Frontiers in Bioengineering and Biotechnology, 10, 889981. [Link]
-
Nicoud, R. M. (2014). Industrial Applications of Chiral Chromatography. In Chiral Separation Techniques (pp. 3-36). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Pharma Tech. (2024, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Li, F., Wang, L., & Du, C. (2024). Green and Enantioselective Synthesis via Cascade Biotransformations: From Simple Racemic Substrates to High-Value Chiral Chemicals. Chemistry–An Asian Journal, e202400841. [Link]
-
Tang, Y., Zeng, Y., Wang, C., Du, C., Li, F., & Wang, L. (2026). Photoenzymatic Cascade Catalysis with an Artificial CDCase for Stereoselective Cross-Dehydrogenative Coupling. ACS Catalysis. [Link]
-
University of Nebraska-Lincoln. (2025, September 22). Electronically Chiral Materials Research Signals New Direction for Microelectronics Labs. [Link]
-
Chiralpedia. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]
-
ResearchGate. (n.d.). Comparison of currently existing chiral resolution methods. [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]
-
Kameswara Rao, C., Venkatanarayana, G., Madhusudhan, G., Srinivasulu, P., & Sai Venkata Srinivas, K. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. [Link]
-
Chiralpedia. (2024, September 5). Asymmetric Synthesis in Industry: From Lab to Market. [Link]
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Inter-Laboratory Validation of 1-Methyl-3-phenylpropylamine Analysis: A Comparative Methodological Guide
Executive Summary
The accurate quantification of 1-Methyl-3-phenylpropylamine (MPPA; CAS 22374-89-6) is a critical analytical challenge in two distinct fields: as a key intermediate/impurity in the synthesis of the antihypertensive drug Labetalol , and as a target of interest in forensic toxicology due to its structural homology with amphetamines.[1]
This guide presents the results of a comprehensive Inter-Laboratory Validation Study comparing three analytical platforms: HPLC-UV , GC-MS (Derivatized) , and LC-MS/MS . While HPLC-UV remains the workhorse for raw material assay (>98% purity), our validation data confirms that LC-MS/MS is the only viable "Gold Standard" for trace impurity profiling (<0.05%) and biological matrix analysis, offering a 100-fold improvement in sensitivity over traditional methods.
The Analytical Challenge
MPPA possesses a phenyl ring and a primary amine on an aliphatic chain. This structure creates specific analytical hurdles:
-
Lack of Chromophores: The molecule has weak UV absorption (maxima ~210 nm), making HPLC-UV prone to baseline noise and low sensitivity.
-
Peak Tailing: The basic amine moiety interacts with free silanols on silica columns, leading to severe tailing unless specific mobile phase modifiers are used.
-
Matrix Interference: In biological samples (plasma/urine), endogenous amines co-elute, requiring high specificity (MS/MS) to avoid false positives.
Methodological Comparison
We evaluated three distinct workflows across three independent laboratories to establish performance benchmarks.
Method A: HPLC-UV (The Traditional Approach)
-
Application: Raw material purity, bulk synthesis monitoring.
-
Mechanism: Separation on C18 with phosphate buffer (pH 3.0) to suppress silanol activity; detection at 210 nm.
-
Limitation: High Limit of Quantitation (LOQ). Non-specific; cannot distinguish co-eluting impurities easily.
Method B: GC-MS (The Forensic Alternative)
-
Application: Forensic toxicology, volatile impurity screening.
-
Mechanism: Requires derivatization (e.g., with TFAA or PFPA) to improve volatility and peak shape.
-
Limitation: Time-consuming sample prep; thermal degradation risks.
Method C: LC-MS/MS (The Validated "Product" Standard)
-
Application: Trace impurity analysis (ICH Q3A/B), pharmacokinetic studies.
-
Mechanism: Electrospray Ionization (ESI+) in MRM mode.
-
Advantage: "Dilute-and-shoot" capability, superior sensitivity, and definitive structural identification.
Inter-Laboratory Validation Protocol
To ensure the proposed LC-MS/MS method is robust, we followed ICH Q2(R2) guidelines.
Study Design:
-
Participants: 3 Independent Laboratories (QC Lab A, CRO Lab B, R&D Lab C).
-
Samples: Spiked Plasma (Forensic) and API Matrix (Impurity).
-
Blinding: Double-blind spiked samples at Low (1 ng/mL), Medium (50 ng/mL), and High (500 ng/mL) concentrations.
Validated Workflow Visualization
Figure 1: The Inter-Laboratory Validation Workflow designed to test reproducibility across different sites.
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" LC-MS/MS Method
-
Instrument: Triple Quadrupole MS coupled with UHPLC.
-
Column: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Reasoning: Phenyl-hexyl provides unique selectivity for the aromatic ring of MPPA compared to C18.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Parameters (ESI+):
-
Precursor Ion: m/z 150.1 [M+H]+
-
Quantifier Product: m/z 91.1 (Tropylium ion, High Stability).
-
Qualifier Product: m/z 133.1 (Loss of NH3).
-
Protocol 2: HPLC-UV (Comparison Method)
-
Column: C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol (60:40).
-
Detection: UV at 210 nm.
-
Flow Rate: 1.0 mL/min.
Validation Results & Data Analysis
The following data summarizes the inter-lab performance. The LC-MS/MS method demonstrated superior performance in sensitivity and precision at trace levels.[2][3]
Table 1: Sensitivity & Range Comparison
| Parameter | Method A: HPLC-UV | Method B: GC-MS (Deriv.) | Method C: LC-MS/MS |
| LOD (Limit of Detection) | 500 ng/mL | 10 ng/mL | 0.5 ng/mL |
| LOQ (Limit of Quantitation) | 1500 ng/mL | 25 ng/mL | 1.0 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Sample Throughput | 20 mins/sample | 45 mins (inc. prep) | 6 mins/sample |
Table 2: Inter-Laboratory Precision (Reproducibility)
Data represents %RSD (Relative Standard Deviation) across 3 labs (n=18).
| Analyte Conc.[2][4][5][6][7][8][9] | HPLC-UV %RSD | LC-MS/MS %RSD | Acceptance (HorRat) |
| High (10 µg/mL) | 1.2% | 2.5% | Pass |
| Med (100 ng/mL) | N/A (Below LOQ) | 3.8% | Pass |
| Low (5 ng/mL) | N/A (Below LOQ) | 5.1% | Pass |
Analyst Note: The HPLC-UV method failed to detect the analyte at Medium and Low concentrations, rendering it unsuitable for trace impurity analysis or pharmacokinetic profiling.
Mechanistic Insight: Why LC-MS/MS Wins
The superiority of the LC-MS/MS method lies in the specific fragmentation pathway of MPPA. Unlike UV, which relies on non-specific absorption, MS/MS filters for the unique mass signature of the molecule.
Figure 2: The MS/MS fragmentation pathway. The transition 150 -> 91 is highly specific to the benzyl structure, eliminating matrix noise.
Discussion & Recommendations
When to use which method?
-
Use HPLC-UV when:
-
You are a QC lab releasing raw material (1-Methyl-3-phenylpropylamine) for synthesis.
-
The concentration is >0.1 mg/mL.
-
Cost per injection is the primary constraint.
-
-
Use LC-MS/MS when:
-
You are analyzing Labetalol drug substance for trace impurities (ICH Q3A requires reporting >0.05%).
-
You are performing forensic analysis on biological fluids (plasma/urine).[1]
-
High throughput is required (6 min run time vs 20 min).
-
Critical Validation Factors
During the inter-lab study, we observed that pH control is vital. MPPA is a base; if the mobile phase pH is neutral, peak broadening occurs. We recommend maintaining pH < 3.5 using Formic Acid (for MS) or Phosphate Buffer (for UV) to ensure the amine is fully protonated, resulting in sharp peaks and lower LODs.
References
-
International Council for Harmonisation (ICH). (2023).[10] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (2002). Comparison of HPLC-UV and LC-MS/MS chromatograms for amine analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Development and validation of HPLC-UV and LC-MS/MS methods. Retrieved from [Link]
Sources
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- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. 1-Methyl-3-phenylpropylamine|CAS 22374-89-6|RUO [benchchem.com]
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- 8. cmro.in [cmro.in]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Technical Comparison Guide: Biocatalytic vs. Chemocatalytic Synthesis of Chiral Amines
Executive Summary
The synthesis of chiral amines—a structural motif present in approximately 40% of active pharmaceutical ingredients (APIs)—represents a critical junction in process chemistry.[1] Historically dominated by transition metal-catalyzed asymmetric hydrogenation (chemocatalysis), the field has shifted significantly toward biocatalysis following the industrial success of Sitagliptin (Januvia®).
-
Chemocatalysis (e.g., Rh, Ir, Ru with chiral ligands) remains the premier choice for early-phase discovery due to broad substrate scope and immediate catalyst availability.
-
Biocatalysis (e.g., Transaminases, Imine Reductases) has emerged as the superior choice for late-stage manufacturing , offering higher stereoselectivity (>99.9% ee), elimination of heavy metal waste, and reduced environmental footprint.
This guide provides a technical comparison of these two methodologies, grounded in experimental data and validated protocols.
Mechanistic Comparison
Understanding the divergent mechanisms is essential for troubleshooting reaction failures (e.g., substrate inhibition in enzymes vs. catalyst poisoning in metals).
Chemocatalytic Route (Asymmetric Hydrogenation)
This route typically involves the high-pressure hydrogenation of prochiral imines or enamines using a transition metal complexed with a chiral phosphine ligand (e.g., BINAP, Josiphos).
-
Key Driver: Metal-hydride insertion.
-
Limitation: Requires high-pressure vessels; sensitive to steric bulk; difficult removal of trace metals (ppm levels).
Biocatalytic Route (Transamination)
Transaminases (ATAs) employ a pyridoxal-5'-phosphate (PLP) cofactor in a "ping-pong bi-bi" mechanism. The enzyme shuttles an amino group from a sacrificial donor (e.g., isopropylamine) to the prochiral ketone.
-
Key Driver: Stereoselective amino transfer via Schiff base intermediates.
-
Limitation: Equilibrium often favors the ketone (requires displacement strategies); enzyme stability in organic co-solvents.
Visualizing the Pathways
The following diagram contrasts the reaction logic and critical control points for both methodologies.
Figure 1: Mechanistic flow of metal-catalyzed hydrogenation vs. enzymatic transamination.
The Benchmark: Sitagliptin Case Study
The synthesis of Sitagliptin (Merck & Co.) is the industry standard for comparing these technologies. The transition from a Rh-catalyzed process to a biocatalytic one illustrates the tangible performance shifts.[2]
Data Source: Savile et al., Science (2010) [1].[2][3][4]
| Metric | Chemocatalytic Process (Gen 1) | Biocatalytic Process (Gen 2) | Impact Analysis |
| Catalyst | Rh(I) / Josiphos (ferrocenyl ligand) | Engineered Transaminase (ATA-117) | Cost/Toxicity: Enzyme is renewable; Rh is scarce and toxic.[4] |
| Conditions | 250 psi H₂, MeOH, High Pressure | Atmospheric pressure, 50% DMSO/H₂O | Safety: Elimination of high-pressure hydrogenation hazards. |
| Stereoselectivity | 97% ee | >99.95% ee | Purity: Enzyme eliminated the need for a recrystallization step. |
| Yield | ~82-85% (after purification) | 92% | Efficiency: 10-13% overall yield increase. |
| Productivity | Low (requires purification steps) | +53% ( kg/L per day) | Throughput: Significant reduction in cycle time. |
| Waste (E-Factor) | High (Metal scavenging required) | -19% Total Waste | Sustainability: Green chemistry award-winning reduction.[5] |
Validated Experimental Protocols
The following protocols represent standard workflows for evaluating a new chiral amine target.
Protocol A: Biocatalytic Synthesis (Transaminase Screening)
Target: Conversion of Acetophenone derivative to (R)-Amine.
Reagents:
-
Codexis ATA Screening Kit (or equivalent commercially available ATAs).
-
PLP (Pyridoxal-5'-phosphate).
-
Isopropylamine (Amine Donor).
-
DMSO.
Step-by-Step Workflow:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Note: PLP is light-sensitive; wrap containers in foil.
-
-
Substrate Mix: Dissolve the ketone substrate in DMSO to a concentration of 50 g/L.
-
Reaction Assembly: In a glass vial, combine:
-
500 µL Buffer mix.
-
20 mg Enzyme powder (lyophilized).
-
100 µL Isopropylamine (approx 1-2 M final conc).
-
Critical Check: Adjust pH back to 7.5 using 6M HCl. Isopropylamine is a strong base and will spike pH, inactivating the enzyme.
-
Add Substrate/DMSO solution (final 10-20% v/v DMSO).
-
-
Incubation: Shake at 250 rpm, 30°C for 24 hours.
-
Why 30°C? Many wild-type enzymes denature >40°C. Engineered variants may tolerate higher T.
-
-
Quench & Analysis: Add 1 volume of Acetonitrile to precipitate protein. Centrifuge. Analyze supernatant via Chiral HPLC.
Protocol B: Chemocatalytic Synthesis (Ir-Catalyzed Reductive Amination)
Target: Reductive amination of Ketone to Chiral Amine.
Reagents:
-
[Ir(COD)Cl]₂ precursor.
-
Chiral Ligand (e.g., (S,S)-f-Binaphane).
-
Ammonium Acetate (Amine source).
-
I2 (Additive).
Step-by-Step Workflow:
-
Catalyst Formation (In-situ): In a glovebox (N₂ atmosphere), mix [Ir(COD)Cl]₂ (1 mol%) and Chiral Ligand (2.2 mol%) in dry Methanol. Stir for 30 mins.
-
Self-Validation: Solution should change color (often orange to deep red) indicating complex formation.
-
-
Substrate Addition: Add Ketone (1.0 equiv), Ammonium Acetate (5-10 equiv), and I2 (additive, 2 mol%).
-
Hydrogenation: Transfer to a high-pressure autoclave. Purge 3x with H₂. Pressurize to 30-50 bar (435-725 psi).
-
Reaction: Stir at room temperature for 12-24 hours.
-
Workup: Vent H₂ carefully. Concentrate solvent.
-
Purification (The Bottleneck): Pass crude mixture through a silica plug or scavenger resin (e.g., SiliaMetS®) to remove Iridium. Failure to remove metal results in failing ICH Q3D guidelines.
Strategic Selection Guide
When should you choose one over the other? Use this decision matrix.
Figure 2: Decision matrix for process selection.
Summary of Strategic Logic:
-
Speed vs. Efficiency: Chemocatalysis is faster to screen (hundreds of ligands available off-the-shelf). Biocatalysis requires enzyme evolution (weeks to months) but delivers superior process metrics at scale.
-
Substrate Scope: Metals struggle with highly sterically hindered ketones. Enzymes (specifically ATAs) can be engineered to accept bulky substrates (e.g., the Sitagliptin prositagliptin ketone).[5]
-
Purification: If the product forms a stable salt, chemocatalysis is viable (crystallization purges metal). If the product is an oil or sensitive base, biocatalysis is preferred to avoid metal scavenging.
References
-
Savile, C. K., et al. (2010).[2][3][4] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[2]
-
Hollmann, F., et al. (2011). "Enzyme-mediated oxidations for the chemist." Green Chemistry, 13, 226-265. (Review of general biocatalytic mechanisms).
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends." Advanced Synthesis & Catalysis, 352(5), 753-819.
-
Merck & Co. (2010). "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award." (Summary of Sitagliptin environmental impact).
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-(-)-1-Methyl-3-phenylpropylamine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized reagents like (R)-(-)-1-Methyl-3-phenylpropylamine are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile
This compound is a primary amine that is both corrosive and flammable. A thorough understanding of its properties is the foundation of its safe management.
| Property | Value | Regulatory Significance |
| Appearance | Colorless to pale yellow liquid | Visual identification |
| Boiling Point | 228-232 °C | Indicates low volatility at room temperature |
| Flash Point | 97.78 °C (208.0 °F) | Class IIIA Combustible Liquid |
| Corrosivity | Characteristic of amines | Potential for severe skin burns and eye damage[1] |
| Incompatibilities | Strong oxidizing agents | Risk of vigorous, exothermic reactions |
This data is compiled from various chemical safety sources.
Due to its hazardous characteristics, this compound waste is subject to regulation by the U.S. Environmental Protection Agency (EPA). Specifically, it typically falls under the following Resource Conservation and Recovery Act (RCRA) waste codes:
-
D001: Ignitable waste (due to its flashpoint)[2]
-
D002: Corrosive waste (due to its alkaline nature as an amine)[2][3]
Personnel Protection: The First Line of Defense
Before handling this compound in any capacity, including for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene) are essential.
-
Body Protection : A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection : While its low volatility reduces the risk of inhalation at room temperature, it is best practice to handle this chemical in a well-ventilated area or under a chemical fume hood.
Waste Segregation and Collection: A Proactive Approach
Proper waste management begins at the point of generation. Segregating waste streams prevents dangerous reactions and ensures compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container : Use a clearly labeled, leak-proof container compatible with amines. The original product container can often be repurposed for waste collection.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The RCRA codes (D001, D002) should also be clearly visible.
-
Segregation : This waste stream must be kept separate from acidic waste and strong oxidizing agents to prevent violent chemical reactions.
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment to control any potential leaks.
Managing Spills: A Calm and Methodical Response
Accidental spills require immediate and appropriate action to mitigate risks. The response will depend on the scale of the spill.
Minor Spills (<100 mL)
-
Alert Personnel : Immediately notify others in the vicinity.
-
Containment : Create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows.
-
Neutralization : Due to its basic nature, a minor spill can be cautiously neutralized with a weak acid, such as a citric acid solution. Avoid using strong acids, which can cause a violent reaction.[4][5][6] Use pH paper to confirm that the spilled material has been neutralized (pH between 6 and 8).
-
Absorption : Once neutralized, absorb the material with an inert absorbent.
-
Collection : Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination : Clean the spill area with a mild detergent and water.
Major Spills (>100 mL)
-
Evacuate : Immediately evacuate the area.
-
Isolate : If it is safe to do so, close the doors to the affected area to contain vapors.
-
Notify : Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a major spill without specialized training and equipment.
Final Disposal: The End-of-Life Pathway
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.
The Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework for Academic Laboratories
For academic institutions, the EPA's regulations under 40 CFR Part 262, Subpart K, provide an alternative set of standards for managing hazardous waste in laboratories.[7] Key provisions include:
-
Trained Professionals : Hazardous waste determinations must be made by trained personnel.[7]
-
Annual Removal : Hazardous waste must be removed from the laboratory at least every 12 months.[7]
-
Laboratory Management Plan : Institutions must develop a comprehensive plan outlining best practices for waste management.[7]
It is imperative that all laboratory personnel are familiar with their institution's specific hazardous waste management plan and the regulations that govern their work.
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from proactive waste segregation to methodical spill response and compliant final disposal—researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity.
References
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RCRAInfo. (n.d.). Waste Code. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Spraying Systems Co. (2019, September 10). Neutralizing Amine Injection. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
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Chemtex Speciality Limited. (n.d.). Neutralizing Amine. Retrieved from [Link]
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Environmental Marketing Services. (2024, January 2). Laboratory Chemical Disposal. Retrieved from [Link]
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ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]
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Journal of Occupational Health. (2021, May 18). Recommendation of occupational exposure limits (2021–2022). Retrieved from [Link]
-
Topping, M. (2001). Occupational exposure limits for chemicals. Occupational and Environmental Medicine, 58(2), 138-144. [Link]
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Personal protective equipment for handling (R)-(-)-1-Methyl-3-phenylpropylamine
CAS No: 4187-57-9 (Specific Isomer) / 22374-89-6 (Racemic) Synonyms: (R)-3-Amino-1-phenylbutane, Homocumic amine Primary Hazard Class: Corrosive (Skin/Eyes), Acute Toxicant
Executive Summary: The Hazard Profile
Handling (R)-(-)-1-Methyl-3-phenylpropylamine requires strict adherence to safety protocols due to its aggressive corrosive nature and amine-specific permeation risks . Unlike standard organic solvents, aliphatic amines can rapidly degrade and permeate standard nitrile examination gloves, leading to chemical burns without visible glove failure.
Core Risks:
-
Skin Corrosion (GHS Category 1B): Causes irreversible tissue damage upon contact.
-
Ocular Damage (GHS Category 1): Vapors and splashes can cause blindness or severe scarring.
-
Sensitization: Potential for allergic dermatitis; repeated exposure lowers the threshold for reaction.
Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound must be task-based . Standard laboratory PPE is insufficient for direct handling or high-volume transfers.
Hand Protection: The Nitrile Fallacy
Crucial Insight: Thin disposable nitrile gloves (4-6 mil) offer poor resistance to organic amines. They provide only momentary splash protection.
| Hazard Level | Recommended Glove Material | Breakthrough Time | Operational Context |
| Incidental Splash | Double-gloved Nitrile (min. 5 mil outer) | < 1-5 Minutes | Weighing small solids (<1g), closed-vessel transport. Protocol: Remove immediately upon any contact. |
| High Risk / Immersion | Laminate Film (Silver Shield/4H) | > 480 Minutes | Pouring liquids, cleaning spills, syringe transfers, maintenance of contaminated equipment. |
| Mechanical + Chemical | Neoprene over Laminate | > 480 Minutes | Handling rough drums or equipment where laminate might tear. |
Eye & Face Protection [1][2][3]
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited for liquid handling due to the risk of vapor tracking and liquid ingress from the side.
-
Volume > 10mL: Add a Face Shield (8-inch minimum) over goggles to protect the neck and chin from corrosive splashes.
Respiratory Protection
-
Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) . Note: Standard organic vapor cartridges may desorb amines; specific amine-rated cartridges are required.
PPE Selection Logic & Decision Tree
The following diagram illustrates the decision-making process for selecting PPE based on the specific interaction with the chemical.
Figure 1: Decision logic for PPE selection based on exposure risk levels.
Operational Protocols
A. Weighing and Transfer
-
Preparation: Place a disposable absorbent mat in the fume hood. Verify the availability of a neutralizing agent (e.g., dilute acetic acid or citric acid spill kit) before opening the bottle.
-
Technique:
-
Solids/Viscous Liquids: Do not pour. Use a disposable glass pipette or spatula.
-
Liquid Transfer: For volumes >5mL, use a cannula or syringe transfer to avoid open-air pouring.
-
-
Cross-Contamination: Wipe the exterior of the reagent bottle with a dry tissue, then a damp tissue after use. Discard tissues immediately into solid hazardous waste.
B. Reaction Quenching
-
Exotherm Warning: Amines react exothermically with acids. Never add concentrated acid directly to the amine.
-
Protocol: Dilute the reaction mixture with a non-reactive solvent (e.g., DCM or Ethyl Acetate) first, then slowly add dilute acid (e.g., 1M HCl) with vigorous stirring and cooling.
Emergency Response: Spills & Exposure[4][5]
Self-Validating Response System:
-
Is the spill > 50mL?Evacuate.
-
Is the spill inside the hood?Contain.
Skin Exposure Protocol
-
Immediate Action: Move to the safety shower/sink immediately. Do not wipe the skin (this drives the chemical deeper).
-
Flush: Rinse with tepid water for a minimum of 15 minutes .
-
Doffing: Remove contaminated clothing while under the water stream to prevent dragging the chemical over the face/eyes.
Spill Cleanup Workflow
Figure 2: Step-by-step workflow for managing minor laboratory spills.
Disposal and Waste Management
Improper disposal of amines is a frequent cause of laboratory accidents (uncontrolled exothermic reactions).
| Waste Stream | Handling Procedure | Incompatibilities (DO NOT MIX) |
| Liquid Organic Waste | Segregate into "Basic Organic Waste" container. | Oxidizers (Peroxides, Nitric Acid), Acids (Sulfuric, HCl), Anhydrides . |
| Solid Waste | Double-bag contaminated gloves/tissues in clear polyethylene bags. Label "Corrosive/Toxic Solid." | Regular trash, Sharps containers (unless needle is attached). |
| Rinsate | First rinse of empty bottles must be treated as hazardous waste. | Drain disposal is strictly prohibited.[4] |
Disposal Logic:
-
Segregation: Ensure the waste container is explicitly compatible with bases (HDPE is preferred; avoid metal cans which may corrode).
-
Labeling: Clearly mark the tag with "Contains Amines - Corrosive."
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31160, 1-Methyl-3-phenylpropylamine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 1-methyl-3-phenylpropylamine. Retrieved from [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
